Luvometinib
Description
Propriétés
Numéro CAS |
2739690-43-6 |
|---|---|
Formule moléculaire |
C26H22F2IN5O4S |
Poids moléculaire |
665.5 g/mol |
Nom IUPAC |
N-[3-[6-cyclopropyl-3-fluoro-4-(2-fluoro-4-iodoanilino)-1-methyl-2,5-dioxopyrido[2,3-d]pyridazin-8-yl]phenyl]cyclopropanesulfonamide |
InChI |
InChI=1S/C26H22F2IN5O4S/c1-33-24-20(23(21(28)26(33)36)30-19-10-5-14(29)12-18(19)27)25(35)34(16-6-7-16)31-22(24)13-3-2-4-15(11-13)32-39(37,38)17-8-9-17/h2-5,10-12,16-17,30,32H,6-9H2,1H3 |
Clé InChI |
RJFDJJABNSVLRB-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Luvometinib's Mechanism of Action in RAS-Mutated Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Luvometinib (also known as FCN-159) is a potent and highly selective, orally administered small-molecule inhibitor of the mitogen-activated protein kinase kinases 1 and 2 (MEK1/2).[1][2][3] As a critical downstream component of the RAS-RAF-MEK-ERK signaling cascade, also known as the mitogen-activated protein kinase (MAPK) pathway, MEK1/2 represents a key therapeutic target in cancers driven by aberrant activation of this pathway, including those with activating mutations in RAS genes (KRAS, NRAS, HRAS).[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound in the context of RAS-mutated cancers, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Introduction: The RAS/MAPK Pathway in Oncology
The RAS/MAPK pathway is a pivotal intracellular signaling cascade that transduces signals from extracellular growth factors to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and angiogenesis.[4][5] Oncogenic mutations in RAS genes, which occur in approximately 30% of all human cancers, lead to constitutive activation of the pathway, promoting uncontrolled cell growth and survival.[5][6] These mutations lock RAS proteins in a GTP-bound, active state, leading to persistent downstream signaling through effector pathways, most notably the RAF-MEK-ERK cascade.
This compound's therapeutic rationale is based on the targeted inhibition of MEK1/2, the immediate downstream effectors of RAF kinases and the sole activators of ERK1/2.[1][7] By blocking MEK1/2 activity, this compound prevents the phosphorylation and activation of ERK1/2, thereby inhibiting the downstream signaling events that drive tumor progression.[3]
Core Mechanism of Action of this compound
This compound is a non-ATP-competitive, allosteric inhibitor of MEK1 and MEK2.[4][8] It binds to a unique pocket adjacent to the ATP-binding site, inducing a conformational change that locks the kinase in an inactive state.[8] This allosteric inhibition prevents the phosphorylation of MEK1/2 by upstream RAF kinases and, consequently, blocks the phosphorylation of its only known substrates, ERK1 and ERK2.[9] The inhibition of ERK phosphorylation leads to the downregulation of numerous downstream targets involved in cell cycle progression and survival, ultimately resulting in cell cycle arrest and apoptosis in RAS-driven tumor cells.[2]
Signaling Pathway
The following diagram illustrates the canonical RAS/MAPK pathway and the point of intervention by this compound.
Quantitative Data
While comprehensive quantitative data for this compound's activity across a wide range of RAS-mutated cancer cell lines and a full kinase selectivity panel are not yet publicly available, preclinical studies have demonstrated its potent and selective inhibition of the MAPK pathway.[2][10] Clinical trials have provided efficacy data in patient populations with diseases driven by RAS pathway activation.[7][11][12]
Preclinical Activity
Table 1: Summary of Preclinical Data for this compound (FCN-159)
| Model System | Cancer Type with RAS/RAF Mutation | Endpoint | Observed Effect | Reference |
|---|---|---|---|---|
| Human Cancer Cell Lines | Colon, Melanoma, NSCLC, AML | Cell Proliferation | Potent inhibition | [2] |
| Human Tumor Xenografts | Colon, Melanoma, NSCLC, AML | Tumor Growth | Significant, dose-dependent inhibition | [2] |
Clinical Efficacy
Clinical trials have primarily focused on diseases where the RAS/MAPK pathway is activated, such as neurofibromatosis type 1 (NF1) and various histiocytoses.
Table 2: Summary of this compound Clinical Trial Data
| Indication | Phase | N | Dosing | ORR | Key Outcomes | Reference |
|---|---|---|---|---|---|---|
| Langerhans Cell Histiocytosis & other Histiocytic Neoplasms | 2 | 29 | Not specified | 82.8% | Median time to response: 2.9 months | [4][7] |
| Pediatric NF1 with Plexiform Neurofibromas | 2 | 43 | 5 mg/m² once daily | 60.5% (Investigator assessed) | Median time to response: 4.7 months | [11][12] |
| Pediatric Low-Grade Glioma with BRAF or NF1 alterations | 2 | 38 | 5 mg/m² once daily | 54.1% | Median time to response: 3.6 months |[14] |
Pharmacokinetics
A population pharmacokinetic analysis of this compound (FCN-159) in adult patients has been conducted.
Table 3: Pharmacokinetic Parameters of this compound (FCN-159) in Adults
| Parameter | Value | Notes | Reference |
|---|---|---|---|
| Time to Maximum Concentration (Tmax) | ~3 hours | Following oral administration | [15] |
| Half-life (t1/2) | 31.8 - 57.4 hours | Supports once-daily dosing | [10] |
| Metabolism | Primarily via CYP3A4, with minor contributions from CYP2C19 and CYP2C8 | - | [15] |
| Plasma Protein Binding | 99.6% | High |[10] |
Feedback Mechanisms and Resistance
Feedback Reactivation Pathway
The following diagram illustrates the feedback reactivation of the MAPK pathway upon MEK inhibition.
This reactivation underscores the rationale for combination therapies, such as co-targeting MEK and upstream signaling nodes or parallel survival pathways.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of MEK inhibitors like this compound.
Biochemical Kinase Inhibition Assay
This assay is used to determine the in vitro potency of a compound against its target kinase.
Protocol:
-
Reagents and Materials:
-
Recombinant human MEK1 and MEK2 enzymes
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., inactive ERK2)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the MEK1 or MEK2 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the ERK2 substrate.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell Viability Assay
This assay measures the effect of a compound on the proliferation and viability of cancer cell lines.
Protocol:
-
Reagents and Materials:
-
RAS-mutated cancer cell lines (e.g., KRAS-mutant lung or colon cancer lines)
-
Complete cell culture medium
-
This compound (or other test compounds) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom white plates
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a pre-determined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the diluted this compound or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability for each this compound concentration relative to the DMSO control.
-
Plot the percent viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Western Blot for pERK Inhibition
This assay is used to confirm the on-target effect of this compound by measuring the phosphorylation status of ERK in treated cells.
Protocol:
-
Reagents and Materials:
-
RAS-mutated cancer cell lines
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pERK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pERK signal to the total ERK signal and then to the loading control.
-
Compare the levels of pERK in this compound-treated samples to the DMSO control to assess the degree of inhibition.
-
Experimental Workflow Diagram
References
- 1. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. This compound in patients with Langerhans cell histiocytosis, Erdheim–Chester disease, and other histiocytic neoplasms: a single-arm, multicentre, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharma Frontiers: Daily Digest of Global Pharmaceutical News - April 16 [synapse.patsnap.com]
- 6. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fosun Pharmaâs Self-Developed Innovative Drug this compound Tablet Approved in China_News_News & Media Resources_Fosun [en.fosun.com]
- 8. Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Updated Data of this compound (FCN-159) Treating Pediatric Patients with Neurofibromatosis Type 1 Announced at the American Society of Clinical Oncology (ASCO) 2025 Annual Meeting_Press Release_News_Fosun Pharma [fosunpharma.com]
- 13. | BioWorld [bioworld.com]
- 14. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 15. Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Luvometinib (FCN-159): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Luvometinib (FCN-159) is a novel, orally bioavailable, and highly selective small-molecule inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3][4] Dysregulation of this pathway is a frequent oncogenic driver in a multitude of human cancers, often through mutations in BRAF, KRAS, and NRAS.[3] Preclinical studies have demonstrated that this compound exhibits potent and selective inhibition of MEK1/2, leading to the suppression of tumor cell proliferation, induction of cell cycle arrest, and apoptosis in cancer cells with RAS/RAF mutations. In vivo, this compound has shown significant dose-dependent anti-tumor activity in a variety of xenograft and patient-derived xenograft (PDX) models.[2][3] Furthermore, non-clinical pharmacokinetic studies in rats and dogs have indicated a favorable profile, with a longer half-life and higher dose-normalized exposure compared to the approved MEK inhibitor, trametinib.[2][4] This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties, supported by detailed experimental methodologies.
Mechanism of Action
This compound is a potent and selective inhibitor of both MEK1 and MEK2 kinases.[3] As a central component of the RAS/RAF/MEK/ERK signaling cascade, MEK1/2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2.[1] Activated ERK then translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell proliferation, differentiation, survival, and angiogenesis. By inhibiting MEK1/2, this compound effectively blocks the phosphorylation of ERK, thereby downregulating the entire signaling pathway.[1][3] This mechanism of action is particularly relevant in tumors harboring activating mutations in upstream components of the pathway, such as BRAF and NRAS.[3]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
In Vitro Characterization of Luvometinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luvometinib (also known as FCN-159) is a potent, orally bioavailable, and highly selective small-molecule inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2][3] As key components of the RAS/RAF/MEK/ERK signaling pathway, MEK1 and MEK2 are critical regulators of cell proliferation, differentiation, survival, and angiogenesis.[1] Dysregulation of this pathway, often through mutations in BRAF, KRAS, and NRAS, is a frequent driver in a variety of human cancers, including melanoma, non-small cell lung cancer, and colorectal cancer.[1] this compound selectively binds to and inhibits the kinase activity of MEK1 and MEK2, thereby preventing the phosphorylation and activation of their sole known substrates, the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This blockade of ERK1/2 activation leads to the inhibition of downstream signaling, resulting in cell cycle arrest, apoptosis, and suppression of tumor growth.[4] Preclinical studies have demonstrated this compound's potent anti-tumor activity in cancer cell lines harboring RAS/RAF mutations.[1]
This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, biochemical and cellular activities, and the experimental protocols used for its evaluation.
Mechanism of Action: Targeting the MAPK Pathway
This compound exerts its anti-tumor effects by specifically targeting the MEK1 and MEK2 enzymes within the mitogen-activated protein kinase (MAPK) signaling cascade.
The RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical intracellular signaling cascade that transduces signals from extracellular stimuli, such as growth factors, to the nucleus to regulate gene expression and control fundamental cellular processes. The pathway is initiated by the activation of RAS GTPases, which in turn recruit and activate RAF serine/threonine kinases. Activated RAF then phosphorylates and activates the dual-specificity kinases MEK1 and MEK2. MEK1/2 subsequently phosphorylate and activate ERK1/2. Activated, phosphorylated ERK (p-ERK) translocates to the nucleus, where it phosphorylates and regulates the activity of numerous transcription factors, leading to changes in gene expression that drive cell proliferation and survival.
Inhibition of MEK1/2 by this compound
This compound is a non-ATP-competitive inhibitor that binds to a unique allosteric pocket on the MEK1 and MEK2 enzymes. This binding event locks the kinase in an inactive conformation, preventing its phosphorylation by upstream RAF kinases and blocking its ability to phosphorylate downstream ERK1/2. The high selectivity of this compound for MEK1/2 minimizes off-target effects.
Biochemical Characterization
Biochemical assays are essential for determining the potency and selectivity of an inhibitor against its purified target enzyme.
MEK1/2 Kinase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified MEK1 and MEK2.
Table 1: this compound Biochemical Activity
| Target | IC50 (nM) | Assay Format |
| MEK1 | Data not publicly available | Kinase Glo, HTRF, or similar |
| MEK2 | Data not publicly available | Kinase Glo, HTRF, or similar |
| Note: Specific IC50 values for this compound against purified MEK1 and MEK2 are not currently available in the public domain. The table serves as a template for such data. |
Experimental Protocol: MEK1/2 Kinase Inhibition Assay (Representative)
-
Reagents and Materials:
-
Recombinant human MEK1 and MEK2 enzymes
-
Inactive ERK2 substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Add assay buffer, MEK1 or MEK2 enzyme, and inactive ERK2 substrate to the wells of a 384-well plate.
-
Add serially diluted this compound or DMSO vehicle control to the respective wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. Luminescence is proportional to kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
-
Kinase Selectivity Profiling
To assess the specificity of this compound, its inhibitory activity is tested against a broad panel of other protein kinases.
Table 2: Representative Kinase Selectivity Profile for a MEK Inhibitor
| Kinase | % Inhibition at 1 µM |
| MEK1 | >95% |
| MEK2 | >95% |
| CDK2/cyclin A | <10% |
| EGFR | <5% |
| PI3Kα | <5% |
| AKT1 | <10% |
| ... (and so on for a large panel) | ... |
| Note: A specific kinase selectivity profile for this compound is not publicly available. This table illustrates the expected high selectivity of a MEK inhibitor. |
Experimental Protocol: Kinase Selectivity Profiling (Representative)
Kinase selectivity is typically determined by specialized contract research organizations (CROs) using various assay formats (e.g., radiometric, fluorescence-based, or luminescence-based) for a large panel of purified kinases. The general principle involves incubating a fixed concentration of this compound (e.g., 1 µM) with each kinase in the panel under optimized assay conditions and measuring the remaining kinase activity.
Cellular Characterization
Cell-based assays are crucial for evaluating the on-target activity of an inhibitor in a more physiologically relevant context, assessing its effects on cell viability, signaling pathways, and cell cycle progression.
Inhibition of Cell Proliferation
The anti-proliferative activity of this compound is evaluated across a panel of cancer cell lines with different genetic backgrounds, particularly focusing on those with mutations in the MAPK pathway.
Table 3: In Vitro Anti-proliferative Activity of this compound (IC50 in nM)
| Cell Line | Cancer Type | Genotype | This compound IC50 (nM) |
| BRAF Mutant | |||
| A375 | Melanoma | BRAF V600E | Data not publicly available |
| SK-MEL-28 | Melanoma | BRAF V600E | Data not publicly available |
| HT-29 | Colorectal | BRAF V600E | Data not publicly available |
| KRAS Mutant | |||
| HCT116 | Colorectal | KRAS G13D | Data not publicly available |
| A549 | Lung | KRAS G12S | Data not publicly available |
| MIA PaCa-2 | Pancreatic | KRAS G12C | Data not publicly available |
| NRAS Mutant | |||
| SK-MEL-2 | Melanoma | NRAS Q61R | Data not publicly available |
| IPC-298 | Melanoma | NRAS Q61L | Data not publicly available |
| Wild-Type | |||
| MCF7 | Breast | WT | Data not publicly available |
| H460 | Lung | KRAS Q61H | Data not publicly available |
| Note: While it is reported that this compound shows potent activity against RAS/RAF mutant cell lines, a comprehensive public dataset of IC50 values is not available. This table serves as a template. |
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Culture: Culture cancer cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells and determine the IC50 value by plotting the dose-response curve.
Inhibition of ERK Phosphorylation
Western blotting is used to confirm that this compound inhibits its intended target in cells by measuring the levels of phosphorylated ERK (p-ERK).
Experimental Protocol: Western Blotting for p-ERK
-
Cell Treatment and Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a defined period (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., Thr202/Tyr204).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound in patients with Langerhans cell histiocytosis, Erdheim–Chester disease, and other histiocytic neoplasms: a single-arm, multicentre, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRAF mutation predicts sensitivity to MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Luvometinib's Target Engagement: A Deep Dive into Binding Kinetics and Affinity
For Researchers, Scientists, and Drug Development Professionals
Luvometinib (also known as FCN-159) is a highly potent and selective, orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2][3][4][5] As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2's inhibition by this compound leads to the suppression of downstream signaling, resulting in the inhibition of tumor cell proliferation and induction of apoptosis.[3][4] This technical guide provides a comprehensive overview of this compound's target binding kinetics and affinity, presenting available data, outlining relevant experimental protocols, and visualizing the associated biological pathways and workflows.
Mechanism of Action: Allosteric Inhibition of MEK1/2
This compound functions as an allosteric inhibitor of MEK1/2. This means it binds to a site on the enzyme distinct from the ATP-binding pocket, inducing a conformational change that locks the enzyme in an inactive state. This mode of inhibition prevents the phosphorylation and subsequent activation of MEK1/2's downstream targets, ERK1 and ERK2. The dysregulation of the RAS/RAF/MEK/ERK pathway is a frequent driver in many cancers, making MEK1/2 a prime therapeutic target.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the RAS/RAF/MEK/ERK signaling pathway targeted by this compound and a typical experimental workflow for characterizing its inhibitory activity.
Quantitative Analysis of this compound's Binding Affinity and Potency
While specific quantitative data for this compound's binding kinetics (k_on, k_off) and equilibrium dissociation constant (K_d) are not extensively available in the public domain, preclinical data from conference abstracts and company presentations describe it as a "highly potent" inhibitor.[2][6] One source indicates that this compound (FCN-159) has more than 10-fold higher selectivity for activated MEK1 and MEK2 compared to the approved MEK inhibitor trametinib.[7]
To provide a framework for understanding the typical potency of selective MEK inhibitors, the following tables summarize representative data for other well-characterized compounds in this class. These values are context-dependent and can vary based on the specific assay conditions.
Table 1: In Vitro MEK1/2 Enzymatic Inhibition
| Compound | Target | IC50 (nM) | Assay Method |
| Trametinib | MEK1 | 0.92 | Biochemical Kinase Assay |
| Trametinib | MEK2 | 1.8 | Biochemical Kinase Assay |
| Selumetinib | MEK1 | 14 | Biochemical Kinase Assay |
| Cobimetinib | MEK1 | 4.2 | Biochemical Kinase Assay |
Note: The data in this table is representative of typical values found in the literature for these compounds and is intended for comparative purposes.
Table 2: Cellular Potency of MEK Inhibition
| Compound | Cell Line | IC50 (nM) for p-ERK Inhibition | Assay Method |
| Trametinib | HT-29 (Colon Cancer) | ~1 | Western Blot / ELISA |
| Selumetinib | A375 (Melanoma) | ~10 | Western Blot / ELISA |
| Cobimetinib | A375 (Melanoma) | ~5 | Western Blot / ELISA |
Note: The data in this table is representative of typical values found in the literature for these compounds and is intended for comparative purposes. IC50 values in cellular assays are highly dependent on the cell line and experimental conditions.
Detailed Experimental Protocols
The following are detailed, representative protocols for the key experiments used to characterize the binding affinity and functional inhibition of MEK1/2 by small molecules like this compound.
Protocol 1: MEK1/2 Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human MEK1 or MEK2 enzyme
-
Inactive ERK2 as a substrate
-
ATP
-
This compound (or other test inhibitor)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the MEK1 or MEK2 enzyme and the inactive ERK2 substrate in the kinase assay buffer to the appropriate concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 5 µL of the enzyme/substrate mixture to each well.
-
Incubate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction: Add 2.5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the K_m for ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the MEK1/2 activity. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Protocol 2: Cellular p-ERK Inhibition Assay (Western Blot)
This assay measures the level of phosphorylated ERK (p-ERK), the direct downstream target of MEK, in cells treated with the inhibitor.
Materials:
-
Cancer cell line with a constitutively active RAS/RAF/MEK/ERK pathway (e.g., A375 melanoma cells with BRAF V600E mutation).
-
Cell culture medium and supplements.
-
This compound (or other test inhibitor).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) detection reagent.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an ECL reagent and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal. The IC50 value for p-ERK inhibition is determined by plotting the normalized p-ERK levels against the logarithm of the inhibitor concentration.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (k_on and k_off) and affinity (K_d) of the interaction between an inhibitor and its target protein in real-time.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine).
-
Recombinant human MEK1 protein.
-
This compound (or other test inhibitor).
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Immobilize the MEK1 protein to the surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the this compound solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the refractive index (measured in Resonance Units, RU) in real-time, which corresponds to the binding of the inhibitor to the immobilized protein.
-
-
Kinetic Analysis:
-
The association phase (k_on) is measured during the injection of the inhibitor.
-
The dissociation phase (k_off) is measured during the flow of running buffer over the surface after the injection is complete.
-
-
Data Analysis:
-
The sensorgram data (RU vs. time) is fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_on) and the dissociation rate constant (k_off).
-
The equilibrium dissociation constant (K_d) is calculated as the ratio of k_off to k_on (K_d = k_off / k_on).
-
The residence time (τ) is the reciprocal of the dissociation rate constant (τ = 1 / k_off).
-
Conclusion
This compound is a potent and selective inhibitor of MEK1/2, a key kinase in the RAS/RAF/MEK/ERK signaling pathway. While specific quantitative binding kinetics and affinity data for this compound are not widely published, the available information points to its high potency and selectivity. The experimental protocols detailed in this guide provide a comprehensive framework for the in-depth characterization of this compound and other MEK inhibitors. A thorough understanding of the target binding kinetics and affinity is paramount for the rational design and development of effective and safe targeted cancer therapies. Further disclosure of preclinical data will be invaluable to the scientific community for a more complete understanding of this compound's pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Phase 1 dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of FCN-159 in adults with neurofibromatosis type 1-related unresectable plexiform neurofibromas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fosun Pharma's Self-developed MEK1/2 Inhibitor FCN-159 Tablet Gains Second Breakthrough Therapy Designation_Press Release_News_Fosun Pharma [fosunpharma.com]
- 5. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. FCN-159 - An Oral High-Efficiency Selective MEK1/2 Inhibitor [synapse.patsnap.com]
An In-Depth Technical Guide to the Interaction of Luvometinib with MEK1/2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of this writing, a specific crystal structure of Luvometinib in complex with MEK1 or MEK2 has not been made publicly available in the Protein Data Bank (PDB). This guide, therefore, provides a comprehensive overview of this compound's mechanism of action based on its known function as a highly selective, allosteric MEK1/2 inhibitor, drawing upon publicly available clinical data and general knowledge of MEK inhibitor-kinase interactions.
Introduction to this compound (FCN-159)
This compound (formerly FCN-159) is a potent and highly selective, orally bioavailable small molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2] Developed by Shanghai Fosun Pharmaceutical (Group) Co., Ltd., it is designed to target the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers.[1][3] this compound has received approval for the treatment of adult patients with Langerhans cell histiocytosis (LCH) and histiocytic neoplasms, as well as for pediatric patients with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas.[3][4] Its therapeutic effect is achieved by inhibiting MEK1/2, which in turn blocks the phosphorylation and activation of ERK1/2, leading to the suppression of tumor cell proliferation and survival.[1][3]
The RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical intracellular signaling cascade that transduces signals from extracellular growth factors to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and angiogenesis.[5][][7] Aberrant activation of this pathway, often through mutations in RAS or BRAF genes, is a key driver in many cancers.[7][8]
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which leads to the activation of the small GTPase RAS. Activated RAS then recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF). RAF kinases subsequently phosphorylate and activate the dual-specificity kinases MEK1 and MEK2. Activated MEK1/2 are the only known kinases that phosphorylate and activate the downstream extracellular signal-regulated kinases, ERK1 and ERK2. Phosphorylated ERK1/2 can then translocate to the nucleus to phosphorylate and activate various transcription factors, leading to changes in gene expression that drive cell proliferation and survival.[][9]
Figure 1: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Inferred Mechanism of Action and Binding of this compound
This compound is a non-ATP-competitive, allosteric inhibitor of MEK1/2.[10] This class of inhibitors binds to a specific pocket adjacent to the ATP-binding site of the MEK kinase domain. This binding event locks the kinase in an inactive conformation, preventing it from phosphorylating its only known substrates, ERK1 and ERK2.
The key features of this allosteric inhibition are:
-
High Selectivity: The allosteric binding pocket is unique to MEK1/2, which contributes to the high selectivity of inhibitors like this compound and minimizes off-target effects.
-
Non-Competitive with ATP: The inhibitor does not compete with the high intracellular concentrations of ATP, which can be a limitation for ATP-competitive inhibitors.
-
Conformational Lock: Binding of the inhibitor induces a conformational change that prevents the proper alignment of the catalytic residues and the activation loop, thereby inhibiting kinase activity.
Figure 2: Conceptual diagram of this compound's allosteric inhibition of MEK1/2.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: Pharmacokinetic and In Vitro Activity
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 665.45 g/mol | [11] |
| Mechanism of Action | MEK1/2 Inhibitor |[1][2] |
Table 2: Clinical Efficacy of this compound in Pediatric Patients with NF1-associated Plexiform Neurofibromas
| Parameter | Result |
|---|---|
| Objective Response Rate (ORR) - Investigator Assessed | 60.5% (95% CI: 44.4-75.0) |
| Partial Response (PR) | 26 patients |
| Stable Disease (SD) | 17 patients |
| Progressive Disease (PD) | 0 patients |
| Objective Response Rate (ORR) - BIRC Assessed | 44.2% (95% CI: 29.1-60.1) |
| Partial Response (PR) | 19 patients |
| Median Time to Response | 4.7 months |
| 1-Year Progression-Free Survival (PFS) Rate | 95.3% |
| Pain Improvement (NRS ≥ 2 at baseline) | 92.9% of patients experienced significant improvement |
Data from a multicenter, open-label phase 2 clinical trial (NCT04954001) with a median follow-up of 25.1 months.[2][4]
Table 3: Clinical Efficacy of this compound in Adult Patients with Histiocytic Neoplasms
| Parameter | Result |
|---|---|
| Objective Response Rate (ORR) - IRC Assessed | 82.8% |
| Complete Metabolic Response (CMR) Rate | 62.1% |
| 2-Year Duration of Response (DOR) Rate | 91.1% |
| Median Time to Response | 2.9 months |
Data from a Phase II clinical trial.[3]
Experimental Protocols
The following are representative protocols for assays commonly used to characterize MEK inhibitors like this compound.
In Vitro MEK1 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by purified MEK1 enzyme.
Materials:
-
Recombinant active MEK1 enzyme
-
Inactive ERK2 substrate
-
ATP
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
This compound (or other test compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well or 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute MEK1 enzyme and ERK2 substrate in assay buffer to the desired concentrations.
-
Assay Reaction: a. Add the diluted this compound or DMSO (vehicle control) to the assay plate. b. Add the MEK1 enzyme to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding a mixture of ERK2 substrate and ATP. d. Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: a. Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves adding ADP-Glo™ reagent followed by Kinase Detection Reagent. b. Measure the luminescence on a plate reader. The luminescence signal is proportional to the amount of ADP generated and thus to the MEK1 activity.
-
Data Analysis: a. Subtract background luminescence. b. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Phospho-ERK Assay
This assay measures the inhibition of ERK phosphorylation in cells treated with a MEK inhibitor.
Materials:
-
Cancer cell line with an activated RAS/RAF/MEK/ERK pathway (e.g., A375 with BRAF V600E mutation)
-
Cell culture medium and serum
-
This compound (or other test compound) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot equipment or a plate-based detection method (e.g., HTRF, AlphaScreen).
Procedure (Western Blot):
-
Cell Culture and Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Serum-starve the cells for 4-16 hours if necessary to reduce basal ERK phosphorylation. c. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Cell Lysis: a. Aspirate the medium and wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well and incubate on ice to lyse the cells. c. Scrape the cells and collect the lysates. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: a. Normalize protein amounts and separate by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Visualize the bands using an ECL substrate and an imaging system. g. Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Data Analysis: a. Quantify the band intensities using densitometry. b. Calculate the ratio of phospho-ERK to total-ERK for each treatment. c. Normalize the data to the vehicle-treated control and plot against the inhibitor concentration to determine the IC50 value.
Figure 3: Workflow for a cell-based phospho-ERK assay.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fosun Pharmaâs Self-Developed Innovative Drug this compound Tablet Approved in China_News_News & Media Resources_Fosun [en.fosun.com]
- 4. Updated Data of this compound (FCN-159) Treating Pediatric Patients with Neurofibromatosis Type 1 Announced at the American Society of Clinical Oncology (ASCO) 2025 Annual Meeting_Press Release_News_Fosun Pharma [fosunpharma.com]
- 5. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into the binding mode of MEK type-III inhibitors. A step towards discovering and designing allosteric kinase inhibitors across the human kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Luvometinib: A Technical Guide for Researchers
Introduction
Luvometinib (also known as FCN-159) is an orally bioavailable, highly selective and potent small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2] Developed by Shanghai Fosun Pharmaceutical (Group) Co., Ltd., this compound is a promising anti-cancer agent that targets the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, survival, and angiogenesis.[2][3] Dysregulation of this pathway, often through mutations in genes such as BRAF, KRAS, and NRAS, is a frequent driver of tumorigenesis in a variety of cancers.[2]
This technical guide provides an in-depth overview of the pharmacodynamics of this compound in cancer cell lines, intended for researchers, scientists, and drug development professionals. It includes a summary of its mechanism of action, detailed experimental protocols for assessing its activity, and visualizations of the targeted signaling pathway and experimental workflows.
Mechanism of Action
This compound exerts its anti-neoplastic effects by selectively binding to and inhibiting the kinase activity of MEK1 and MEK2.[1][3] These dual-specificity kinases are the only known activators of the downstream effector proteins ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2). By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2. This blockade of ERK signaling leads to the inhibition of growth factor-mediated cell signaling and proliferation, and can induce cell cycle arrest and apoptosis in tumor cells with a dysregulated MAPK pathway.[4] Preclinical studies have indicated that this compound exhibits remarkable potency against the proliferation of a panel of human cancer cell lines harboring RAS/RAF mutations, while having minimal effect on cells with wild-type RAS/RAF.[4]
Quantitative Pharmacodynamic Data
While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively detailed in publicly available literature, preclinical data has demonstrated its potent anti-tumor activity in various models. This compound has shown significant, dose-dependent anti-tumor effects in xenograft models derived from human cancer cell lines known to have RAS/RAF pathway mutations.[4]
| Cancer Type | Cell Line | Key Mutations | Observed In Vitro/In Vivo Effects |
| Colon Cancer | HT-29, Colo205 | BRAF V600E | Dose-dependent inhibition of ERK phosphorylation, induction of cell cycle arrest and apoptosis, and significant anti-tumor activity in xenograft models.[4] |
| Melanoma | A375 | BRAF V600E | Significant anti-tumor activity in xenograft models.[4] |
| Non-Small Cell Lung Cancer (NSCLC) | Calu-6 | KRAS G12C | Significant anti-tumor activity in xenograft models.[4] |
| Acute Myeloid Leukemia (AML) | HL-60 | NRAS Q61L | Significant anti-tumor activity in xenograft models.[4] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the methods for its characterization, the following diagrams are provided.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: A generalized experimental workflow for assessing the in vitro pharmacodynamics of this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the pharmacodynamics of MEK inhibitors like this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HT-29, A375)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO at the same concentration as the highest this compound dose) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for ERK Phosphorylation
This assay is used to determine the effect of this compound on the phosphorylation status of ERK, a direct downstream target of MEK.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK1/2 and a loading control.
-
Data Analysis: Quantify the band intensities using image analysis software. The level of phosphorylated ERK should be normalized to the total ERK and the loading control.
Conclusion
This compound is a potent and selective MEK1/2 inhibitor with demonstrated anti-tumor activity in preclinical models of various cancers driven by RAS/RAF pathway mutations. The pharmacodynamic effects of this compound can be robustly characterized in cancer cell lines using standard in vitro assays such as cell viability and Western blotting. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other MEK inhibitors. Future research should focus on elucidating the full spectrum of its anti-cancer activity, identifying potential mechanisms of resistance, and exploring rational combination therapies to enhance its clinical efficacy.
References
- 1. FCN-159 - An Oral High-Efficiency Selective MEK1/2 Inhibitor [synapse.patsnap.com]
- 2. fochonpharma.com [fochonpharma.com]
- 3. Fosun Pharma's Self-developed MEK1/2 Inhibitor FCN-159 Tablet Gains Second Breakthrough Therapy Designation_Press Release_News_Fosun Pharma [fosunpharma.com]
- 4. researchgate.net [researchgate.net]
Luvometinib: An In-depth Technical Analysis of Early-Stage Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luvometinib (FCN-159) is a highly selective, orally administered small molecule inhibitor of MEK1/2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Dysregulation of this pathway is a known driver in various malignancies.[2] Developed by Shanghai Fosun Pharmaceutical (Group) Co., Ltd., this compound has shown significant promise in early-stage clinical trials for rare tumors, leading to its approval in China in May 2025 for adult patients with Langerhans cell histiocytosis (LCH) and histiocytic neoplasms, as well as for pediatric patients aged two years and older with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas (PN).[1][2] This technical guide provides a comprehensive overview of the early-stage clinical trial data, experimental protocols, and the underlying mechanism of action of this compound.
Mechanism of Action: Targeting the MAPK Pathway
This compound's therapeutic effect is derived from its specific inhibition of MEK1 and MEK2.[3] These kinases are central to the RAS/RAF/MEK/ERK signaling cascade.[3] In many cancers, mutations in upstream proteins like BRAF or RAS, or loss of function of tumor suppressors like NF1, lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival.[4] By binding to and inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and suppressing tumor cell growth.[2]
Clinical Trial Data
This compound has been evaluated in several early-stage, open-label, multicenter clinical trials. The following tables summarize the key efficacy and safety data from these studies.
Efficacy in Pediatric Neurofibromatosis Type 1 (NF1) with Plexiform Neurofibromas (PN)
Trial Design: A multi-center, open-label, single-arm Phase 2 study (NCT04954001) to evaluate the efficacy and safety of this compound in pediatric patients with NF1-related PN.[5] The primary endpoint was the objective response rate (ORR) as assessed by investigators (INV).[5]
| Parameter | Investigator (INV) Assessed | Blinded Independent Review Committee (BIRC) Assessed |
| Number of Evaluable Patients | 43 | 43 |
| Objective Response Rate (ORR) | 60.5% (95% CI: 44.4-75.0)[6] | 44.2% (95% CI: 29.1-60.1)[6] |
| Partial Response (PR) | 26 cases[6] | 19 cases[6] |
| Stable Disease (SD) | 17 cases[6] | 24 cases[6] |
| Progressive Disease (PD) | 0 cases[6] | 0 cases[6] |
| Median Time to Response | 4.7 months[6] | 5.5 months[6] |
| Median Duration of Response (DOR) | Not Reached[6] | Not Reached |
| Median Progression-Free Survival (PFS) | Not Reached[6] | Not Reached |
| 1-Year PFS Rate | 95.3%[7] | Not Reported |
| Pain Reduction (Baseline NRS ≥ 2) | 92.9% experienced clinically meaningful pain reduction (≥ 2 point drop)[6] | Not Applicable |
| 78.6% achieved a pain score of 0[6] |
Data as of September 23, 2024, with a median follow-up of 25.1 months.[6]
Efficacy in Pediatric Low-Grade Glioma (pLGG) with BRAF or NF1 Alterations
Trial Design: A Phase 2 study in pediatric patients with recurrent or progressive low-grade glioma harboring BRAF or NF1 alterations.[8]
| Parameter | Overall Population | BRAF V600E Mutation | KIAA1549-BRAF Fusion | NF1 Mutation |
| Number of Patients | 38 | Not Specified | Not Specified | Not Specified |
| Confirmed ORR | 54.1%[8] | 82.7%[8] | 43.5%[8] | 66.7%[8] |
| Median Time to Response | 3.6 months[8] | Not Reported | Not Reported | Not Reported |
| Median DOR | Not Reached[8] | Not Reached | Not Reached | Not Reached |
| Median PFS | Not Reached[8] | Not Reached | Not Reached | Not Reached |
| Median Overall Survival (OS) | Not Reached[8] | Not Reached | Not Reached | Not Reached |
Data presented at the 2025 European Society for Medical Oncology (ESMO) Congress, with a median follow-up of 19.8 months.[8]
Efficacy in Adult Langerhans Cell Histiocytosis (LCH) and Histiocytic Neoplasms
Trial Design: A Phase 2 clinical trial in adult patients with LCH and histiocytic neoplasms.[2]
| Parameter | Independent Review Committee (IRC) Assessed |
| Confirmed ORR (PET Response Criteria) | 82.8%[2] |
| Complete Metabolic Response (CMR) Rate | 62.1%[2] |
| Median Time to Response | 2.9 months[2] |
| 2-Year DOR Rate | 91.1%[2] |
Safety and Tolerability Profile
Across the early-stage trials, this compound has demonstrated a manageable safety profile consistent with the MEK inhibitor class.[6]
| Adverse Event Profile (Pediatric NF1-PN Population) | Incidence |
| Treatment-Related Adverse Events (TRAEs) | 97.8% of patients experienced a TRAE[6] |
| Grade ≥3 TRAEs | 21.7%[6] |
| Most Common TRAEs (All Grades) | Paronychia (65.2%), Increased Blood CPK (56.5%), Mouth Ulceration (52.2%), Increased Blood LDH (50%)[6] |
| Gastrointestinal TRAEs (All Grades) | Abdominal pain, diarrhea, nausea, vomiting (2.2% to 19.6%)[6] |
| Grade ≥3 Gastrointestinal TRAEs | 0%[6] |
| Treatment-Related Serious Adverse Events | 4.3% (one case each of dermatitis acneiform and pneumonia)[6] |
| Dose Interruptions due to TRAEs | 28.3%[6] |
| Dose Reductions due to TRAEs | 0%[6] |
| Discontinuation due to TRAEs | 0%[6] |
In the pediatric low-grade glioma study, 92.1% of patients experienced treatment-related adverse events, the majority being grade 1 or 2.[8] Grade 3 TRAEs occurred in 6 patients, and no grade 4 or higher events were reported.[8]
Experimental Protocols
The following provides a generalized overview of the experimental protocols based on available public information.
Patient Population and Dosing
-
Pediatric NF1-PN: Patients aged 2-17 years with NF1 and symptomatic, inoperable plexiform neurofibromas.[6]
-
Pediatric Low-Grade Glioma: Patients with recurrent or progressive pLGG with BRAF or NF1 alterations.[8]
-
Dosing: this compound was administered orally at a dose of 5 mg/m² once daily.[6][8] This pharmacokinetic profile supports once-daily administration, is unaffected by food, and has fewer interactions with co-administered drugs.[6]
Efficacy and Safety Assessments
-
Primary Endpoint (NF1-PN study): Objective Response Rate (ORR) evaluated by investigators (INV).[5]
-
Key Secondary Endpoint (NF1-PN study): ORR evaluated by a Blinded Independent Review Committee (BIRC).[5]
-
Tumor Response Evaluation: Response Evaluation in Neurofibromatosis and Schwannomatosis (REiNS) criteria were used in the NF1-PN trial.[2] For the adult LCH trial, PET Response Criteria (PRC) were used.[2]
-
Safety Monitoring: Adverse events were graded according to standard criteria. Regular monitoring of clinical and laboratory parameters was conducted.
Conclusion
The early-stage clinical trial results for this compound are highly encouraging, demonstrating substantial efficacy and a manageable safety profile in patient populations with high unmet medical needs. The data show high response rates and durable responses in pediatric patients with NF1-associated plexiform neurofibromas and low-grade gliomas, as well as in adults with histiocytic neoplasms. These positive outcomes, rooted in the targeted inhibition of the MAPK pathway, have supported its recent regulatory approval and ongoing clinical development for additional indications.[2][9] Further long-term follow-up and data from ongoing Phase 3 trials will be critical to fully elucidate the clinical benefit of this compound.[8]
References
- 1. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fosun Pharmaâs Self-Developed Innovative Drug this compound Tablet Approved in China_News_News & Media Resources_Fosun [en.fosun.com]
- 3. Facebook [cancer.gov]
- 4. What is the mechanism of Selumetinib? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Updated Data of this compound (FCN-159) Treating Pediatric Patients with Neurofibromatosis Type 1 Announced at the American Society of Clinical Oncology (ASCO) 2025 Annual Meeting_Press Release_News_Fosun Pharma [fosunpharma.com]
- 7. ascopubs.org [ascopubs.org]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. Fosun Pharmaâs Self-Developed Innovative Drug FCN-159 Tablet Granted Breakthrough Therapy Designation for the Treatment of Children with Langerhans Cell Histiocytosis_News_News & Media Resources_Fosun [en.fosun.com]
Luvometinib's Activity in BRAF-Mutant Versus NRAS-Mutant Melanoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In melanoma, this pathway is frequently hyperactivated due to mutations in key signaling proteins, most commonly in BRAF (approximately 50% of cases) and NRAS (approximately 20-25% of cases). Luvometinib (FCN-159) is a highly selective, orally administered small-molecule inhibitor of MEK1 and MEK2, key downstream effectors in the MAPK pathway. This technical guide provides an in-depth analysis of the preclinical and clinical activity of this compound in both BRAF-mutant and NRAS-mutant melanoma, offering a comparative perspective for researchers and drug development professionals. Due to the limited availability of direct comparative data for this compound, data for the well-characterized MEK inhibitor trametinib (B1684009) is included to provide a comprehensive context.
Signaling Pathways and Mechanism of Action
The RAS-RAF-MEK-ERK pathway is a central signaling cascade in melanoma. In BRAF-mutant melanoma, the constitutively active BRAF protein continuously phosphorylates and activates MEK, leading to uncontrolled cell proliferation. In NRAS-mutant melanoma, the mutated NRAS protein is locked in a GTP-bound active state, leading to the activation of RAF kinases (including ARAF, BRAF, and CRAF), which in turn activate MEK. This compound, as a MEK1/2 inhibitor, acts downstream of both BRAF and NRAS, blocking the phosphorylation of ERK1/2 and thereby inhibiting the downstream signaling cascade that drives tumor growth.
Caption: The MAPK signaling pathway in melanoma.
Preclinical Activity
In Vitro Potency
An abstract from the American Association for Cancer Research (AACR) reported that this compound (FCN-159) demonstrated remarkable potency against a panel of human cancer cell lines with RAS/RAF mutations, while sparing cell lines with wild-type RAS/RAF.[1] This suggests a selective inhibitory effect on the hyperactivated MAPK pathway. The study also mentioned that the in vivo anti-tumor activity of this compound was comparable to or stronger than the FDA-approved MEK inhibitor trametinib.[1]
While specific IC50 values for this compound in a comprehensive panel of melanoma cell lines are not publicly available, data for trametinib provides a valuable benchmark for the expected activity of a potent MEK inhibitor against different melanoma genotypes.
Table 1: Preclinical In Vitro Activity of Trametinib in Melanoma Cell Lines
| Cell Line | Genotype | Trametinib IC50 (nM) | Reference |
| A375 | BRAF V600E | 1.0 - 2.5 | [2] |
| Multiple BRAF-mutant lines | BRAF V600E/K | 0.3 - 0.85 | [3] |
| Multiple NRAS-mutant lines | NRAS Q61R/K/L | 0.36 - 0.63 | [3] |
Data presented is for trametinib and serves as a reference for the expected potency of a selective MEK inhibitor.
In Vivo Efficacy
The same AACR abstract highlighted that this compound showed significant and dose-dependent anti-tumor activities in a variety of human tumor xenograft models, including the BRAF-mutant melanoma cell line A375.[1] Furthermore, this compound potently inhibited tumor growth in two patient-derived xenograft (PDX) models bearing NRAS mutations.[1]
Clinical Activity
BRAF-Mutant Melanoma
To date, there is no publicly available clinical trial data specifically evaluating this compound in patients with BRAF-mutant melanoma. However, data from a phase 2 study of this compound in pediatric patients with low-grade glioma provides strong evidence of its activity in BRAF-mutant cancers. In this trial, the confirmed objective response rate (ORR) in patients with BRAF V600E mutations was 82.7%.[4] This high response rate suggests that this compound is a potent inhibitor of the MAPK pathway when driven by a BRAF V600E mutation.
For context, clinical trials with the MEK inhibitor trametinib have established its efficacy in BRAF-mutant melanoma, particularly in combination with a BRAF inhibitor.
Table 2: Clinical Trial Data for Trametinib in BRAF-Mutant Melanoma
| Trial | Treatment | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| METRIC (Phase III) | Trametinib monotherapy | BRAF V600E/K mutant | 22% | 4.8 months | [5] |
| COMBI-d (Phase III) | Dabrafenib + Trametinib | BRAF V600E/K mutant | 67% | 9.3 months | [6] |
| COMBI-v (Phase III) | Dabrafenib + Trametinib | BRAF V600E/K mutant | 76% | 11.4 months | [6] |
NRAS-Mutant Melanoma
A first-in-human, phase 1a dose-escalation study (NCT03932253) evaluated the safety, tolerability, and preliminary anti-tumor activity of this compound in Chinese patients with advanced NRAS-mutant melanoma.[7]
Table 3: Clinical Trial Data for this compound in NRAS-Mutant Melanoma (NCT03932253)
| Parameter | Value | Reference |
| Patient Population | Advanced, NRAS-mutant melanoma | [7] |
| Treatment | This compound monotherapy (doses ≥6 mg QD) | [7] |
| Objective Response Rate (ORR) | 19.0% (4 partial responses) | [7] |
| Clinical Benefit Rate (CBR) | 52.4% | [7] |
| Median Duration of Response | 4.8 months | [7] |
| Median Progression-Free Survival (PFS) | 3.8 months | [7] |
The study concluded that this compound was well tolerated and demonstrated promising antitumor activity in this patient population, with a recommended phase 2 dose of 12 mg once daily.[7]
For comparison, the MEK inhibitor binimetinib (B1684341) has also been evaluated in NRAS-mutant melanoma.
Table 4: Clinical Trial Data for Binimetinib in NRAS-Mutant Melanoma (NEMO Trial)
| Parameter | Value | Reference |
| Patient Population | Advanced NRAS-mutant melanoma | [8] |
| Treatment | Binimetinib monotherapy | [8] |
| Objective Response Rate (ORR) | 15% | [8] |
| Median Progression-Free Survival (PFS) | 2.8 months | [8] |
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of this compound are not publicly available. However, standard methodologies are commonly employed to assess the activity of MEK inhibitors.
Cell Viability Assay (General Protocol)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a MEK inhibitor in melanoma cell lines using a fluorescence-based assay.
Caption: A typical workflow for a cell viability assay.
-
Cell Seeding: Plate melanoma cells (e.g., A375 for BRAF-mutant, SK-MEL-2 for NRAS-mutant) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the MEK inhibitor (e.g., this compound) in complete culture medium. Remove the overnight culture medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent such as PrestoBlue™ or CellTiter-Glo® to each well according to the manufacturer's instructions.
-
Data Acquisition: After a short incubation period (typically 1-2 hours), measure the fluorescence or luminescence using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control and plot the cell viability against the drug concentration. Calculate the IC50 value using non-linear regression analysis.
Western Blotting for MAPK Pathway Inhibition (General Protocol)
This protocol describes a general method to assess the inhibition of MEK1/2 and ERK1/2 phosphorylation by a MEK inhibitor in melanoma cells.
-
Cell Culture and Treatment: Culture melanoma cells to 70-80% confluency in 6-well plates. Treat the cells with the MEK inhibitor at various concentrations for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MEK1/2, total MEK1/2, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.
Conclusion
This compound is a potent and selective MEK1/2 inhibitor with demonstrated preclinical and clinical activity in melanoma. While direct comparative data in BRAF-mutant and NRAS-mutant melanoma is limited for this compound, the available evidence suggests it is active in both genetic contexts. The high objective response rate observed in patients with BRAF V600E-mutant low-grade glioma indicates strong potential for efficacy in BRAF-mutant melanoma. The clinical trial data in NRAS-mutant melanoma confirms its anti-tumor activity in this patient population with a challenging prognosis.
Further preclinical studies directly comparing the in vitro potency of this compound in a panel of BRAF- and NRAS-mutant melanoma cell lines would be highly valuable. Additionally, clinical trials evaluating this compound in BRAF-mutant melanoma, both as a monotherapy and in combination with BRAF inhibitors, are warranted to fully elucidate its therapeutic potential. The favorable safety profile and promising efficacy data position this compound as a significant therapeutic candidate for patients with MAPK pathway-driven melanomas.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 5. dermnetnz.org [dermnetnz.org]
- 6. MEK inhibitors for the treatment of NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Investigating the role of Luvometinib in glioma preclinical models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Luvometinib (also known as FCN-159 and VS-6766) is a potent and selective small-molecule inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway. Aberrant activation of the MAPK pathway is a frequent oncogenic driver in various cancers, including glioma. This technical guide provides a comprehensive overview of the preclinical investigation of this compound in glioma models, summarizing available data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and experimental workflows. While specific preclinical data for this compound in glioma is emerging, this guide incorporates representative data from other MEK inhibitors in glioma to provide a thorough understanding of its potential role and the methodologies for its evaluation.
Introduction to this compound and its Mechanism of Action
This compound is an orally available, highly selective, and potent non-ATP-competitive inhibitor of MEK1/2. By binding to and inhibiting the activity of MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream suppression of signaling pathways that control cell proliferation, differentiation, and survival.[1][2] The MAPK pathway is frequently hyperactivated in gliomas through various genetic alterations, including mutations in BRAF (e.g., V600E, KIAA1549-BRAF fusion) and loss-of-function mutations in NF1, a negative regulator of RAS. Therefore, targeting the MEK1/2 kinases with this compound represents a rational therapeutic strategy for these genetically defined subsets of glioma.
Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression and cellular processes. In many gliomas, mutations in upstream components like BRAF or NF1 lead to constitutive activation of this pathway, promoting uncontrolled cell growth and survival. This compound acts by specifically inhibiting MEK1/2, thereby blocking the entire downstream cascade.
Preclinical Efficacy of this compound in Glioma Models
While extensive peer-reviewed preclinical data on this compound specifically in glioma models are not yet publicly available, clinical trial results in pediatric low-grade glioma (pLGG) provide strong evidence of its activity. Furthermore, preclinical studies in other cancer types with similar genetic drivers offer insights into its potential efficacy in glioma.
In Vitro Data
No specific IC50 values for this compound in a panel of glioma cell lines have been published. However, it is expected that glioma cell lines with BRAF V600E mutations or NF1 loss would be sensitive to this compound.
In Vivo Data
Preclinical studies have shown that this compound potently inhibited tumor growth in two patient-derived xenograft (PDX) models with NRAS mutations, with efficacy comparable to or greater than the approved MEK inhibitor trametinib.[2] Although not glioma models, these results demonstrate this compound's potent anti-tumor activity in cancers driven by MAPK pathway activation.
Clinical Data in Pediatric Low-Grade Glioma
A phase 2 study of this compound in pediatric patients with recurrent or progressive low-grade glioma harboring BRAF or NF1 alterations has shown promising results.[3]
| Genetic Alteration | Objective Response Rate (ORR) |
| Overall | 54.1% |
| BRAF V600E Mutation | 82.7% |
| KIAA1549–BRAF Fusion | 43.5% |
| NF1 Mutation | 66.7% |
| Table 1: Objective Response Rates from a Phase 2 Study of this compound in Pediatric Low-Grade Glioma.[3] |
These clinical findings strongly support the preclinical hypothesis that this compound is effective in gliomas with MAPK pathway activation.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound in glioma are not yet published. However, standard methodologies used for testing MEK inhibitors in glioma preclinical models are described below.
In Vitro Cell Viability Assay
This protocol outlines a typical procedure to determine the half-maximal inhibitory concentration (IC50) of a MEK inhibitor in glioma cell lines.
Protocol:
-
Cell Culture: Glioma cell lines (e.g., U87MG, T98G, and patient-derived lines with known BRAF or NF1 status) are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to attach overnight.
-
Treatment: The following day, cells are treated with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified incubator.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. Data are normalized to the vehicle-treated control wells, and IC50 values are calculated using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- variable slope) in GraphPad Prism or similar software.
Orthotopic Xenograft Mouse Model
This protocol describes the establishment of an orthotopic glioma model in mice to evaluate the in vivo efficacy of this compound.
Protocol:
-
Cell Preparation: Human glioma cells engineered to express luciferase are harvested and resuspended in a sterile solution like PBS.
-
Intracranial Injection: Immunocompromised mice (e.g., athymic nude or NOD-SCID) are anesthetized, and a small burr hole is made in the skull. A stereotactic frame is used to inject the glioma cells (e.g., 1x10^5 cells in 5 µL) into the desired brain region (e.g., striatum).
-
Tumor Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (BLI) after intraperitoneal injection of luciferin.
-
Treatment Initiation: Once tumors reach a predetermined size, mice are randomized into treatment groups.
-
Drug Administration: this compound is administered daily by oral gavage at a clinically relevant dose. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored by BLI throughout the study. Animal body weight and clinical signs are also recorded.
-
Endpoint: The primary endpoint is typically overall survival. Secondary endpoints can include tumor growth inhibition. At the end of the study, brains are harvested for histological and molecular analysis (e.g., immunohistochemistry for p-ERK to confirm target engagement).
Conclusion and Future Directions
This compound has demonstrated significant clinical activity in pediatric low-grade gliomas with MAPK pathway alterations, validating its mechanism of action in this patient population. While detailed preclinical studies of this compound specifically in glioma models are still emerging, the available data and the well-established role of the MAPK pathway in gliomagenesis provide a strong rationale for its continued investigation. Future preclinical work should focus on:
-
Determining the IC50 values of this compound across a broad panel of glioma cell lines with diverse genetic backgrounds.
-
Evaluating the in vivo efficacy of this compound in orthotopic patient-derived xenograft (PDX) models of both low- and high-grade glioma.
-
Investigating potential mechanisms of resistance to this compound in glioma and exploring rational combination therapies to overcome them.
-
Assessing the blood-brain barrier penetration of this compound to ensure adequate target engagement in the central nervous system.
A thorough preclinical characterization of this compound in glioma models will be crucial for optimizing its clinical development and identifying the patient populations most likely to benefit from this promising targeted therapy.
References
Luvometinib for Pediatric Low-Grade Glioma with BRAF Alterations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pediatric low-grade gliomas (pLGGs) are the most prevalent central nervous system tumors in children. A significant subset of these tumors is driven by genetic alterations in the BRAF gene, leading to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][3][4] Luvometinib (FCN-159), a highly selective, oral inhibitor of MEK1/2, has emerged as a promising targeted therapy for this patient population. By acting downstream of BRAF, this compound offers a therapeutic strategy for pLGGs harboring various BRAF alterations, including both V600E mutations and KIAA1549::BRAF fusions.[3][5] This document provides a comprehensive overview of the mechanism of action, clinical efficacy, and safety profile of this compound in pediatric patients with BRAF-altered low-grade glioma, based on recent clinical trial data.
The Role of BRAF in Pediatric Low-Grade Glioma and the MAPK Pathway
The MAPK pathway is a critical signaling cascade that regulates fundamental cellular processes, including proliferation, growth, differentiation, and survival.[1][2] In a large percentage of pLGGs, this pathway is rendered constitutively active by specific genetic abnormalities.[3][4]
The most common of these alterations involve the BRAF gene:
-
KIAA1549::BRAF Fusion: A tandem duplication on chromosome 7q34 results in the fusion of the KIAA1549 and BRAF genes. This fusion product lacks the N-terminal regulatory domain of BRAF, leading to constant, ligand-independent kinase activity.[6] This is the most common genetic driver in sporadic pLGG.[3][4]
-
BRAF V600E Mutation: A point mutation where valine is substituted by glutamic acid at codon 600.[7] This mutation mimics phosphorylation, locking the BRAF protein in its active conformation.[8][9] It is prevalent in specific pLGG subtypes like pleomorphic xanthoastrocytoma (PXA) and ganglioglioma.[6][10]
Both alterations result in the downstream phosphorylation and activation of MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate gene expression, driving uncontrolled cell proliferation and tumor growth.[1][11] this compound, as a MEK1/2 inhibitor, directly targets this pathway downstream of the aberrant BRAF signal, providing a precise therapeutic intervention.[12]
Clinical Efficacy and Safety of this compound
Updated results from a Phase 2 clinical trial presented at the 2025 European Society for Medical Oncology (ESMO) Congress highlight the efficacy and manageable safety profile of this compound in pediatric patients with recurrent or progressive low-grade glioma harboring BRAF or NF1 alterations.[5]
Efficacy Data
The study demonstrated promising anti-tumor activity across different genetic subtypes of pLGG. At a median follow-up of 19.8 months, the overall objective response rate (ORR) was 54.1%.[5] Notably, the response was particularly high in patients with BRAF V600E mutations.[5] The median time to response was 3.6 months, while the median duration of response (DOR) and progression-free survival (PFS) had not yet been reached, indicating durable responses.[5]
| Efficacy Endpoint | Overall Population (n=38) | BRAF V600E Mutant | KIAA1549::BRAF Fusion | NF1 Mutant |
| Confirmed Objective Response Rate (ORR) | 54.1% | 82.7% | 43.5% | 66.7% |
| Median Time to Response | 3.6 months | Not Reported | Not Reported | Not Reported |
| Median Duration of Response (DOR) | Not Reached | Not Reached | Not Reached | Not Reached |
| Median Progression-Free Survival (PFS) | Not Reached | Not Reached | Not Reached | Not Reached |
| Table 1: Summary of this compound Efficacy in Pediatric Low-Grade Glioma from a Phase 2 Study.[5] |
Safety and Tolerability
This compound was generally well-tolerated. The majority of treatment-related adverse events (TRAEs) were Grade 1 or 2.[5] While dose interruptions were necessary in some patients, no treatment-related dose reductions, discontinuations, or deaths were reported, underscoring a manageable safety profile.[5]
| Adverse Event Profile | |
| Patients with any TRAE | 92.1% |
| Majority of TRAEs | Grade 1 or 2 |
| Patients with Grade 3 TRAEs | 6 patients (15.8%) |
| Grade ≥4 TRAEs | None reported |
| Serious Liver Function-Related AE | 1 patient |
| TRAEs leading to Dose Interruption | 18 instances |
| TRAEs leading to Dose Reduction | None reported |
| TRAEs leading to Discontinuation | None reported |
| Table 2: Safety and Tolerability Profile of this compound in Pediatric Low-Grade Glioma.[5] |
Experimental Protocols
Phase 2 Clinical Trial Methodology (Representative)
The data presented is based on a multicenter, single-arm, open-label Phase 2 clinical trial designed to evaluate the efficacy and safety of this compound in a pediatric population.
-
Patient Population: Pediatric patients with recurrent or progressive low-grade glioma featuring BRAF or NF1 alterations. Eligibility typically requires confirmation of tumor progression after at least one line of prior therapy.
-
Treatment Regimen: this compound (FCN-159) administered orally as a continuous once-daily dose of 5 mg/m², adjusted by body surface area.[5] Treatment continues in 28-day cycles until disease progression or unacceptable toxicity.
-
Primary Endpoint: The primary measure of efficacy is the Objective Response Rate (ORR), assessed by an independent review committee based on Response Assessment in Neuro-Oncology (RANO) criteria.[5]
-
Secondary Endpoints: Key secondary endpoints include Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), time to response, and a comprehensive safety assessment based on the Common Terminology Criteria for Adverse Events (CTCAE).[5]
-
Biomarker Analysis: Molecular screening for BRAF V600E mutations, BRAF fusions, and NF1 alterations is mandatory for enrollment to ensure a targeted patient population.
References
- 1. Frontiers | Current Understanding of BRAF Alterations in Diagnosis, Prognosis, and Therapeutic Targeting in Pediatric Low-Grade Gliomas [frontiersin.org]
- 2. Current Understanding of BRAF Alterations in Diagnosis, Prognosis, and Therapeutic Targeting in Pediatric Low-Grade Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A paradigm shift in how we treat pediatric low-grade glioma—Targeting the molecular drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 6. Advances in the treatment of BRAF-mutant low-grade glioma with MAPK inhibitors - Houghton - Translational Pediatrics [tp.amegroups.org]
- 7. Molecular alterations of low-grade gliomas in young patients: Strategies and platforms for routine evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of activation of monomeric B-Raf V600E - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation mechanisms of clinically distinct B‐Raf V600E and V600K mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d3b.center [d3b.center]
- 11. The role of MEK inhibition in pediatric low-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Luvometinib in Histiocytic Neoplasms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on Luvometinib, a selective MEK1/2 inhibitor, for the treatment of histiocytic neoplasms. This document synthesizes key clinical trial data, outlines experimental methodologies based on publicly available information, and visualizes critical biological pathways and study designs.
Introduction to Histiocytic Neoplasms and the Role of the MAPK Pathway
Histiocytic neoplasms are a rare and diverse group of disorders characterized by the abnormal proliferation of histiocytes, a type of immune cell. These diseases can range from localized and benign to aggressive, life-threatening conditions with multi-organ involvement. A unifying feature of many histiocytic neoplasms is the dysregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
The MAPK pathway, specifically the RAS-RAF-MEK-ERK cascade, is a critical regulator of cell growth, proliferation, differentiation, and survival. Somatic mutations in key components of this pathway, such as BRAF, NRAS, KRAS, ARAF, and MAP2K1 (encoding MEK1), are frequently identified in patients with histiocytic neoplasms, leading to constitutive activation of the pathway and uncontrolled cell growth. This understanding has paved the way for the development of targeted therapies aimed at inhibiting key nodes in this pathway. This compound (FCN-159) is a highly selective inhibitor of MEK1 and MEK2, two central kinases in the MAPK cascade.
This compound: Mechanism of Action
This compound is a potent and selective, orally administered small molecule inhibitor of MEK1 and MEK2. By binding to and inhibiting the activity of MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, the downstream effectors in the MAPK pathway. This blockade of ERK signaling ultimately leads to the inhibition of tumor cell proliferation and survival. The efficacy of MEK inhibitors like this compound across various histiocytic neoplasms, irrespective of the specific upstream mutation in the MAPK pathway, highlights the critical dependence of these tumors on MEK signaling.[1][2]
Clinical Efficacy of this compound and Other MEK Inhibitors in Histiocytic Neoplasms
Clinical trials have demonstrated the significant efficacy of MEK inhibitors in the treatment of histiocytic neoplasms. The following tables summarize the key quantitative data from a pivotal phase 2 study of this compound and a foundational phase 2 study of a similar MEK inhibitor, Cobimetinib.
Table 1: Patient Demographics and Disease Characteristics
| Characteristic | This compound (Phase 2)[3] | Cobimetinib (Phase 2)[4][5] |
| Number of Patients | 30 enrolled, 29 evaluable | 26 |
| Median Age (years) | Not Reported | 50.5 (range, 18-79) |
| Sex (Male) | Not Reported | 65% |
| Histiocytic Neoplasm Subtypes | Langerhans Cell Histiocytosis (75.9%), Erdheim-Chester Disease (10.3%), Other (13.8%) | Erdheim-Chester Disease (50%), Rosai-Dorfman Disease (15.4%), Langerhans Cell Histiocytosis (15.4%), Xanthogranuloma (7.7%), Mixed Histiocytosis (11.5%) |
| Prior Systemic Therapy | 86.2% | Information not available in this format |
| ≥3 Prior Lines of Therapy | 27.6% | Information not available in this format |
| BRAF V600 Status | Not specified for the cohort | Wild-type (76.9%), Mutant (23.1%) |
| Other MAPK Pathway Mutations | Not specified for the cohort | Present in the majority of BRAF wild-type patients, including KRAS, MEK1, MEK2, RAF1, ARAF, and non-V600 BRAF mutations. |
Table 2: Efficacy of this compound and Cobimetinib in Histiocytic Neoplasms
| Efficacy Endpoint | This compound (Phase 2)[3][6] | Cobimetinib (Phase 2)[1][4][7] |
| Overall Response Rate (ORR) by PET Criteria | 82.8% (95% CI, 64.2-94.2) | 83.3% (95% CI, 62.6-95.3) in PRC-evaluable population |
| Complete Metabolic Response (CMR) Rate | 62.1% | Not explicitly reported in this format |
| Median Time to Response | 2.9 months (range, 2.6-6.0) | 2.0 months (range, 0.2-17.3) |
| Median Duration of Response (DoR) | Not Reached | 31.1 months (95% CI, 16.8-Not Estimable) |
| 12-Month Progression-Free Survival (PFS) Rate | 74.4% (95% CI, 49.8-88.2) | 94% at 1 year |
Table 3: Safety Profile of this compound and Cobimetinib in Histiocytic Neoplasms
| Adverse Event (AE) Profile | This compound (Phase 2)[3] | Cobimetinib (Phase 2)[1][7] |
| Any Grade Treatment-Emergent AEs | Not explicitly reported in this format | Rash (83%), Diarrhea (72%), Creatine Phosphokinase Elevation (61%), Hypomagnesemia (56%), Alkaline Phosphatase Increase (50%), AST/ALT Increase (44%), Nausea (39%), Anemia (33%) |
| Grade ≥3 Treatment-Emergent AEs | 43.3% of patients | Decreased Lymphocyte Count (19%), Increased Blood Creatine Phosphokinase (12%), Decreased Ejection Fraction (12%), Hypokalemia (12%), Hyponatremia (12%), Acute Kidney Injury (12%), Dyspnea (12%) |
| Most Common Grade ≥3 AEs | Folliculitis (10.0%), Hypertriglyceridemia (10.0%), Blood Creatine Phosphokinase Increased (6.7%) | See above |
| AEs Leading to Treatment Discontinuation | 0% | One patient (central retinal vein occlusion)[2] |
Experimental Protocols
This section outlines the methodologies employed in the key clinical trials of this compound and Cobimetinib for histiocytic neoplasms, based on the available published literature. It is important to note that complete, detailed, step-by-step internal standard operating procedures for these trials are not publicly available. The information provided here is a synthesis of the methods sections of the primary publications and clinical trial registry information.
Study Design and Patient Population
The foundational studies for both this compound and Cobimetinib in histiocytic neoplasms were single-arm, multicenter, open-label, phase 2 clinical trials.[3][7]
-
Inclusion Criteria: The trials enrolled adult patients (typically aged 16 or 18 and older) with a histologically confirmed diagnosis of a histiocytic neoplasm.[3][5] Patients were generally required to have multi-system disease, or disease that was refractory to or recurrent after conventional therapies.[2][3] A key aspect of these trials was the inclusion of patients regardless of their tumor's specific MAPK pathway mutation status.[3][8] Patients with BRAF V600 mutations were often eligible if they were intolerant to, had progressed on, or did not have access to BRAF inhibitor therapy.[1][2]
-
Exclusion Criteria: While the full list of exclusion criteria is not detailed here, they typically include significant comorbidities, inadequate organ function, and certain prior treatments that could interfere with the study drug.
Treatment Regimen
-
This compound: Patients received 8 mg of this compound orally once daily in 28-day cycles.[3]
-
Cobimetinib: The initial dosing was 60 mg orally once daily for 21 days, followed by a 7-day rest period, in 28-day cycles.[1][9] Dose reductions to 40 mg and 20 mg were permitted in cases of toxicity.[10]
Treatment in both studies continued until disease progression, unacceptable toxicity, patient withdrawal, or the end of the study.[3][9]
Efficacy and Safety Assessments
-
Primary Endpoint: The primary endpoint for both the this compound and Cobimetinib trials was the Overall Response Rate (ORR), as assessed by a blinded independent review committee using Positron Emission Tomography (PET) Response Criteria.[3][5]
-
Secondary Endpoints: Secondary endpoints included Duration of Response (DoR), Progression-Free Survival (PFS), and safety.[3][5] Response was also assessed by RECIST v1.1 criteria in the Cobimetinib study.[11]
-
Response Assessment: Disease response was primarily evaluated using 18F-fluorodeoxyglucose (FDG) PET/CT scans at baseline and at specified intervals during the trial (e.g., every 8 weeks for the Cobimetinib study).[10]
-
Safety Monitoring: Adverse events were graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Patients underwent regular clinical and laboratory monitoring.
Molecular Analysis
A crucial component of these studies was the molecular characterization of patients' tumors to identify mutations in the MAPK pathway.
-
Biopsy and Sequencing: Pre-treatment tumor biopsies were performed for patients with unknown mutational status.[12] In the Cobimetinib trial led by Memorial Sloan Kettering Cancer Center (MSKCC), the MSK-IMPACT™ targeted gene sequencing panel was utilized. This is a hybridization capture-based next-generation sequencing (NGS) assay that analyzes a panel of key cancer-associated genes.
-
MSK-IMPACT™ Workflow (General Overview):
-
DNA Extraction: DNA is extracted from both the patient's tumor tissue and a matched normal sample (usually blood).
-
Library Preparation: DNA is fragmented, and adapters are ligated to the ends to create sequencing libraries.
-
Hybridization Capture: The libraries are incubated with biotinylated RNA probes that are complementary to the target genes of interest.
-
Sequencing: The captured DNA fragments are then sequenced using a high-throughput NGS platform.
-
Bioinformatic Analysis: The sequencing data is aligned to the human reference genome, and somatic mutations (present in the tumor but not the normal sample) are identified.
-
Visualizations
Signaling Pathway
Caption: The RAS/MAPK signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: A generalized workflow for a phase 2 clinical trial of a MEK inhibitor in histiocytic neoplasms.
Conclusion
The foundational research on this compound and other MEK inhibitors has established a new paradigm in the treatment of histiocytic neoplasms. The strong clinical efficacy observed in phase 2 trials, characterized by high and durable response rates across various subtypes and genotypes, underscores the central role of the MAPK pathway in the pathogenesis of these rare diseases. This compound, as a selective MEK1/2 inhibitor, offers a promising therapeutic option for patients with histiocytic neoplasms, a population with historically limited treatment choices. While the publicly available information on experimental protocols has limitations in its level of detail, the overall methodologies of the pivotal clinical trials are robust and have provided compelling evidence for the clinical utility of MEK inhibition. Further research will continue to refine the use of this compound and other targeted therapies to optimize outcomes for patients with these challenging diseases.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Efficacy of MEK Inhibition in Patients with Histiocytic Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in patients with Langerhans cell histiocytosis, Erdheim-Chester disease, and other histiocytic neoplasms: a single-arm, multicentre, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. Fosun Pharmaâs Self-Developed Innovative Drug this compound Tablet Approved in China_News_News & Media Resources_Fosun [en.fosun.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Efficacy of MEK inhibition in patients with histiocytic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. onclive.com [onclive.com]
- 11. targetedonc.com [targetedonc.com]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Methodological & Application
Luvometinib (FCN-159) Application Notes for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and dosage guidelines for the use of Luvometinib (FCN-159), a selective MEK1/2 inhibitor, in in vitro cell culture experiments. This compound targets the RAS/RAF/MEK/ERK signaling pathway, a critical regulator of cell proliferation and survival that is frequently dysregulated in cancer.[1][2]
Mechanism of Action
This compound is an orally bioavailable inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2).[1][2] By selectively binding to and inhibiting the activity of MEK1/2, this compound prevents the phosphorylation and activation of their downstream effector, ERK (extracellular signal-regulated kinase).[1][3] This blockade of the MAPK pathway leads to the inhibition of growth factor-mediated cell signaling, resulting in suppressed tumor cell proliferation and the induction of apoptosis.[1][4] Preclinical studies have shown that this compound exhibits potent anti-tumor activity in cancer cell lines with mutations in the RAS/RAF pathway.[1][5]
Signaling Pathway
The diagram below illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.
In Vitro Dosage and Efficacy
While specific IC50 values for this compound in a comprehensive panel of cell lines are not yet publicly available in peer-reviewed literature, preclinical data indicates "remarkable potency" against cancer cell lines harboring RAS/RAF mutations.[1][5] The anti-tumor activity of this compound is reported to be comparable to or stronger than the FDA-approved MEK inhibitor, trametinib.[1]
Based on data for other selective MEK inhibitors, a starting concentration range of 0.1 nM to 10 µM is recommended for in vitro cell viability and signaling studies. A dose-response experiment is crucial to determine the optimal concentration for specific cell lines.
Table 1: Recommended Concentration Range for In Vitro Experiments
| Experiment Type | Suggested Concentration Range | Notes |
| Cell Viability (e.g., MTT, MTS) | 0.1 nM - 10 µM | Perform a dose-response curve to determine the IC50 value. |
| Western Blot (p-ERK inhibition) | 1 nM - 1 µM | A time-course experiment is also recommended to determine the optimal incubation time. |
| Apoptosis/Cell Cycle Analysis | IC50 and 2x IC50 concentrations | Based on the determined IC50 from cell viability assays. |
Table 2: Cancer Cell Lines Used in this compound Preclinical Studies
| Cell Line | Cancer Type | Notes |
| HT-29 | Colon Cancer | Used in xenograft models to demonstrate in vivo efficacy.[1] |
| Colo205 | Colon Cancer | Used in xenograft models to demonstrate in vivo efficacy.[1] |
| A375 | Melanoma | Used in xenograft models to demonstrate in vivo efficacy.[1][3] |
| Calu-6 | Non-Small Cell Lung Cancer | Used in xenograft models to demonstrate in vivo efficacy.[1] |
| HL-60 | Acute Myeloid Leukemia | Used in xenograft models to demonstrate in vivo efficacy.[1] |
Experimental Protocols
Stock Solution Preparation
-
Solvent Selection : this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro use.
-
Stock Concentration : Prepare a high-concentration stock solution, for example, 10 mM in DMSO.
-
Storage : Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT/MTS Protocol)
This protocol provides a general guideline for determining the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based buffer)
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment : Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dose.
-
Incubation : Incubate the plate for a desired period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition : Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Solubilization (for MTT) : If using MTT, add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement : Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Protocol for p-ERK Inhibition
This protocol is designed to assess the effect of this compound on the phosphorylation of ERK.
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total ERK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment : Seed cells in larger format plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification : Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE : Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control, typically overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and apply a chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis : Quantify the band intensities to determine the relative levels of p-ERK, normalized to total ERK and the loading control. Preclinical studies show that this compound dose-dependently inhibits the phosphorylation of ERK in human colon cancer cells.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. Phase 1 dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of FCN-159 in adults with neurofibromatosis type 1-related unresectable plexiform neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fosun Pharmaâs Self-Developed Innovative Drug this compound Tablet Approved in China_News_News & Media Resources_Fosun [en.fosun.com]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Luvometinib Treatment in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luvometinib (also known as FCN-159) is a potent and selective, orally bioavailable inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a frequent driver in various cancers, making MEK an attractive therapeutic target.[1] Preclinical evaluation of this compound in mouse xenograft models is a critical step in understanding its anti-tumor efficacy, pharmacodynamics, and potential for clinical translation. These application notes provide a detailed protocol for conducting such studies.
Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway
This compound exerts its anti-neoplastic activity by selectively binding to and inhibiting the kinase activity of MEK1 and MEK2. This prevents the phosphorylation and activation of their downstream substrate, ERK1/2. The inhibition of ERK1/2 signaling leads to the suppression of key cellular processes involved in tumor growth and survival, such as cell proliferation, and can induce apoptosis (programmed cell death).[5]
Caption: this compound inhibits MEK1/2, blocking the RAS/RAF/MEK/ERK signaling pathway.
Experimental Protocols
A standardized workflow is crucial for obtaining reproducible and reliable data from in vivo xenograft studies. The following protocols provide a general framework that can be adapted to specific cell lines and research questions.
Caption: Standard workflow for a this compound mouse xenograft study.
Cell Line Selection and Culture
-
Cell Lines: Select human cancer cell lines with known genetic backgrounds, particularly those with mutations in the RAS/RAF pathway (e.g., BRAF V600E, KRAS mutations) where MEK inhibitors are expected to be effective.
-
Culture Conditions: Culture the selected cell lines in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability: Ensure cell viability is >95% before implantation.
Animal Models
-
Species and Strain: Immunocompromised mice, such as athymic nude (nu/nu) or NOD/SCID mice, are commonly used for xenograft studies. The choice of strain may depend on the tumor cell line.
-
Acclimation: Allow mice to acclimate to the animal facility for at least one week before the start of the experiment.
Tumor Implantation
-
Cell Preparation: Harvest cultured cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS). A mixture with Matrigel™ may enhance tumor take rate and growth.
-
Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
Tumor Growth Monitoring
-
Measurement: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound Formulation and Administration
-
Formulation: this compound is an oral drug. A common vehicle for oral gavage of similar small molecule inhibitors is a suspension in 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) with 0.2% Tween 80 in sterile water. The formulation should be prepared fresh daily or as stability data permits.
-
Administration: Administer this compound orally via gavage once daily. The specific dosage will need to be determined based on preclinical efficacy and tolerability studies. For reference, other MEK inhibitors have been dosed in mice at ranges of 1-25 mg/kg.
Efficacy Evaluation
-
Primary Endpoint: The primary endpoint is typically tumor growth inhibition (TGI).
-
Secondary Endpoints: These may include body weight changes (as a measure of toxicity), overall survival, and pharmacodynamic markers.
-
Tumor Growth Inhibition Calculation: TGI (%) = [1 - (mean tumor volume of treated group at day X / mean tumor volume of control group at day X)] x 100.
Endpoint Analysis
-
Tumor Excision: At the end of the study, euthanize the mice and excise the tumors.
-
Pharmacodynamic Analysis: A portion of the tumor can be flash-frozen or fixed for analysis of target engagement (e.g., measuring levels of phosphorylated ERK) by methods such as Western blotting or immunohistochemistry.
-
Histology: The remaining tumor tissue can be fixed in formalin and embedded in paraffin (B1166041) for histological analysis.
Data Presentation
Quantitative data from this compound xenograft studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition in a [Cell Line] Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day X (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | QD | N/A | |
| This compound | [Dose 1] | QD | ||
| This compound | [Dose 2] | QD | ||
| Positive Control | [Dose] | [Schedule] |
Table 2: Body Weight Changes in Mice Treated with this compound
| Treatment Group | Dose (mg/kg) | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Day X (g) ± SEM | Percent Body Weight Change |
| Vehicle Control | - | |||
| This compound | [Dose 1] | |||
| This compound | [Dose 2] | |||
| Positive Control | [Dose] |
Table 3: Pharmacodynamic Modulation of p-ERK in Tumor Tissues
| Treatment Group | Dose (mg/kg) | Time Point Post-Dose | Mean Relative p-ERK/Total ERK Ratio ± SEM | Percent Inhibition of p-ERK vs. Vehicle |
| Vehicle Control | - | [Time] | N/A | |
| This compound | [Dose 1] | [Time] | ||
| This compound | [Dose 2] | [Time] |
Conclusion
This document provides a comprehensive protocol for the preclinical evaluation of this compound in mouse xenograft models. Adherence to a standardized methodology is critical for generating high-quality, reproducible data to support the continued development of this promising MEK inhibitor. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines. The provided tables serve as a template for the clear and structured presentation of quantitative results.
References
- 1. Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. Fosun Pharmaâs Self-Developed Innovative Drug this compound Tablet Approved in China_News_News & Media Resources_Fosun [en.fosun.com]
Application Notes and Protocols for Luvometinib in Laboratory Settings
Introduction
Luvometinib, also known as FCN-159, is a potent and selective oral inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1][2] As a key component of the RAS/RAF/MEK/ERK signaling cascade (MAPK pathway), MEK plays a crucial role in regulating cell proliferation and survival.[3][4] Dysregulation of this pathway is a common driver in various cancers.[2][3] this compound's mechanism of action involves binding to and inhibiting the kinase activity of MEK1/2, which in turn prevents the activation of downstream effector proteins like ERK, leading to the inhibition of tumor cell growth and the induction of apoptosis.[2][4][5]
Given its targeted mechanism, the accurate preparation and handling of this compound in the laboratory are paramount for obtaining reliable and reproducible results in preclinical research. These application notes provide detailed information and protocols regarding the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.
Mechanism of Action: Targeting the MAPK Pathway
This compound exerts its therapeutic effect by interrupting the MAPK signaling pathway, which is a critical regulator of cell growth and survival. The diagram below illustrates the canonical RAS/RAF/MEK/ERK cascade and highlights the specific point of inhibition by this compound.
Quantitative Data Summary
Proper reconstitution and storage are critical for maintaining the integrity and activity of this compound. The following tables summarize key quantitative data for its use with DMSO.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
|---|
| DMSO | 100 mg/mL | 150.27 mM | Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly reduce solubility. Ultrasonic treatment may be required to achieve full dissolution.[6] |
Table 2: Stability of this compound Stock Solution in DMSO
| Storage Temperature | Storage Duration | Recommendations |
|---|---|---|
| -80°C | 6 months | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[6][7] |
| -20°C | 1 month | Suitable for short-term storage. If stored for longer, re-validation of efficacy may be necessary.[6][7] |
| 4°C | Not Recommended |
| Room Temperature | Not Recommended | |
Application Notes
Solubility Considerations
This compound exhibits high solubility in pure, anhydrous DMSO.[6] However, researchers should be aware of two key challenges:
-
DMSO Hygroscopicity : DMSO readily absorbs moisture from the atmosphere. The presence of water can significantly decrease the solubility of this compound.[6][8] To ensure maximum solubility and prevent precipitation, always use fresh, high-purity, anhydrous DMSO from a newly opened bottle.
-
Aqueous Dilution : When a concentrated DMSO stock solution is diluted into an aqueous environment like cell culture media or phosphate-buffered saline (PBS), the compound may precipitate.[9] This occurs because this compound's solubility in the final aqueous solution is much lower than in pure DMSO.[10] To mitigate this, a stepwise or serial dilution approach is recommended, as detailed in the protocols below.
Stability and Storage
For maximum stability, this compound powder should be stored at -20°C for up to 3 years.[6] Once dissolved in DMSO, the stock solution is significantly less stable.
-
Long-term Storage : Store aliquots at -80°C for up to 6 months.[7]
-
Short-term Storage : For frequent use, storage at -20°C for up to 1 month is acceptable.[7]
-
Freeze-Thaw Cycles : Avoid repeated freezing and thawing of the stock solution, as this can degrade the compound. It is best practice to prepare single-use aliquots.[7]
Cell Culture Usage
DMSO is toxic to cells at higher concentrations.[11][12]
-
Final DMSO Concentration : For most cell-based assays, the final concentration of DMSO in the culture medium should not exceed 0.5% to avoid off-target effects and cytotoxicity.[7] Some robust cell lines may tolerate up to 1%, but this should be validated.[11]
-
Vehicle Control : It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental wells to account for any effects of the solvent itself.[7]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution (e.g., 100 mM)
This protocol describes how to prepare a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 665.45 g/mol )[6]
-
Anhydrous, high-purity DMSO[6]
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Pipettors and sterile tips
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Calculation : Determine the required mass of this compound. To prepare 1 mL of a 100 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L x 0.001 L x 665.45 g/mol x 1000 mg/g = 66.55 mg
-
-
Weighing : Carefully weigh 66.55 mg of this compound powder and place it into a sterile vial.
-
Dissolution : Add 1 mL of fresh, anhydrous DMSO to the vial.
-
Mixing : Cap the vial tightly and vortex thoroughly for 2-3 minutes.
-
Aid Dissolution (if necessary) : If the compound does not fully dissolve, use an ultrasonic water bath for 5-10 minutes.[6] Gentle warming in a 37°C water bath can also be used, but do not overheat.
-
Sterilization (Optional) : If required for your application, filter the solution through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquoting and Storage : Dispense the stock solution into single-use, sterile aliquots. Store immediately at -80°C for long-term use or -20°C for short-term use.[7]
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol describes the recommended method of diluting the DMSO stock solution into cell culture medium to prevent precipitation.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile tubes and pipette tips
Procedure:
-
Thaw Stock : Thaw one aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Recommended) : To minimize precipitation, perform an intermediate dilution step.
-
For example, to prepare a final concentration of 10 µM in a culture volume of 10 mL, with a final DMSO concentration of 0.1%:
-
Step A (Intermediate Dilution) : Prepare a 100X intermediate solution. Dilute the 100 mM stock 1:100 in pre-warmed medium to get a 1 mM solution. To do this, add 2 µL of the 100 mM stock to 198 µL of medium. Vortex gently.
-
Step B (Final Dilution) : Add 100 µL of the 1 mM intermediate solution to 9.9 mL of cell culture medium to achieve the final 10 µM concentration. The final DMSO concentration will be 0.1%.
-
-
Direct Dilution (for low concentrations) : For very low final concentrations, direct dilution may be possible.
-
Add the required small volume of stock solution directly to a large volume of pre-warmed medium while vortexing or swirling the medium to ensure rapid dispersal.
-
-
Vehicle Control : Prepare a vehicle control by adding the same final volume of pure DMSO to the same volume of culture medium (e.g., 10 µL of DMSO in 10 mL of medium for a 0.1% control).
-
Application : Mix the final working solution gently and immediately add it to your cell cultures. Do not store aqueous working solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. news-medical.net [news-medical.net]
- 4. This compound | C26H22F2IN5O4S | CID 135210935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fosun Pharmaâs Self-Developed Innovative Drug this compound Tablet Approved in China_News_News & Media Resources_Fosun [en.fosun.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Western blot protocol for p-ERK inhibition by Luvometinib
Application Notes and Protocols
Topic: Western Blot Protocol for Assessing p-ERK Inhibition by Luvometinib
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective, orally bioavailable inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1/2). MEK1/2 are critical components of the Ras/Raf/MEK/ERK signaling pathway, a cascade that is frequently dysregulated in various human cancers. This pathway plays a central role in regulating fundamental cellular processes, including proliferation, differentiation, survival, and migration. This compound binds to and inhibits the activity of MEK1/2, thereby preventing the phosphorylation and activation of their sole known substrates, ERK1/2 (extracellular signal-regulated kinases 1/2). The phosphorylation status of ERK1/2 is a key biomarker for the activity of this pathway.
Western blotting is a robust and widely used technique to detect and quantify changes in protein phosphorylation. This document provides a detailed protocol for assessing the inhibitory activity of this compound on ERK phosphorylation (p-ERK) in cultured cells using Western blot analysis.
Signaling Pathway Overview
The Ras/Raf/MEK/ERK pathway is a multi-tiered kinase cascade initiated by extracellular signals such as growth factors. These signals lead to the activation of the small GTPase Ras, which in turn recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf). Activated Raf phosphorylates and activates MEK1 and MEK2. This compound exerts its effect at this stage. Activated MEK1/2 then phosphorylate ERK1 and ERK2 on specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2), leading to their activation. Activated p-ERK translocates to the nucleus to phosphorylate and regulate a multitude of transcription factors, ultimately controlling gene expression related to cell proliferation and survival.
Application Notes and Protocols for Determining Luvometinib IC50 using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luvometinib (also known as FCN-159) is a potent and highly selective, orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2] MEK1/2 are critical components of the RAS/RAF/MEK/ERK signaling pathway, a cascade that is frequently dysregulated in a variety of human cancers through mutations in genes such as BRAF, KRAS, and NRAS.[1] By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK1/2, which in turn prevents the phosphorylation of downstream substrates involved in cell proliferation, survival, and differentiation.[2] This targeted inhibition of the MAPK pathway makes this compound a promising therapeutic agent for cancers harboring activating mutations in this cascade.[3]
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. The IC50 value is a key parameter for assessing the potency of a compound and is essential for preclinical drug development.[4]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by targeting the core of the MAPK/ERK signaling pathway. This pathway is a crucial regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers. This compound's selective inhibition of MEK1/2 effectively shuts down this pro-proliferative signaling.
Data Presentation: this compound IC50 Values
The following table summarizes representative IC50 values of this compound in various cancer cell lines. Please note that these are illustrative values and actual IC50s may vary depending on the specific cell line, assay conditions, and passage number.
| Cell Line | Cancer Type | Gene Mutation | Incubation Time (hours) | IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 72 | 5.2 |
| SK-MEL-2 | Malignant Melanoma | NRAS Q61R | 72 | 8.7 |
| HT-29 | Colorectal Cancer | BRAF V600E | 72 | 12.5 |
| HCT116 | Colorectal Cancer | KRAS G13D | 72 | 25.1 |
| A549 | Non-Small Cell Lung Cancer | KRAS G12S | 72 | 55.8 |
| NCI-H1975 | Non-Small Cell Lung Cancer | EGFR T790M/L858R | 72 | >1000 |
Experimental Protocols
Two standard cell viability assays are detailed below for determining the IC50 of this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase to an insoluble purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable, metabolically active cells.
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete medium from the 10 mM stock solution. A common starting range for potent MEK inhibitors is from 1 nM to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Formazan Solubilization:
-
After the 72-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that measures the number of viable cells based on the quantification of ATP, which is an indicator of metabolically active cells. The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, but use opaque-walled 96-well plates to prevent luminescence signal cross-talk.
-
-
This compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
CellTiter-Glo® Assay:
-
After the 72-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration and determine the IC50 value using a sigmoidal dose-response curve.
-
Conclusion
The MTT and CellTiter-Glo® assays are robust and reliable methods for determining the IC50 of this compound in cancer cell lines. The choice between the two assays may depend on available equipment and specific experimental needs. The CellTiter-Glo® assay is generally more sensitive and has a simpler "add-mix-read" protocol, making it well-suited for high-throughput screening. Accurate determination of the IC50 value is a critical first step in evaluating the potential of this compound as a targeted cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Fosun Pharmaâs Self-Developed Innovative Drug this compound Tablet Approved in China_News_News & Media Resources_Fosun [en.fosun.com]
- 3. News - this compound (FCN-159) - LARVOL VERI [veri.larvol.com]
- 4. Trials - this compound (FCN-159) - LARVOL VERI [veri.larvol.com]
Establishing Luvometinib-Resistant Cell Line Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luvometinib is a potent and selective inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] This pathway, also known as the RAS-RAF-MEK-ERK pathway, is crucial for regulating cellular processes like proliferation, survival, and differentiation.[1][2] Dysregulation of the MAPK pathway, often through mutations in genes like BRAF and KRAS, is a common driver of cancer.[1] While this compound has shown promise in treating cancers with aberrant MAPK signaling, the development of drug resistance remains a significant clinical challenge.[1][2]
These application notes provide detailed protocols for establishing and characterizing this compound-resistant cancer cell line models. Such models are invaluable tools for understanding the molecular mechanisms of resistance, identifying biomarkers, and developing novel therapeutic strategies to overcome resistance.
Data Presentation
Table 1: Hypothetical this compound IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | This compound-Resistant (Luvo-R) IC50 (nM) | Resistance Index (RI) (IC50 Luvo-R / IC50 Parental) |
| Colorectal Cancer (e.g., HT-29) | 15 | 180 | 12 |
| Melanoma (e.g., A375) | 10 | 250 | 25 |
| Non-Small Cell Lung Cancer (e.g., H358) | 25 | 400 | 16 |
Table 2: Western Blot Analysis of MAPK Pathway Activation
| Cell Line | Treatment | p-MEK1/2 (Ser217/221) | Total MEK1/2 | p-ERK1/2 (Thr202/Tyr204) | Total ERK1/2 |
| Parental | DMSO | +++ | +++ | +++ | +++ |
| Parental | This compound (100 nM) | + | +++ | + | +++ |
| Luvo-R | DMSO | +++ | +++ | +++ | +++ |
| Luvo-R | This compound (100 nM) | +++ | +++ | +++ | +++ |
(Note: '+' indicates the relative intensity of the protein band)
Mandatory Visualizations
Caption: this compound mechanism of action in the MAPK pathway.
Caption: Workflow for establishing this compound-resistant cells.
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Cell Lines
This protocol employs a gradual dose-escalation method to select for a population of cells with acquired resistance to this compound.[4][5][6]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well and 6-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Determine the IC50 of Parental Cells:
-
Seed parental cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a DMSO vehicle control.
-
Perform an MTT assay to determine cell viability and calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%).[7][8]
-
-
Initiate Resistance Induction:
-
Culture the parental cells in their complete medium containing this compound at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Maintain a parallel culture of parental cells treated with DMSO as a control.
-
-
Dose Escalation:
-
When the cells in the this compound-containing medium reach 70-80% confluency and show stable growth, passage them and increase the this compound concentration by 1.5 to 2-fold.[4]
-
If significant cell death occurs, maintain the cells at the current concentration until they recover or return to the previous lower concentration.
-
Repeat this process of gradual dose escalation. The entire process can take several months.
-
-
Establishment of a Stably Resistant Line:
-
Once cells are able to proliferate in a high concentration of this compound (e.g., 10-20 times the parental IC50), they are considered a resistant population.
-
Maintain the this compound-resistant (Luvo-R) cell line in a medium containing a maintenance dose of this compound (the highest concentration they can tolerate) to preserve the resistant phenotype.
-
Periodically confirm the resistance by re-evaluating the IC50 and comparing it to the parental cell line. A resistance index (RI) of >10 is generally considered significant.
-
Protocol 2: Characterization of this compound Resistance - Western Blotting for MAPK Pathway Analysis
This protocol is for assessing the activation state of key proteins in the MAPK pathway.[9][10]
Materials:
-
Parental and Luvo-R cell lysates
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-MEK1/2, MEK1/2, p-ERK1/2, ERK1/2, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat parental and Luvo-R cells with DMSO or this compound at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to compare the levels of phosphorylated and total proteins between the parental and resistant cells.
-
Protocol 3: Investigating Bypass Signaling Pathways
Resistance to MEK inhibitors can be mediated by the activation of alternative signaling pathways, such as the PI3K/AKT pathway.[11]
Procedure:
-
Use Western blotting as described in Protocol 2 to analyze the phosphorylation status of key proteins in bypass pathways (e.g., p-AKT, AKT, p-mTOR, mTOR).
-
Increased phosphorylation of these proteins in Luvo-R cells compared to parental cells, especially in the presence of this compound, suggests the activation of a bypass mechanism.
Protocol 4: Gene Expression Analysis
Analyzing changes in gene expression can help identify novel resistance mechanisms.
Procedure:
-
Isolate total RNA from parental and Luvo-R cells.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes known to be involved in drug resistance (e.g., ABC transporters like MDR1/ABCB1).[12][13]
-
For a more comprehensive analysis, consider microarray or RNA-sequencing to identify global changes in gene expression.[14][15]
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. MEK inhibitor resistance mechanisms and recent developments in combination trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Establishment of PTX-resistant cancer cell lines [bio-protocol.org]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. MDR gene expression analysis of six drug-resistant ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. pnas.org [pnas.org]
- 15. Altered gene expression in drug-resistant human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Luvometinib (FCN-159) Application Notes and Protocols for 3D Spheroid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luvometinib (also known as FCN-159) is a potent and highly selective small molecule inhibitor of MEK1 and MEK2, key protein kinases in the RAS/RAF/MEK/ERK signaling pathway.[1] Abnormal activation of this pathway, often driven by mutations in genes such as BRAF and KRAS, is a critical factor in the proliferation and survival of numerous cancer types.[2][3] this compound exerts its therapeutic effect by blocking this pathway, thereby inhibiting tumor cell growth and inducing apoptosis.[1]
Three-dimensional (3D) spheroid culture systems are increasingly recognized as superior models to traditional 2D cell cultures for preclinical drug evaluation. Spheroids more accurately mimic the complex microenvironment of solid tumors, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and barriers to drug penetration.[4] Consequently, cancer cells grown in 3D cultures often exhibit increased resistance to targeted therapies compared to their 2D counterparts, providing a more physiologically relevant assessment of a drug's potential efficacy.[5]
These application notes provide a comprehensive guide for utilizing this compound in 3D spheroid models, offering detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows.
This compound's Mechanism of Action
This compound targets the MEK1 and MEK2 kinases within the MAPK (mitogen-activated protein kinase) signaling cascade. This pathway is a central regulator of cell proliferation, differentiation, and survival. In many cancers, upstream mutations in RAS or RAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth. This compound's selective inhibition of MEK1/2 prevents the phosphorylation and activation of ERK1/2, the subsequent downstream effector, leading to a blockade of the pro-proliferative signals.[6]
Quantitative Data Summary
The following tables provide a template for summarizing the efficacy of this compound. It is anticipated that the IC50 values in 3D spheroid models will be higher than those observed in 2D monolayer cultures, reflecting the increased resistance often conferred by the 3D microenvironment.[5]
Table 1: Comparative Efficacy of this compound in 2D vs. 3D Culture
| Cell Line | Genetic Profile | Culture Model | IC50 (nM) |
|---|---|---|---|
| HCT116 (Colon) | KRAS G13D | 2D Monolayer | 15 |
| 3D Spheroid | 150 | ||
| A375 (Melanoma) | BRAF V600E | 2D Monolayer | 10 |
| | | 3D Spheroid | 95 |
Table 2: Materials and Reagents for 3D Spheroid Experiments
| Item | Supplier | Catalog Number |
|---|---|---|
| Cancer Cell Line (e.g., HCT116) | ATCC | CCL-247 |
| Ultra-Low Attachment (ULA) 96-well plates | Corning | 7007 |
| Complete Cell Culture Medium (e.g., McCoy's 5A) | Gibco | 16600082 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| This compound (FCN-159) | Selleckchem | S8538 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| CellTiter-Glo® 3D Cell Viability Assay | Promega | G9681 |
Experimental Protocols
The following protocols provide a framework for evaluating this compound in 3D spheroid models. Optimization for specific cell lines and experimental conditions is recommended.
Protocol 1: 3D Spheroid Formation (Ultra-Low Attachment Method)
This protocol describes the formation of single, uniform spheroids in each well of a 96-well plate.
Procedure:
-
Culture cancer cells in standard T-75 flasks to approximately 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and collect the cells in a 15 mL conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete medium.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration and viability.
-
Dilute the cell suspension to the desired seeding density. This needs to be optimized for each cell line but typically ranges from 1,000 to 5,000 cells per well.
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 150 x g) for 5-10 minutes to encourage cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂. Spheroids should form within 24-72 hours.
Protocol 2: this compound Treatment of Spheroids
This protocol details the treatment of pre-formed spheroids with this compound for dose-response analysis.
Procedure:
-
After 48-72 hours of incubation, confirm spheroid formation via microscopy.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform a serial dilution of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Prepare enough of each concentration to treat replicate wells.
-
Include a vehicle control (DMSO at the highest concentration used for this compound, typically ≤0.1%).
-
Carefully remove 50 µL of medium from each well of the spheroid plate and add 50 µL of the corresponding this compound dilution or vehicle control.
-
Incubate the spheroids for the desired treatment duration (e.g., 72-120 hours). This duration should be optimized based on the spheroid growth rate and the anticipated drug effect.
-
Proceed with endpoint analysis.
Protocol 3: Spheroid Viability Assessment (CellTiter-Glo® 3D)
This protocol outlines the measurement of spheroid viability based on ATP content, which correlates with the number of metabolically active cells.
Procedure:
-
Remove the ULA plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well.
-
Place the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis and release ATP.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids and plot the dose-response curve to determine the IC50 value.
Protocol 4: Spheroid Growth Monitoring
This protocol describes the monitoring of spheroid growth over time using bright-field microscopy.
Procedure:
-
At designated time points (e.g., 0, 24, 48, 72 hours) after this compound treatment, capture bright-field images of the spheroids in each well using an inverted microscope.
-
Use image analysis software (e.g., ImageJ) to measure the diameter of each spheroid.
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.
-
Plot the change in spheroid volume over time for each treatment condition to assess the cytostatic or cytotoxic effects of this compound.
Experimental Workflow Visualization
References
- 1. Fosun Pharmaâs Self-Developed Innovative Drug this compound Tablet Approved in China_News_News & Media Resources_Fosun [en.fosun.com]
- 2. FCN-159 - An Oral High-Efficiency Selective MEK1/2 Inhibitor [synapse.patsnap.com]
- 3. The oncogene KRAS promotes cancer cell dissemination by stabilizing spheroid formation via the MEK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Spheroid Culture Differentially Affects Cancer Cell Sensitivity to Drugs in Melanoma and RCC Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fosun Pharma's Self-developed MEK1/2 Inhibitor FCN-159 Tablet Gains Second Breakthrough Therapy Designation_Press Release_News_Fosun Pharma [fosunpharma.com]
Application Notes and Protocols for High-Throughput Screening with Luvometinib to Identify Drug Synergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luvometinib (also known as FCN-159) is an orally bioavailable, selective inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Dysregulation of the MAPK pathway, often driven by mutations in genes such as BRAF, KRAS, and NRAS, is a hallmark of many cancers.[1] As a targeted therapy, this compound has shown promising anti-tumor activity in various malignancies.[3][4][5][6][7][8][9][10] To enhance its therapeutic efficacy and overcome potential resistance mechanisms, there is a strong rationale for exploring this compound in combination with other anti-cancer agents.
High-throughput screening (HTS) is a powerful methodology for systematically testing numerous drug combinations to identify synergistic interactions.[11] This document provides detailed application notes and protocols for conducting HTS with this compound to discover and quantify drug synergy.
Signaling Pathway Targeted by this compound
This compound targets the core of the MAPK/ERK signaling cascade. This pathway transmits extracellular signals to the cell nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival. In many cancers, mutations in upstream components like RAS and RAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth. This compound inhibits MEK1/2, preventing the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor cell proliferation.
High-Throughput Screening Workflow for Drug Synergy
The process of identifying synergistic drug combinations with this compound involves a systematic workflow from experimental design to data analysis. A typical workflow includes cell line selection, drug plate preparation, cell seeding, treatment, cell viability assessment, and synergy scoring.
Experimental Protocols
Cell Culture and Seeding
-
Cell Lines: Select cancer cell lines with known MAPK pathway alterations (e.g., A375 melanoma with BRAF V600E mutation, HCT116 colon cancer with KRAS G13D mutation).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding Density: Determine the optimal seeding density for each cell line to ensure exponential growth throughout the experiment (typically 500-2000 cells per well in a 384-well plate).
-
Procedure:
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to the desired seeding density.
-
Dispense the cell suspension into 384-well white, clear-bottom assay plates using an automated dispenser.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Drug Plate Preparation (Dose-Response Matrix)
-
Drug Stocks: Prepare high-concentration stock solutions of this compound and the combination drugs in a suitable solvent (e.g., DMSO).
-
Dose-Response Matrix: A dose-response matrix is created to test various concentrations of this compound against a range of concentrations of the combination drug. A 6x6 matrix is a common format.
-
Procedure:
-
Using an acoustic liquid handler or automated pipetting system, create serial dilutions of this compound and the combination drug in separate plates.
-
Transfer the appropriate concentrations of each drug to the final 384-well drug plate to create the dose-response matrix. Include wells for single-agent controls and vehicle controls (DMSO).
-
Cell Treatment
-
Procedure:
-
After the 24-hour cell attachment period, transfer the drug solutions from the prepared drug plate to the cell plate.
-
Incubate the treated cell plates for a predetermined period, typically 72 hours, under standard cell culture conditions.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
The CellTiter-Glo® assay is a robust method for determining cell viability by quantifying ATP, an indicator of metabolically active cells.[3]
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.
-
Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.
-
Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently until the substrate is fully dissolved.
-
-
Assay Protocol:
-
Remove the cell plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Presentation and Analysis
Data Normalization
Raw luminescence data is normalized to the vehicle-treated control wells to determine the percent inhibition of cell viability for each drug concentration and combination.
-
Percent Inhibition (%) = 100 x (1 - (LuminescenceTreated - LuminescenceBackground) / (LuminescenceVehicle - LuminescenceBackground))
Where:
-
LuminescenceTreated is the signal from a drug-treated well.
-
LuminescenceVehicle is the average signal from vehicle-only (e.g., DMSO) treated wells.
-
LuminescenceBackground is the signal from wells with medium but no cells.
Synergy Scoring
Several models can be used to quantify the degree of synergy. The most common are the Bliss Independence, Loewe Additivity, and Zero Interaction Potency (ZIP) models.[1][4]
-
Bliss Independence: Assumes that the two drugs act independently. A Bliss synergy score greater than zero indicates synergy.
-
Loewe Additivity: Based on the principle that a drug cannot interact with itself. A Loewe synergy score greater than zero suggests synergy.
-
Zero Interaction Potency (ZIP): A more recent model that combines aspects of both Bliss and Loewe models. A ZIP synergy score greater than zero indicates synergy.
The relationship between these models and the resulting synergy or antagonism is depicted below.
Representative Quantitative Data
As specific high-throughput screening data for this compound in combination with other drugs is not publicly available, the following tables present a hypothetical example of this compound in combination with a BRAF inhibitor (e.g., Dabrafenib) in a BRAF V600E mutant melanoma cell line (e.g., A375).
Table 1: Hypothetical Dose-Response Matrix (% Cell Viability)
| This compound (nM) | Dabrafenib (nM) | 0 | 1 | 3 | 10 | 30 | 100 |
| 0 | 100 | 95 | 85 | 60 | 40 | 20 | |
| 1 | 90 | 80 | 65 | 40 | 25 | 10 | |
| 3 | 75 | 60 | 45 | 25 | 15 | 5 | |
| 10 | 50 | 35 | 20 | 10 | 5 | 2 | |
| 30 | 30 | 20 | 10 | 5 | 2 | 1 | |
| 100 | 15 | 10 | 5 | 2 | 1 | 0 |
Table 2: Hypothetical Synergy Scores (ZIP Model)
| This compound (nM) | Dabrafenib (nM) | 0 | 1 | 3 | 10 | 30 | 100 |
| 0 | 0 | 0 | 0 | 0 | 0 | 0 | |
| 1 | 0 | 5.2 | 8.1 | 12.5 | 9.3 | 4.7 | |
| 3 | 0 | 7.8 | 15.4 | 20.1 | 14.2 | 6.8 | |
| 10 | 0 | 10.3 | 18.2 | 25.6 | 18.9 | 9.1 | |
| 30 | 0 | 8.5 | 14.7 | 21.3 | 15.5 | 7.9 | |
| 100 | 0 | 5.1 | 9.8 | 15.2 | 11.4 | 5.3 |
Table 3: Summary of Synergy Analysis
| Drug Combination | Cell Line | Synergy Model | Average Synergy Score | Most Synergistic Area (Concentrations) |
| This compound + Dabrafenib | A375 (BRAF V600E) | ZIP | 12.8 | This compound: 10 nM, Dabrafenib: 10 nM |
| This compound + Dabrafenib | HCT116 (KRAS G13D) | ZIP | 2.1 | This compound: 30 nM, Dabrafenib: 30 nM |
Conclusion
This document outlines a comprehensive framework for utilizing high-throughput screening to identify and validate synergistic drug combinations with this compound. By employing the detailed protocols for cell-based assays and robust data analysis methods, researchers can effectively prioritize promising combination therapies for further preclinical and clinical development. The systematic approach described herein will facilitate the discovery of novel treatment strategies to enhance the therapeutic potential of this compound in various cancer types.
References
- 1. FCN-159 - An Oral High-Efficiency Selective MEK1/2 Inhibitor [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Updated Data of this compound (FCN-159) Treating Pediatric Patients with Neurofibromatosis Type 1 Announced at the American Society of Clinical Oncology (ASCO) 2025 Annual Meeting_Press Release_News_Fosun Pharma [fosunpharma.com]
- 4. Phase 1 dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of FCN-159 in adults with neurofibromatosis type 1-related unresectable plexiform neurofibromas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of FCN-159 in adults with neurofibromatosis type 1-related unresectable plexiform neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in patients with Langerhans cell histiocytosis, Erdheim–Chester disease, and other histiocytic neoplasms: a single-arm, multicentre, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ASCO Meetings [meetings.asco.org]
- 9. Fosun Pharmaâs Self-Developed Innovative Drug FCN-159 Tablet Granted Breakthrough Therapy Designation for the Treatment of Children with Langerhans Cell Histiocytosis_News_News & Media Resources_Fosun [en.fosun.com]
- 10. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 11. Drug synergy scoring using minimal dose response matrices - PMC [pmc.ncbi.nlm.nih.gov]
Luvometinib: Application Notes and Protocols for In Vitro MAPK Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luvometinib (also known as FCN-159) is a potent and selective, orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2][3][4] As a critical component of the RAS/RAF/MEK/ERK signaling cascade, the MEK1/2 kinases are central to regulating cell proliferation, differentiation, survival, and angiogenesis.[1][2] Dysregulation of the MAPK pathway, often through mutations in BRAF, KRAS, and NRAS, is a frequent driver in a variety of human cancers, including melanoma, colorectal cancer, non-small cell lung cancer (NSCLC), and acute myeloid leukemia (AML).[1] this compound's targeted inhibition of MEK1/2 makes it a valuable tool for in vitro studies aimed at understanding and therapeutically targeting the MAPK signaling pathway.[1][4]
These application notes provide detailed protocols for utilizing this compound to investigate MAPK pathway signaling in vitro, including methods for assessing its anti-proliferative activity and its effect on downstream signaling events.
Mechanism of Action
This compound selectively binds to and inhibits the kinase activity of MEK1 and MEK2.[1] This prevents the phosphorylation and activation of their sole known substrates, the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4] The inhibition of ERK1/2 phosphorylation blocks the downstream signaling cascade, leading to the inhibition of growth factor-mediated cell signaling and proliferation in cancer cells with an activated MAPK pathway.[1] Preclinical studies have demonstrated that this compound exhibits remarkable potency against cancer cell lines harboring RAS/RAF mutations.[1][2]
Data Presentation
In Vitro Anti-proliferative Activity of this compound
This compound has demonstrated significant anti-proliferative effects in a panel of human cancer cell lines, particularly those with activating mutations in the RAS/RAF pathway. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | Mutational Status | This compound IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | [Data Not Available] |
| HT-29 | Colorectal Cancer | BRAF V600E | [Data Not Available] |
| Colo205 | Colorectal Cancer | BRAF V600E | [Data Not Available] |
| Calu-6 | Non-Small Cell Lung Cancer | KRAS G12C | [Data Not Available] |
| HL-60 | Acute Myeloid Leukemia | NRAS Q61L | [Data Not Available] |
Note: While preclinical studies have confirmed the potent anti-proliferative activity of this compound in these cell lines, specific IC50 values from peer-reviewed publications are not publicly available at this time. Researchers are encouraged to determine the IC50 values empirically in their cell lines of interest using the protocols provided below.[1][2]
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50% in a selected cancer cell line.
Materials:
-
This compound (FCN-159)
-
Cancer cell lines (e.g., A375, HT-29, Colo205, Calu-6, HL-60)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest and resuspend in complete medium. For suspension cells, directly use a log-phase culture.
-
Seed cells into a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells) or stabilization.
-
-
This compound Treatment:
-
Prepare a 2X stock solution of this compound in complete medium at various concentrations (e.g., a serial dilution from 10 µM to 0.1 nM).
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the 2X this compound stock solutions to the respective wells. For suspension cells, add 100 µL of the 2X stock directly to the existing 100 µL of cell suspension.
-
Include wells with vehicle control (e.g., 0.1% DMSO in complete medium) and wells with medium only (blank).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of ERK Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the MAPK pathway by measuring the levels of phosphorylated ERK1/2 (p-ERK1/2) relative to total ERK1/2.
Materials:
-
This compound (FCN-159)
-
Cancer cell lines with activated MAPK pathway (e.g., A375, HT-29)
-
6-well cell culture plates
-
Complete cell culture medium
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-p-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours. Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and denature by boiling with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK1/2 to total ERK1/2 for each treatment condition to determine the extent of inhibition. A dose-dependent decrease in this ratio is expected.[1]
-
Conclusion
This compound is a valuable research tool for investigating the MAPK signaling pathway in vitro. The protocols provided herein offer a framework for assessing its anti-proliferative activity and its specific inhibitory effect on MEK1/2 signaling. These methods can be adapted for various cancer cell lines and research questions, contributing to a deeper understanding of MAPK pathway-driven malignancies and the development of novel therapeutic strategies.
References
Application of Luvometinib in Neurofibromatosis Type 1 Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Luvometinib, a highly selective MEK1/2 inhibitor, in the research and treatment of Neurofibromatosis Type 1 (NF1). It includes a summary of recent clinical trial data, detailed protocols derived from these studies, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and NF1
Neurofibromatosis Type 1 is an autosomal dominant genetic disorder caused by mutations in the NF1 gene, which encodes for neurofibromin, a negative regulator of the Ras signaling pathway.[1][2] The absence of functional neurofibromin leads to the overactivation of the Ras-MAPK signaling cascade, resulting in the growth of tumors, most commonly plexiform neurofibromas (PNs).[1][2] PNs can cause significant morbidity, including disfigurement, pain, and functional impairment.[3]
This compound (also known as FCN-159) is an innovative, self-developed drug by Fosun Pharma that selectively inhibits MEK1 and MEK2, key kinases in the MAPK pathway.[3][4] By blocking this pathway, this compound aims to suppress tumor cell growth and induce apoptosis.[4] Recent clinical trials have demonstrated its potential as a therapeutic agent for pediatric patients with NF1-associated PNs.
Quantitative Data Summary
The following tables summarize the key efficacy, safety, and dosage data from recent clinical trials of this compound in pediatric patients with NF1.
Table 1: Efficacy of this compound in Pediatric NF1-Related Plexiform Neurofibromas (Phase 2 Study)
| Efficacy Endpoint | Investigator (INV) Assessed | Blinded Independent Review Committee (BIRC) Assessed |
| Objective Response Rate (ORR) | 60.5% (95% CI: 44.4-75.0)[3][5][6][7][8] | 44.2% (95% CI: 29.1-60.1)[3][5][6][7][8] |
| Partial Response (PR) | 26 patients[3][5][6][7] | 19 patients[3][5][6][7] |
| Stable Disease (SD) | 17 patients[8] | 24 patients[8] |
| Progressive Disease (PD) | 0 patients[3] | 0 patients[3] |
| Median Time to Response | 4.7 months[3][4] | 5.5 months[3] |
| 1-Year Progression-Free Survival (PFS) Rate | 95.3%[5][6][7] | Not Reported |
| Median Duration of Response (DOR) | Not Reached[3][5][6][7] | Not Reached[5][6][7] |
| Median Progression-Free Survival (PFS) | Not Reached[3][5][6][7] | Not Reached[5][6][7] |
Data as of September 23, 2024, from a multicenter, open-label, single-arm Phase 2 study with a median follow-up of 25.1 months.[3][5][6][7]
Table 2: Pain Reduction with this compound in Pediatric NF1 Patients (Phase 2 Study)
| Pain Reduction Endpoint | Result |
| Patients with Baseline NRS ≥ 2 | 14[3] |
| Mean Change in Pain Intensity Score from Baseline | -3.5 points[3] |
| Patients with Clinically Meaningful Pain Reduction (≥ 2 point reduction) | 92.9% (13 out of 14)[3] |
| Patients with Complete Pain Disappearance (NRS score of 0) | 78.6% (11 out of 14)[3][5][6][7] |
NRS: Numerical Rating Scale for pain.
Table 3: Safety Profile of this compound in Pediatric NF1 Patients (Phase 1 & 2 Studies)
| Adverse Event (AE) Profile | Phase 1 Study | Phase 2 Study |
| Recommended Phase 2 Dose (RP2D) | 5 mg/m² once daily[9] | 5 mg/m² once daily[5][6][7] |
| Most Common Treatment-Related AEs (TRAEs) | Paronychia (52.6%), Mouth ulceration (42.1%)[9] | Folliculitis (4.3%), Dermatitis acneiform (4.3%), Blood creatine (B1669601) phosphokinase increased (4.3%)[5] |
| Grade ≥ 3 TRAEs | Paronychia (5.3%), Prolonged QT (5.3%), Ingrown nail (5.3%)[9] | 21.7% of patients experienced Grade ≥3 TRAEs[5] |
| Treatment-Related Serious AEs (SAEs) | Rhabdomyolysis (1 patient)[9] | 3.1% of patients (2 patients)[5][6][7] |
| TRAEs Leading to Dose Interruption | Not specified | 30.4% of patients (14 patients)[5][6][7] |
| TRAEs Leading to Dose Reduction, Discontinuation, or Death | None reported[5][6][7] | None reported[5][6][7] |
Signaling Pathway and Experimental Workflow
NF1 and the MAPK Signaling Pathway
Neurofibromatosis Type 1 arises from the inactivation of the NF1 gene, leading to a loss of neurofibromin protein. Neurofibromin normally functions to inactivate Ras by promoting the conversion of GTP-bound (active) Ras to GDP-bound (inactive) Ras. In NF1, the absence of functional neurofibromin results in constitutively active Ras, which in turn hyperactivates the downstream MAPK signaling pathway (RAF-MEK-ERK). This sustained signaling promotes cell proliferation and tumor formation. This compound, as a MEK1/2 inhibitor, directly targets a critical node in this pathway, thereby blocking the aberrant signaling and inhibiting tumor growth.
Caption: The MAPK signaling pathway in NF1 and the mechanism of action of this compound.
Clinical Trial Workflow for this compound in NF1
The clinical development of this compound for NF1 has followed a structured path from Phase 1 dose-escalation studies to Phase 2 efficacy and safety assessments, and is progressing to Phase 3 trials.
Caption: Clinical trial workflow for the development of this compound in NF1.
Experimental Protocols
The following protocols are based on the methodologies reported in the Phase 1 and Phase 2 clinical trials of this compound for pediatric NF1.
Protocol 1: Phase 1 Dose-Escalation and Safety Assessment
Objective: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the recommended Phase 2 dose (RP2D) of this compound in pediatric patients with unresectable NF1-related plexiform neurofibromas.[9]
Patient Population:
-
Inclusion Criteria: Patients aged 2-18 years with a confirmed diagnosis of NF1 and unresectable plexiform neurofibromas.[9]
-
Exclusion Criteria: Standard exclusion criteria for clinical trials, including significant organ dysfunction and prior treatment with a MEK inhibitor.
Study Design:
-
Multicenter, single-arm, open-label, dose-escalation study.[9]
-
A population pharmacokinetics model-informed approach was used to determine the starting dose.[10]
Treatment:
-
This compound was administered orally once daily in 28-day cycles.[9]
-
Dose escalation began at a starting dose of 4 mg/m².[9]
-
Subsequent cohorts received an escalated dose of 5 mg/m².[9]
-
Treatment continued until disease progression or unacceptable toxicity.[9]
Assessments:
-
Safety: Monitored for adverse events (AEs), with dose-limiting toxicities (DLTs) assessed during the first cycle. AEs were graded according to standard criteria.
-
Efficacy (Secondary Endpoint): Tumor response was assessed.[9]
-
Pain: For patients with baseline tumor pain (Numerical Rating Scale [NRS] ≥ 2), changes in pain scores were recorded.[9]
Protocol 2: Phase 2 Efficacy and Safety Evaluation
Objective: To evaluate the efficacy and safety of this compound at the recommended Phase 2 dose in pediatric patients with NF1-related plexiform neurofibromas.[3][6][7]
Patient Population:
-
Inclusion Criteria: Pediatric patients (≥ 2 years old) with NF1 and symptomatic, inoperable plexiform neurofibromas.[3][4]
Study Design:
Treatment:
Endpoints and Assessments:
-
Primary Endpoint: Objective Response Rate (ORR) as evaluated by the investigators (INV).[3][6][7]
-
Key Secondary Endpoint: ORR as evaluated by a Blinded Independent Review Committee (BIRC).[3][6][7]
-
Other Secondary Endpoints:
-
Tumor Assessment: Tumor volume and response were assessed based on established criteria (e.g., REiNS).[4]
Application Notes
-
Target Population: this compound has shown significant promise in pediatric patients with symptomatic, inoperable NF1-related plexiform neurofibromas.[3][9] Further studies are underway to evaluate its efficacy in adult populations.[3][4]
-
Dosage and Administration: The recommended Phase 2 dose for pediatric patients is 5 mg/m² administered orally once daily.[9]
-
Efficacy: this compound has demonstrated a rapid onset of action and a notable tumor response rate, with a significant proportion of patients experiencing tumor shrinkage.[3] It is also effective in reducing tumor-related pain.[3]
-
Safety and Tolerability: The safety profile of this compound is generally manageable, with most adverse events being of low grade.[3][9] Common side effects include dermatological toxicities such as paronychia and folliculitis, as well as mouth ulceration.[5][9] Close monitoring for and management of these side effects are crucial.
-
Future Directions: Ongoing research includes Phase 3 clinical trials in adults with NF1 and Phase 2 trials for other indications such as low-grade glioma and Langerhans cell histiocytosis.[3][4] These studies will further delineate the therapeutic potential of this compound.
Conclusion
This compound has emerged as a promising targeted therapy for neurofibromatosis type 1, addressing a significant unmet medical need for patients with inoperable plexiform neurofibromas. The data from recent clinical trials underscore its efficacy in tumor reduction and pain alleviation, coupled with a manageable safety profile. The detailed protocols and pathways provided herein offer a valuable resource for researchers and clinicians working to advance the treatment of NF1. As further research unfolds, this compound may become an integral part of the standard of care for this patient population.
References
- 1. The Use of MEK Inhibitors in Neurofibromatosis Type 1–Associated Tumors and Management of Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selumetinib: the first ever approved drug for neurofibromatosis-1 related inoperable plexiform neurofibroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Updated Data of this compound (FCN-159) Treating Pediatric Patients with Neurofibromatosis Type 1 Announced at the American Society of Clinical Oncology (ASCO) 2025 Annual Meeting_Press Release_News_Fosun Pharma [fosunpharma.com]
- 4. Fosun Pharmaâs Self-Developed Innovative Drug this compound Tablet Approved in China_News_News & Media Resources_Fosun [en.fosun.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Study to Evaluate the Safety, Tolerability, PK Characteristics and Anti-tumor Activity of FCN-159 in Adult and Pediatric Participants With Neurofibromatosis Type 1 [clin.larvol.com]
- 9. Phase 1 Study of this compound Use in Pediatric Patients with Neurofibromatosis Type 1-Related Unresectable Plexiform Neurofibromas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Luvometinib in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luvometinib is a highly selective, orally administered small molecule inhibitor of MEK1 and MEK2, key components of the RAS-RAF-MEK-ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) pathway.[1] Dysregulation of this pathway is a critical driver in many human cancers.[2][3] this compound works by blocking the abnormal activation of the MAPK pathway, which in turn suppresses tumor cell growth and induces apoptosis.[4] Recently approved for the treatment of adult Langerhans cell histiocytosis (LCH), histiocytic neoplasms, and pediatric neurofibromatosis type 1 (NF1) with symptomatic plexiform neurofibromas, this compound holds promise for broader applications in oncology.[1][4]
Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a vital tool in preclinical cancer research.[5][6][7] These models are known to retain the histopathological and genetic characteristics of the original patient tumor, offering a more faithful representation of human cancer biology compared to traditional cell line-derived xenograft (CDX) models.[6][7][8] This high fidelity makes PDX models particularly valuable for evaluating the efficacy of targeted therapies like this compound and for exploring mechanisms of drug resistance.[9][10]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in PDX models for preclinical evaluation.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting MEK1 and MEK2. In a normal state, the MAPK pathway is tightly regulated, transmitting extracellular signals to the cell nucleus to control processes like proliferation, differentiation, and survival. In many cancers, mutations in upstream proteins like RAS or RAF lead to constitutive activation of this pathway, driving uncontrolled cell growth. This compound's inhibition of MEK prevents the phosphorylation and activation of ERK, the final kinase in the cascade, thereby blocking downstream signaling and inhibiting tumor progression.
Application of this compound in PDX Models
The use of this compound in PDX models can address several key research questions:
-
Efficacy Studies: To evaluate the anti-tumor activity of this compound in a variety of cancer types represented by a diverse collection of PDX models.
-
Biomarker Discovery: To identify potential predictive biomarkers of response or resistance to this compound by correlating molecular characteristics of the PDX tumors with treatment outcomes.
-
Combination Therapies: To assess the synergistic or additive effects of this compound when combined with other anti-cancer agents.
-
Resistance Mechanisms: To investigate the molecular mechanisms underlying acquired resistance to this compound by analyzing PDX tumors that relapse after an initial response.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in PDX models. Specific details may need to be optimized based on the tumor type and the specific research question.
Establishment and Propagation of PDX Models
This protocol outlines the essential steps for creating and expanding PDX models from patient tumor tissue.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions.
-
Immunodeficient mice (e.g., NOD/SCID, NSG).
-
Surgical instruments.
-
Growth media (e.g., DMEM/F12) with antibiotics.
-
Matrigel (optional).
Procedure:
-
Tumor Collection and Preparation:
-
Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice.
-
In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics.
-
Mechanically mince the tumor into small fragments (2-3 mm³).
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the flank or another appropriate site.
-
Create a subcutaneous pocket and implant a single tumor fragment. The use of Matrigel may improve engraftment rates.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Record body weight and monitor the overall health of the mice.
-
-
Passaging:
-
When the tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically excise the tumor.
-
Process the tumor as in step 1 and implant fragments into a new cohort of mice for expansion.
-
Cryopreserve a portion of the tumor for banking.
-
-
Model Characterization:
-
Characterize the PDX model at early passages to confirm its fidelity to the original patient tumor through histology, immunohistochemistry, and genomic profiling.
-
This compound Efficacy Study in PDX Models
This protocol describes how to conduct a preclinical efficacy study of this compound in established PDX models.
Materials:
-
Established and characterized PDX models.
-
This compound (formulated for oral administration).
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Cohort Establishment:
-
Expand the desired PDX model to generate a cohort of tumor-bearing mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n ≥ 5 per group).
-
-
Treatment Administration:
-
Administer this compound orally to the treatment group at a predetermined dose and schedule. Dosing for MEK inhibitors like Trametinib in PDX models has been reported in the range of 0.3-1 mg/kg daily.[11]
-
Administer the vehicle to the control group following the same schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
-
Data Analysis:
-
Calculate TGI using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Plot mean tumor volume over time for each group.
-
Perform statistical analysis to determine the significance of the treatment effect.
-
-
Pharmacodynamic (PD) and Biomarker Analysis:
-
At the end of the study, or at specified time points, tumors can be harvested for analysis of target engagement (e.g., p-ERK levels) and other biomarkers by Western blotting, immunohistochemistry, or other relevant assays.
-
Data Presentation
Quantitative data from efficacy studies should be summarized in a clear and structured format. The following tables provide examples based on hypothetical data for this compound and comparative data for other MEK inhibitors in PDX models.
Table 1: Hypothetical Efficacy of this compound in Various PDX Models
| PDX Model ID | Cancer Type | Key Mutation(s) | This compound Dose (mg/kg, daily) | Tumor Growth Inhibition (TGI) (%) | Response Category |
| PDX-001 | Melanoma | BRAF V600E | 1 | 85 | Sensitive |
| PDX-002 | Colorectal Cancer | KRAS G12D | 1 | 45 | Partial Response |
| PDX-003 | Pancreatic Cancer | KRAS G12V | 1 | 25 | Resistant |
| PDX-004 | NSCLC | NRAS Q61K | 1 | 72 | Sensitive |
Table 2: Efficacy of MEK Inhibitor Trametinib in PDX Models (Reference Data)
| Cancer Type | Number of Models | Trametinib Dose (mg/kg, daily) | Sensitive (TGI > 70%) | Partial Response (30% < TGI ≤ 70%) | Resistant (TGI ≤ 30%) |
| Colorectal | 62 | 0.3 - 1 | ~20% | ~45% | ~35% |
| Head and Neck | |||||
| Esophageal | |||||
| Kidney | |||||
| Melanoma | |||||
| Lung | |||||
| Gastric | |||||
| Ovarian | |||||
| Pancreatic |
Data adapted from a study on Trametinib in 62 PDX models.[11]
Conclusion
This compound, as a potent and selective MEK1/2 inhibitor, represents a promising therapeutic agent for cancers driven by the MAPK pathway. The use of patient-derived xenograft models provides a robust preclinical platform to evaluate its efficacy, explore mechanisms of action and resistance, and identify patient populations most likely to benefit from treatment. The protocols and guidelines presented here offer a foundation for researchers to design and execute meaningful preclinical studies with this compound in PDX models, ultimately contributing to the advancement of personalized cancer medicine.
References
- 1. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fosun Pharmaâs Self-Developed Innovative Drug this compound Tablet Approved in China_News_News & Media Resources_Fosun [en.fosun.com]
- 5. zkbymed.com [zkbymed.com]
- 6. Patient-derived xenografts: a relevant preclinical model for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A comprehensive patient-derived xenograft collection representing the heterogeneity of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Luvometinib Resistance
Welcome to the technical support center for researchers investigating and overcoming resistance to Luvometinib, a selective MEK1/2 inhibitor. This resource provides practical troubleshooting guidance, answers to frequently asked questions, and detailed protocols to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound and other MEK inhibitors?
A1: Acquired resistance to MEK inhibitors like this compound typically arises from two main strategies employed by cancer cells:
-
Reactivation of the MAPK Pathway: This can occur through secondary mutations in the drug target itself (MEK1/2), which prevent this compound from binding effectively, or through the amplification of upstream oncogenes like BRAF or KRAS, which increases signaling flux through the pathway.[1]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival pathways to circumvent the MEK blockade. Common bypass pathways include the PI3K/AKT/mTOR cascade and signaling through receptor tyrosine kinases (RTKs) such as EGFR, HER3, and c-MET.[1][2][3] Non-genomic mechanisms like enhancer reprogramming can also lead to the transcriptional upregulation of these RTKs.[1][4]
Q2: My this compound-resistant cell line does not show restored p-ERK levels. What could be the cause of resistance?
A2: If phosphorylation of ERK (p-ERK) remains suppressed, it strongly suggests that resistance is mediated by a bypass pathway and not by the reactivation of the MAPK cascade. The cells have likely become dependent on an alternative signaling route for survival and proliferation, such as the PI3K/AKT pathway. We recommend performing a phospho-RTK array to screen for upregulated kinases or conducting a broader phosphoproteomics analysis to identify the active bypass pathway.[3]
Q3: Is resistance to this compound always caused by genetic mutations?
A3: No. While genetic alterations are a common cause, resistance can also be non-genomic.[4] Cells can undergo adaptive reprogramming, involving changes in the transcriptome and epigenome, which leads to the activation of alternative survival pathways.[1] This type of resistance may be more transient; therefore, it is important to maintain the resistant cells in a low concentration of this compound to preserve the phenotype.[5]
Q4: What are the most promising combination strategies to overcome or prevent this compound resistance?
A4: Rational combination therapies are the leading strategy. The choice of a combination agent depends on the specific resistance mechanism:
-
For MAPK Pathway Reactivation: Combining this compound with an ERK inhibitor can be effective, as it targets the pathway downstream of MEK.[6] For resistance driven by upstream mutations, combining with a RAF inhibitor may also be beneficial.[7]
-
For Bypass Pathway Activation: Co-targeting the identified bypass pathway is crucial. For example, if the PI3K/AKT pathway is activated, combining this compound with a PI3K or AKT inhibitor is a logical approach.[3]
-
To Prevent Resistance: Prophylactic combination of MEK and ERK inhibitors has been shown to inhibit the emergence of resistance in preclinical models.[6]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Action |
| Cells die during the generation of a resistant line. | The initial drug concentration is too high, causing excessive cytotoxicity. | Begin the dose-escalation with a concentration at or below the IC20/IC30 of the parental cell line. Increase the concentration gradually (e.g., 1.5-2 fold) only after the surviving cells have recovered their proliferation rate.[5][8] |
| The resistant phenotype is lost after thawing or passaging in drug-free media. | The resistance mechanism is likely non-genetic and reversible (adaptive resistance). | Always maintain the resistant cell line in a culture medium containing a maintenance dose of this compound (e.g., the IC10-IC20 concentration) to ensure selective pressure is maintained.[5][8] |
| Western blot shows p-MEK levels increase after this compound treatment. | This is an expected feedback mechanism. Inhibition of MEK blocks the negative feedback loop that normally suppresses upstream signaling from RAF. | This is not an indicator of resistance. To confirm MEK inhibition, you must assess the phosphorylation of the downstream target, ERK (p-ERK). In sensitive cells, p-ERK should be strongly inhibited.[1] |
| IC50 value for the resistant line is only moderately higher (e.g., 3-5 fold) than the parental line. | Resistance may be partial or the cell population may be heterogeneous. | A significant increase in IC50 is the primary indicator of resistance.[8] Consider single-cell cloning to isolate a purely resistant population or continue the dose-escalation process to achieve a higher level of resistance (e.g., >10-fold). |
Data Presentation: this compound Sensitivity
The following table illustrates typical data used to characterize this compound resistance. A successful resistant cell line should exhibit a significantly higher IC50 value compared to its parental counterpart.
| Cell Line | Genetic Background | This compound IC50 (nM) | Resistance Factor (Fold Change) | Notes |
| Parental HCT116 | KRAS G13D | 15 nM | - | Sensitive to MEK inhibition. |
| Resistant HCT116-R | KRAS G13D, MEK1 C121S | 450 nM | 30-fold | Resistance driven by MEK1 mutation. |
| Parental A375 | BRAF V600E | 10 nM | - | Highly sensitive to MEK inhibition. |
| Resistant A375-R | BRAF V600E, PIK3CA E545K | 120 nM | 12-fold | Resistance driven by PI3K pathway activation. |
Note: Data are representative examples based on published literature on MEK inhibitors.[9][10]
Signaling Pathways & Experimental Workflows
Caption: MAPK signaling pathway with this compound's target (MEK) and key resistance mechanisms.
Caption: Experimental workflow for developing and characterizing this compound-resistant cells.
Key Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol uses a continuous, stepwise dose-escalation method to induce resistance.[5][8]
1. Initial Setup:
-
Culture the parental cancer cell line of interest under optimal conditions.
-
Determine the initial IC50 value of this compound for the parental line using a cell viability assay (e.g., MTT, CellTiter-Glo).
2. Dose Escalation:
-
Begin by continuously exposing the parental cells to this compound at a concentration equal to their IC20 or IC30.[5]
-
Culture the cells until their proliferation rate recovers to a level comparable to the untreated parental cells. This may take several weeks to months.
-
Once the cells are stably proliferating, double the concentration of this compound in the culture medium.
-
Repeat this cycle of adaptation and dose escalation. If cells show extreme toxicity and fail to recover, reduce the fold-increase in drug concentration (e.g., to 1.5-fold) or revert to the previous concentration to allow for recovery before proceeding.[8]
3. Establishing the Resistant Line:
-
Periodically determine the IC50 of the adapting cell population.
-
A cell line is generally considered resistant when its IC50 value is at least 10-fold higher than that of the parental line.[8]
-
Once the desired level of resistance is achieved, the line should be expanded, cryopreserved, and continuously maintained in medium containing the final this compound concentration to preserve the phenotype.
Protocol 2: Verification of Resistance by Western Blot
This protocol assesses the signaling state of the MAPK pathway to help determine the mechanism of resistance.
1. Cell Culture and Treatment:
-
Seed both parental and this compound-resistant cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) for 2-4 hours. Include a vehicle control (DMSO).
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.
-
Collect the supernatant containing the protein extract. Determine protein concentration using a BCA assay.
3. Immunoblotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies for phospho-ERK (p-ERK), total ERK (t-ERK), and a loading control (e.g., GAPDH or β-actin).[5]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
4. Interpretation:
-
Parental Cells: Should show a dose-dependent decrease in p-ERK levels.
-
Resistant Cells (MAPK Reactivation): Will show persistent or restored p-ERK levels despite this compound treatment.
-
Resistant Cells (Bypass Pathway): Will show sustained inhibition of p-ERK, similar to parental cells.
References
- 1. Targeting enhancer reprogramming to mitigate MEK inhibitor resistance in preclinical models of advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Enhancer Remodeling During Adaptive Bypass to MEK Inhibition Is Attenuated by Pharmacological Targeting of the P-TEFb Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Durable Suppression of Acquired MEK Inhibitor Resistance in Cancer by Sequestering MEK from ERK and Promoting Anti-Tumor T-cell Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hoeford.com [hoeford.com]
- 10. wuxibiology.com [wuxibiology.com]
Technical Support Center: Mechanisms of Acquired Resistance to Luvometinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Luvometinib, a selective MEK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective small-molecule inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This pathway, also known as the RAS-RAF-MEK-ERK pathway, is crucial for regulating cellular processes like proliferation, survival, and differentiation.[3] In many cancers, mutations in genes like BRAF and KRAS lead to the over-activation of this pathway, driving tumor growth.[3] this compound works by blocking the activity of MEK1/2, thereby inhibiting downstream signaling to ERK and suppressing cancer cell proliferation and survival.[2]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of acquired resistance to MEK inhibitors like this compound?
A2: Acquired resistance to MEK inhibitors is a significant challenge and can occur through various mechanisms. These can be broadly categorized as:
-
On-target alterations: These are genetic changes in the direct target of the drug. A common mechanism is the acquisition of mutations in the allosteric binding pocket of MEK1 or MEK2, which can prevent this compound from binding effectively.[4] Some mutations may also lock MEK in a constitutively active state.[4]
-
Reactivation of the MAPK pathway: Cancer cells can find ways to reactivate the MAPK pathway despite the presence of a MEK inhibitor. This can happen through:
-
Activation of bypass signaling pathways: Tumor cells can activate alternative signaling routes to circumvent their dependency on the MAPK pathway for survival and proliferation.[7][8][9] Commonly activated bypass pathways include:
-
PI3K/AKT/mTOR pathway: This is a critical parallel pathway that can promote cell survival and growth.[6][10]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs like EGFR, MET, or FGFR can reactivate the MAPK pathway or activate parallel pathways like PI3K/AKT.[5][7][10][11]
-
-
Epigenetic modifications: Changes in gene expression patterns due to epigenetic reprogramming can also contribute to resistance.[5][6] This can involve alterations in chromatin structure that lead to the expression of pro-survival genes.[5]
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in a previously sensitive cell line.
-
Possible Cause 1: Development of resistant clones.
-
Possible Cause 2: Reactivation of the MAPK pathway.
-
Troubleshooting Step: Perform a western blot analysis to check the phosphorylation status of MEK and ERK in the presence of this compound. A rebound or sustained phosphorylation of ERK (p-ERK) despite MEK inhibition (indicated by an increase in p-MEK due to loss of negative feedback) suggests pathway reactivation.[5][14]
-
-
Possible Cause 3: Activation of a bypass pathway.
-
Troubleshooting Step: Use western blotting to probe for key nodes in common bypass pathways, such as phosphorylated AKT (p-AKT) for the PI3K/AKT pathway or phosphorylated STAT3 (p-STAT3).[5][15] An increase in the phosphorylation of these proteins in the presence of this compound would suggest the activation of a bypass mechanism.
-
Problem 2: My western blot shows persistent p-ERK signaling even with this compound treatment.
-
Possible Cause 1: Acquired mutation in MEK1/2.
-
Troubleshooting Step: Sequence the MAP2K1 (MEK1) and MAP2K2 (MEK2) genes in your resistant cell line to check for mutations in the allosteric binding site.[4]
-
-
Possible Cause 2: Upstream reactivation.
Quantitative Data Summary
The following table summarizes the changes in drug sensitivity observed in cancer cell lines that have developed acquired resistance to MEK inhibitors.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change | Reference |
| A2780 (Ovarian Cancer) | ~10 | >1000 | >100 | [5] |
| OVCAR5 (Ovarian Cancer) | ~50 | >1000 | >20 | [5] |
Key Experimental Protocols
1. Protocol for Generating this compound-Resistant Cell Lines
This protocol describes a common method for developing drug-resistant cell lines through continuous exposure to escalating drug concentrations.[12][13][16]
-
Materials:
-
Parental cancer cell line sensitive to this compound
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a standard cell viability assay.
-
Initial exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor and passage: Monitor the cells for growth. Initially, a large portion of the cells may die. Allow the surviving cells to repopulate the flask. Once the cells reach 70-80% confluency, passage them and continue to culture them in the same drug concentration.
-
Dose escalation: Once the cells are growing steadily at the current drug concentration, gradually increase the concentration of this compound (e.g., 1.5 to 2-fold increments).[13]
-
Repeat and establish: Repeat the process of monitoring, passaging, and dose escalation over several months. The goal is to select for a population of cells that can proliferate in the presence of a high concentration of this compound.
-
Characterize the resistant line: Once a resistant cell line is established, confirm the degree of resistance by determining the new IC50 value and comparing it to the parental line. It is also recommended to freeze down vials of the resistant cells at different stages of their development.[17]
-
2. Western Blot Analysis for Pathway Reactivation
This protocol outlines the steps for assessing the phosphorylation status of key signaling proteins.[14][15]
-
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell treatment and lysis: Plate both parental and resistant cells. Treat them with this compound at a relevant concentration for a specified time (e.g., 24 hours). Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Blocking and antibody incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary antibody and detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After another wash, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the levels of phosphorylated proteins between the parental and resistant cell lines, with and without this compound treatment. Normalize phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: MAPK signaling and mechanisms of resistance to this compound.
Caption: Workflow for generating and characterizing this compound-resistant cell lines.
Caption: Troubleshooting flowchart for decreased this compound efficacy.
References
- 1. This compound in patients with Langerhans cell histiocytosis, Erdheim–Chester disease, and other histiocytic neoplasms: a single-arm, multicentre, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fosun Pharmaâs Self-Developed Innovative Drug this compound Tablet Approved in China_News_News & Media Resources_Fosun [en.fosun.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting enhancer reprogramming to mitigate MEK inhibitor resistance in preclinical models of advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Enhancer Remodeling During Adaptive Bypass to MEK Inhibition Is Attenuated by Pharmacological Targeting of the P-TEFb Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Luvometinib Off-Target Effects
Welcome to the technical support center for Luvometinib. This resource is designed for researchers, scientists, and drug development professionals to help identify and troubleshoot potential off-target effects of this compound during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound (also known as VS-6766 or FCN-159) is a potent and selective oral inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2][3][4] By inhibiting these kinases, this compound blocks the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers due to mutations in genes like BRAF, KRAS, and NRAS.[1] This inhibition prevents the activation of downstream effector proteins and transcription factors, thereby suppressing tumor cell proliferation and survival.[1][5]
Q2: My experimental results are inconsistent with MEK1/2 inhibition. Could off-target effects of this compound be the cause?
While this compound is highly selective for MEK1/2, unexpected cellular phenotypes could suggest off-target activities, especially at higher concentrations.[6] If your results—such as unexpected changes in cell viability or paradoxical pathway activation—cannot be explained by the inhibition of the canonical MEK/ERK pathway, it is prudent to investigate potential off-target effects.[7][8][9]
Q3: How can I distinguish between on-target and off-target effects in my cell-based assays?
A multi-step approach is recommended to differentiate between on-target and off-target phenomena:[8]
-
Dose-Response Analysis: On-target effects should manifest at lower concentrations of this compound, consistent with its known potency against MEK1/2. Off-target effects typically require higher concentrations.
-
Use of Structurally Different Inhibitors: Confirm key findings using a different, structurally unrelated MEK inhibitor. If the observed phenotype is consistent between both compounds, it is more likely to be an on-target effect.[7][8]
-
Rescue Experiments: In an appropriate cell line, transfecting cells with a drug-resistant mutant of MEK1 or MEK2 should reverse the on-target effects of this compound. If the phenotype persists, it is likely due to an off-target interaction.[7]
-
Genetic Knockdown: Use siRNA or CRISPR/Cas9 to knock down MEK1 and/or MEK2. The resulting phenotype should mimic the on-target effects of this compound. Discrepancies may point to off-target activities.
Troubleshooting Guides
Issue 1: Higher-than-expected cytotoxicity is observed at concentrations that should be selective for MEK1/2.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Potent off-target kinase inhibition | 1. Perform a broad-panel kinase screen (kinome profiling) at the effective concentration.[7][8] 2. Analyze apoptosis markers (e.g., cleaved caspase-3, Annexin V staining) to confirm the cell death mechanism.[8] | 1. Identification of unintended kinase targets that may be essential for cell survival. 2. Confirmation of apoptosis, which can help narrow down the affected pathways. |
| Compound solubility issues | 1. Verify the solubility of this compound in your specific cell culture media. 2. Always include a vehicle-only control (e.g., DMSO) to ensure the solvent is not contributing to toxicity.[7] | 1. Prevention of compound precipitation, which can cause non-specific cellular stress and toxicity. |
| Cell line-specific sensitivity | 1. Test this compound in multiple cell lines with varying genetic backgrounds.[7] | 1. Helps to determine if the high cytotoxicity is a general off-target effect or specific to a particular cellular context. |
Issue 2: Western blot analysis shows paradoxical activation of a signaling pathway or unexpected changes in protein phosphorylation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibition of a negative feedback loop | 1. Review the literature for known feedback mechanisms involving the MEK/ERK pathway. For example, ERK can phosphorylate and inactivate RAF, so inhibiting MEK can sometimes lead to increased RAF activity. 2. Measure the phosphorylation status of upstream components like RAF kinases. | 1. Understanding if the paradoxical activation is an indirect consequence of on-target MEK inhibition. |
| Direct off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify other kinases inhibited by this compound.[7] 2. Use phospho-proteomics to get an unbiased, global view of phosphorylation changes across the proteome.[8] | 1. Direct identification of off-target kinases that could be responsible for the unexpected signaling. |
| Activation of compensatory pathways | 1. Analyze other major signaling pathways (e.g., PI3K/AKT, JNK, p38) via Western blot to check for crosstalk and compensatory activation.[7] | 1. Identification of pathways that are activated to bypass the MEK/ERK inhibition, which may explain the observed phenotype. |
Data Presentation
Table 1: this compound Kinase Inhibition Profile (Hypothetical Data)
This table provides a hypothetical example of how to present kinase profiling data. Actual values must be determined experimentally.
| Kinase Target | IC50 (nM) | Kinase Family | Comment |
| MEK1 | 0.5 | MAP2K | On-Target |
| MEK2 | 0.8 | MAP2K | On-Target |
| Kinase A | 550 | Tyrosine Kinase | Potential Off-Target |
| Kinase B | 1200 | Serine/Threonine Kinase | Weak Off-Target |
| Kinase C | >10,000 | Serine/Threonine Kinase | Not an Off-Target |
Mandatory Visualizations
Caption: MAPK signaling pathway showing the primary target (MEK1/2) of this compound.
Caption: Workflow for identifying and validating this compound off-target effects.
Caption: Decision tree for troubleshooting unexpected results with this compound.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of this compound against a broad panel of kinases, often performed by commercial vendors.[7][10]
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical screening concentration is 1 µM, which is significantly higher than its on-target IC50, to effectively identify potential off-targets.[7]
-
Kinase Panel Selection: Choose a comprehensive kinase panel that represents the human kinome. Commercial services offer panels with over 400 kinases.[11][12]
-
Binding or Activity Assay:
-
Competition Binding Assay (e.g., KINOMEscan™): This assay measures the ability of this compound to displace a labeled ligand from the ATP-binding site of each kinase in the panel. The results are typically reported as percent of control, where a lower percentage indicates stronger binding.[12]
-
Biochemical Activity Assay (e.g., radiometric or luminescence-based): This assay measures the ability of this compound to inhibit the catalytic activity of each kinase.[13][14][15] The reaction typically includes the kinase, a specific substrate, and ATP.[13] The amount of phosphorylated substrate or remaining ATP is measured.[16]
-
-
Data Analysis: Identify kinases that are significantly inhibited by this compound. Follow-up dose-response experiments should be performed for any hits to determine their IC50 values. A large difference between the on-target and off-target IC50 values indicates high selectivity.[10]
Protocol 2: Cellular Western Blot for On- and Off-Target Validation
This protocol is used to assess the phosphorylation status of target proteins in cells treated with this compound.[9]
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with a known RAS/RAF mutation) and allow them to adhere. Starve cells in serum-free media for 4-6 hours to reduce basal signaling. Pre-treat cells with a dose-range of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 2-4 hours. Stimulate with an appropriate growth factor (e.g., EGF, FGF) for 15-30 minutes to activate the pathway.[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[9]
-
SDS-PAGE and Protein Transfer: Separate protein lysates on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[7][9]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[7][9]
-
Incubate the membrane overnight at 4°C with primary antibodies against p-ERK (on-target), total ERK, p-AKT (potential off-target pathway), total AKT, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7][9]
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the phosphorylated protein levels to total protein levels. A decrease in p-ERK should be observed at low nM concentrations, while changes in other pathways at higher concentrations may indicate off-target effects.[7]
References
- 1. This compound | C26H22F2IN5O4S | CID 135210935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. GSRS [precision.fda.gov]
- 5. Fosun Pharmaâs Self-Developed Innovative Drug this compound Tablet Approved in China_News_News & Media Resources_Fosun [en.fosun.com]
- 6. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 16. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
Optimizing Luvometinib concentration for kinase assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Luvometinib (also known as FCN-159) in kinase assays. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key technical data to ensure the successful and accurate execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, potent, and selective inhibitor of MEK1 and MEK2, which are dual-specificity threonine/tyrosine kinases.[1][2][3][4] By selectively binding to and inhibiting the activity of MEK1 and MEK2, this compound prevents the phosphorylation and activation of their sole known substrates, the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2] This blockade of the RAS/RAF/MEK/ERK signaling pathway leads to the inhibition of growth factor-mediated cell signaling and proliferation.[1][4]
Q2: What is a recommended starting concentration for this compound in a biochemical kinase assay?
A2: While a specific biochemical IC50 for this compound is not publicly available, preclinical studies describe it as a "highly potent" inhibitor.[3] Given its high solubility in DMSO (up to 100 mg/mL or approximately 150 mM), a wide range of concentrations can be tested.[5] We recommend performing a dose-response experiment to determine the optimal concentration for your specific assay conditions. A typical starting range for potent kinase inhibitors is from 1 µM down to the low nanomolar or high picomolar range.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO at high concentrations.[5] For in vitro experiments, prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and the presence of water can affect the solubility and stability of the compound.[5] Store the DMSO stock solution in small aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[5] Avoid repeated freeze-thaw cycles.
Q4: I'm observing a discrepancy between this compound's potency in my biochemical assay versus my cell-based assay. What could be the cause?
A4: This is a common challenge with kinase inhibitors. Several factors can contribute to this discrepancy:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is used in the biochemical assay.
-
Efflux Pumps: Cancer cells can overexpress efflux pumps that actively transport the compound out of the cell, reducing its effective intracellular concentration.
-
Compound Stability: this compound may be less stable in cell culture media compared to the optimized buffer of a biochemical assay.
-
Protein Binding: The compound may bind to proteins in the cell culture serum, reducing its free and active concentration.
Q5: Are there known off-target effects of this compound?
A5: Preclinical data suggests that this compound is a highly selective MEK1/2 inhibitor with low inhibitory potential for other kinases.[1] However, a comprehensive off-target kinase panel profile is not publicly available. When interpreting results, especially at higher concentrations, the possibility of off-target effects should be considered.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro kinase assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Inhibition of MEK1/2 Activity | Inactive this compound: Compound may have degraded due to improper storage or handling. | Prepare fresh dilutions from a new aliquot of this compound stock solution stored at -80°C. Ensure DMSO is anhydrous. |
| Suboptimal Assay Conditions: ATP concentration is too high, leading to competition with the inhibitor. | Determine the Km of ATP for your specific kinase and use an ATP concentration at or below the Km. | |
| Incorrect Enzyme or Substrate: The recombinant MEK1/2 or ERK substrate may be inactive or of poor quality. | Verify the activity of your kinase and substrate using a known MEK inhibitor as a positive control. | |
| High Variability Between Replicates | Inconsistent Pipetting: Inaccurate or inconsistent dispensing of small volumes of inhibitor, enzyme, or substrate. | Use calibrated pipettes and proper pipetting techniques. For high-throughput assays, consider using automated liquid handlers. |
| Precipitation of this compound: The compound may precipitate in the aqueous assay buffer, especially at higher concentrations. | Lower the final DMSO concentration in the assay. If solubility issues persist, consider using a formulation with co-solvents as described in the protocol section. Visually inspect for any precipitation. | |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of the plate can lead to changes in reagent concentrations. | Avoid using the outer wells of the plate for critical experiments or fill them with buffer to minimize evaporation from adjacent wells. | |
| Unexpected Phosphorylation of ERK in the Presence of High this compound Concentrations | Off-target Kinase Activity: At high concentrations, this compound might inhibit other kinases that indirectly regulate the MAPK pathway. | Perform a dose-response experiment to confirm if the effect is dose-dependent. If possible, test this compound against a panel of related kinases to assess its selectivity. |
| Assay Artifact: Interference with the detection method (e.g., fluorescence or luminescence). | Run a control with this compound and the detection reagents in the absence of the kinase and substrate to check for any direct interference. |
Experimental Protocols
Protocol 1: In Vitro MEK1 Kinase Assay using ADP-Glo™
This protocol is a general guideline for determining the IC50 of this compound against MEK1 using a luminescence-based ADP detection assay.
Materials:
-
Recombinant active MEK1 enzyme
-
Inactive ERK2 substrate
-
This compound (FCN-159)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP
-
DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
This compound Dilution: Prepare a serial dilution of this compound in DMSO. A common starting point is a 10-point, 3-fold serial dilution starting from 10 µM.
-
Assay Plate Preparation: Add 1 µL of each this compound dilution to the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme and Substrate Addition: Prepare a master mix of MEK1 and inactive ERK2 in kinase buffer. Add 4 µL of this mix to each well.
-
Reaction Initiation: Prepare an ATP solution in kinase buffer at a concentration equal to the Km of ATP for MEK1. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Preparation of Aqueous this compound Solutions
For certain applications, an aqueous formulation of this compound may be required. Due to its low aqueous solubility, co-solvents are necessary. The following are suggested formulations.
Formulation 1:
-
Dissolve this compound in DMSO to a concentration of 10% of the final desired volume.
-
Add PEG300 to a final concentration of 40%.
-
Add Tween-80 to a final concentration of 5%.
-
Bring the solution to the final volume with saline (0.9% NaCl).
-
This should yield a clear solution at a concentration of at least 2.5 mg/mL (3.76 mM).[5]
Formulation 2 (for in vivo studies):
-
Dissolve this compound in DMSO to a concentration of 10% of the final desired volume.
-
Add Corn Oil to a final concentration of 90%.
-
This should yield a clear solution at a concentration of at least 2.5 mg/mL (3.76 mM).[5]
Note: If precipitation occurs during the preparation of aqueous solutions, gentle heating and/or sonication can be used to aid dissolution.[5]
Visualizations
Caption: this compound inhibits the phosphorylation of ERK1/2 by MEK1/2.
Caption: General workflow for an in vitro kinase assay with this compound.
Caption: Troubleshooting logic for low inhibition in this compound kinase assays.
References
- 1. Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of FCN-159 in adults with neurofibromatosis type 1-related unresectable plexiform neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fochonpharma.com [fochonpharma.com]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing Luvometinib-Induced Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing toxicities associated with Luvometinib in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during preclinical experiments.
I. Troubleshooting Guides
This section offers systematic approaches to identifying and mitigating common toxicities observed during this compound administration in animal models.
Dermatological Toxicities
Issue: Animals exhibit skin abnormalities such as rash, alopecia, or dermatitis after this compound treatment.
Troubleshooting Steps:
-
Visual Assessment and Grading:
-
Routinely examine the skin of all animals for any signs of dermatological adverse effects.
-
Grade the severity of the skin reaction. A simplified grading scale for preclinical models is provided below.
-
-
Dose Modification:
-
If severe skin toxicity is observed, consider a dose reduction or temporary interruption of this compound administration, as this is a common strategy for managing MEK inhibitor-related skin toxicities.
-
-
Supportive Care:
-
For dry or irritated skin, application of a veterinary-approved, non-medicated moisturizing ointment may be beneficial. Ensure the vehicle is appropriate for the animal species and does not interfere with the study endpoints.
-
Prevent scratching or self-trauma to the affected areas, which may require individual housing or the use of protective collars if severe.
-
-
Pathological Evaluation:
-
In case of persistent or severe lesions, a skin biopsy for histopathological analysis can help determine the nature and extent of the inflammation and cellular changes.
-
Table 1: Simplified Dermatological Toxicity Grading for Animal Models
| Grade | Clinical Signs | Recommended Action |
| 1 (Mild) | Faint erythema or localized alopecia. | Continue monitoring. Consider topical supportive care. |
| 2 (Moderate) | Moderate erythema, widespread alopecia, or mild scaling. | Consider dose reduction. Institute supportive care. |
| 3 (Severe) | Severe erythema, ulceration, or extensive dermatitis. | Interrupt dosing. Provide supportive care. Consult with a veterinarian. |
Gastrointestinal Toxicities
Issue: Animals show signs of gastrointestinal distress, such as diarrhea, weight loss, or reduced food intake.
Troubleshooting Steps:
-
Monitor Body Weight and Food/Water Intake:
-
Record body weights at least three times per week, or daily if toxicity is observed.
-
Monitor food and water consumption daily.
-
-
Assess Fecal Consistency:
-
Visually inspect feces for signs of diarrhea. Note the consistency and frequency.
-
-
Supportive Care:
-
Ensure easy access to food and water. Providing a soft, palatable, and high-calorie diet can help maintain caloric intake.
-
In cases of diarrhea, subcutaneous or intraperitoneal fluid administration may be necessary to prevent dehydration, as directed by a veterinarian.
-
Anti-diarrheal medications may be considered, but their potential interaction with this compound and the study's scientific aims must be evaluated.
-
-
Dose Adjustment:
-
Significant weight loss (>15-20% of baseline) or persistent diarrhea may necessitate a dose reduction or interruption of this compound.
-
Elevated Serum Markers
Issue: Routine blood analysis reveals elevated levels of liver enzymes (ALT, AST) or muscle enzymes (Creatine Phosphokinase - CPK).
Troubleshooting Steps:
-
Confirm Findings:
-
Repeat blood sampling to confirm the elevated levels and rule out sample collection artifacts.
-
-
Correlate with Clinical Signs:
-
Observe the animals for any clinical manifestations of liver or muscle toxicity, such as lethargy, jaundice (for liver toxicity), or muscle weakness.
-
-
Dose-Response Evaluation:
-
Analyze if the elevation in serum markers is dose-dependent across different treatment groups.
-
-
Histopathology:
-
At the terminal endpoint, or if an animal is euthanized due to severe toxicity, collect liver and muscle tissues for histopathological examination to assess for any cellular damage.
-
-
Consider Dose Modification:
-
Persistent and significant elevations in these markers may require a reduction in the this compound dose for subsequent cohorts or in the ongoing study, if the protocol allows.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its toxicities?
A1: this compound is a selective inhibitor of MEK1 and MEK2, which are key kinases in the RAS/RAF/MEK/ERK signaling pathway.[1] This pathway is crucial for cell proliferation and survival.[1] Inhibition of MEK can disrupt the normal function of tissues that have a high rate of cellular turnover, such as the skin and the gastrointestinal lining, leading to the commonly observed dermatological and gastrointestinal toxicities.
Q2: What are the most common toxicities of this compound observed in preclinical animal models?
A2: While specific preclinical toxicology data for this compound is not extensively published, based on clinical trial data and the known class effects of MEK inhibitors, the following toxicities are anticipated in animal models:
-
Dermatological: Rash, folliculitis, paronychia (inflammation of the tissue around the nails).[2]
-
Gastrointestinal: Diarrhea, mouth ulcerations.[2]
-
Biochemical: Increased blood creatine (B1669601) phosphokinase (CPK) and elevated liver enzymes.[2]
-
In some rodent models, other MEK inhibitors have been shown to cause soft tissue and vascular mineralization, which is preceded by an increase in serum phosphorus.
Q3: What supportive care measures can be implemented for animals receiving this compound?
A3: Proactive supportive care is crucial for animal welfare and maintaining the integrity of the study. Key measures include:
-
Nutritional Support: Providing highly palatable, soft, and calorie-dense food can help mitigate weight loss.
-
Hydration: Ensure easy access to water. For animals with diarrhea or reduced fluid intake, supplemental hydration (e.g., hydrogel packs or subcutaneous fluids) may be necessary.
-
Environmental Enrichment: Providing appropriate enrichment can reduce stress, which may exacerbate certain toxicities.
-
Regular Monitoring: Daily observation of clinical signs, body weight, and food/water intake is essential for early detection of toxicities.
Q4: Are there any specific recommendations for dose selection in preclinical studies to minimize toxicity?
A4: Dose selection should be based on initial dose-range finding studies. A common approach is to start with a dose that shows pharmacological activity but is well-tolerated and then escalate the dose in different cohorts to determine the maximum tolerated dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity.
III. Experimental Protocols
Protocol 1: Monitoring Dermatological Toxicity in Rodents
Objective: To systematically observe and score skin toxicities in rodents treated with this compound.
Materials:
-
Scoring sheet (see Table 2)
-
Digital camera for documentation (optional)
-
Clippers (if hair removal is necessary for better visualization)
Procedure:
-
Baseline Assessment: Before the first dose of this compound, perform a thorough visual inspection of the entire skin surface of each animal. Note any pre-existing skin conditions.
-
Regular Monitoring: At least three times a week, visually inspect the animals for signs of erythema, edema, alopecia, scaling, and ulceration. Pay close attention to the ears, paws, and areas with less fur.
-
Scoring: Use a standardized scoring system to grade the observed toxicities. An example is provided below.
-
Documentation: Record the scores for each animal on the scoring sheet. Take photographs of any significant findings to document changes over time.
Table 2: Dermatological Toxicity Scoring System for Rodents
| Parameter | Grade 0 | Grade 1 | Grade 2 | Grade 3 |
| Erythema/Edema | None | Slight | Well-defined | Intense |
| Scaling/Crusting | None | Slight | Moderate | Severe |
| Alopecia | None | Localized (<10%) | Widespread (10-50%) | Extensive (>50%) |
| Ulceration | None | One or two small foci | Multiple small foci | Large or coalescing ulcers |
Protocol 2: Assessment of Gastrointestinal Toxicity in Rodents
Objective: To monitor for signs of gastrointestinal toxicity, primarily diarrhea and weight loss.
Materials:
-
Weighing scale
-
Food and water consumption measurement system (e.g., metabolic cages or manual measurement)
-
Fecal consistency scoring chart (see Table 3)
Procedure:
-
Baseline Measurements: Record the initial body weight of each animal. Measure and record baseline food and water intake for a few days before the start of treatment.
-
Daily Monitoring:
-
Weigh each animal daily.
-
Measure and record food and water consumption daily.
-
Visually inspect the cage for the presence and consistency of feces.
-
-
Fecal Scoring: Score the fecal consistency based on a standardized chart.
-
Humane Endpoints: Define humane endpoints related to weight loss (e.g., >20% loss of initial body weight) and severe, persistent diarrhea.
Table 3: Fecal Consistency Scoring Chart
| Score | Description |
| 0 | Normal, well-formed pellets |
| 1 | Soft, but still formed pellets |
| 2 | Very soft, unformed feces |
| 3 | Watery diarrhea |
References
Luvometinib dose-response curve not reaching 100% inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Luvometinib (FCN-159), a potent and selective MEK1/2 inhibitor.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as FCN-159) is an orally bioavailable small molecule that selectively inhibits the activity of MEK1 and MEK2, which are key kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK, a downstream effector that regulates cell proliferation, survival, and differentiation.[1][2] Dysregulation of the RAS/RAF/MEK/ERK pathway is a common driver in many cancers, particularly those with BRAF or NRAS mutations.[1]
Q2: In which cancer cell lines has this compound shown preclinical activity?
A2: Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity in a variety of human cancer cell lines and xenograft models, particularly those with RAS/RAF mutations.[1]
| Cell Line | Cancer Type | Relevant Mutation(s) | This compound Activity |
| HT-29 | Colon Cancer | BRAF V600E | Significant dose-dependent anti-tumor activity[1] |
| Colo205 | Colon Cancer | BRAF V600E | Significant dose-dependent anti-tumor activity[1] |
| A375 | Melanoma | BRAF V600E | Significant dose-dependent anti-tumor activity[1] |
| Calu-6 | Non-Small Cell Lung Cancer | KRAS G12C | Significant dose-dependent anti-tumor activity[1] |
| HL-60 | Acute Myeloid Leukemia | NRAS Q61L | Significant dose-dependent anti-tumor activity[1] |
| Patient-Derived Xenograft (PDX) Models | Not Specified | NRAS | Potent inhibition of tumor growth[1][5] |
Q3: Why is my this compound dose-response curve not reaching 100% inhibition (i.e., a plateau above 0% cell viability)?
A3: An incomplete dose-response curve where the maximum inhibition does not reach 100% can be attributed to several factors, ranging from experimental artifacts to complex biological resistance mechanisms. This is a known phenomenon with MEK inhibitors, where even at high concentrations, a fraction of cells may survive.[6] This guide will help you troubleshoot potential causes.
Troubleshooting Guide: Incomplete Dose-Response Curve
Section 1: Experimental and Assay-Related Issues
If you observe a plateau in your dose-response curve that is significantly above 0% inhibition, first consider the following experimental variables.
Problem: The maximum effect of this compound in our cell viability assay plateaus at 30% viability, even at the highest concentrations tested.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Compound Solubility and Stability | 1. Verify Stock Solution: Ensure your this compound stock solution is fully dissolved. Visually inspect for precipitates. Prepare a fresh stock in 100% DMSO. 2. Check Final DMSO Concentration: Ensure the final DMSO concentration in your assay medium is consistent across all wells and is at a non-toxic level (typically <0.5%). 3. Assess Stability in Media: this compound's stability can be medium-dependent. Consider incubating this compound in your specific cell culture medium at 37°C for the duration of your experiment and then testing its activity to rule out degradation. |
| Assay-Specific Issues | 1. Assay Dynamic Range: Confirm that your cell viability assay (e.g., MTT, MTS, CellTiter-Glo) has a sufficient dynamic range to detect 100% cell death. Run a positive control for cytotoxicity (e.g., staurosporine) to ensure the assay can measure a complete loss of viability. 2. Incubation Time: The duration of drug exposure can influence the degree of cell killing. Consider extending the incubation time with this compound (e.g., from 72h to 96h) to see if a greater inhibitory effect can be achieved. 3. Cell Seeding Density: Optimal cell seeding density is crucial. Overly confluent cells may be less sensitive to treatment. Ensure cells are in the logarithmic growth phase at the time of drug addition. |
| Inherent Cell Line Characteristics | 1. Heterogeneity of Cell Population: The cancer cell line you are using may not be a homogenous population. A sub-population of cells may be inherently resistant to MEK inhibition. 2. Cell Line Dependency: The cell line may not be completely dependent on the MEK/ERK pathway for survival. Other signaling pathways may be active and sustaining cell viability. |
Section 2: Biological Mechanisms of Incomplete Response
If experimental issues have been ruled out, the incomplete inhibition is likely due to intrinsic or acquired resistance mechanisms within the cancer cells.
Problem: After confirming my experimental setup is robust, the this compound dose-response curve still plateaus, suggesting a resistant cell population.
Possible Biological Causes & Investigative Steps:
| Biological Mechanism | Investigative Steps |
| Feedback Activation of Parallel Pathways | A common mechanism of resistance to MEK inhibitors is the feedback activation of the PI3K/AKT pathway. Inhibition of MEK can relieve a negative feedback loop, leading to the activation of receptor tyrosine kinases (RTKs) like EGFR, HER2, or FGFR1, which in turn activate PI3K/AKT signaling, promoting cell survival.[7] Investigative Step: Perform Western blot analysis to assess the phosphorylation status of AKT (p-AKT at Ser473) and ERK (p-ERK) in cells treated with this compound. An increase in p-AKT alongside a decrease in p-ERK would suggest feedback activation of the PI3K/AKT pathway. |
| Activation of Bypass Signaling Pathways | Cancer cells can develop resistance by activating alternative signaling pathways that bypass the MEK/ERK pathway to promote survival. This can be mediated by the upregulation and activation of various RTKs.[8] Investigative Step: Use a phospho-RTK array to screen for the activation of a broad range of receptor tyrosine kinases in response to this compound treatment. Validate any hits from the array with Western blotting for the specific phosphorylated RTK. |
| Acquired Mutations | Although less common for MEK inhibitors compared to other targeted therapies, acquired mutations in the MEK1 or MEK2 genes within the drug-binding pocket can prevent this compound from effectively inhibiting its target.[9] Investigative Step: If you have developed a this compound-resistant cell line through long-term culture with the drug, consider performing genomic sequencing of the MEK1 and MEK2 genes to identify potential resistance mutations. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is recommended to perform a 10-point dilution series. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Drug Treatment: Remove the overnight culture medium from the cells and add the this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only wells). Normalize the data with the vehicle control representing 100% viability and a positive control for cell death (or no cells) representing 0% viability. Plot the normalized viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50.
Protocol 2: Western Blot for p-ERK and p-AKT
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), and total AKT, diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on ERK and AKT phosphorylation. A loading control (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.[10][11][12][13][14]
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for an incomplete this compound dose-response curve.
Caption: Logical relationship of potential resistance mechanisms to this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase 1 dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of FCN-159 in adults with neurofibromatosis type 1-related unresectable plexiform neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosun Pharmaâs Self-Developed Innovative Drug this compound Tablet Approved in China_News_News & Media Resources_Fosun [en.fosun.com]
- 4. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. MEK inhibition causes BIM stabilization and increased sensitivity to BCL-2 family member inhibitors in RAS-MAPK-mutated neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Key roles of EMT for adaptive resistance to MEK inhibitor in KRAS mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Inconsistent p-ERK inhibition with Luvometinib treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent p-ERK inhibition with Luvometinib treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally bioavailable, highly selective, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2][3][4] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2 (extracellular signal-regulated kinase 1 and 2), a key downstream effector in the RAS/RAF/MEK/ERK signaling pathway.[5][6] This pathway is frequently dysregulated in various cancers, and its inhibition can suppress tumor cell proliferation and induce apoptosis.[1][5][7]
Q2: What is the expected effect of this compound on p-ERK levels?
A2: As a potent MEK1/2 inhibitor, this compound is expected to cause a significant and dose-dependent decrease in the levels of phosphorylated ERK (p-ERK). Total ERK levels should remain largely unaffected. The inhibition of ERK phosphorylation is a primary pharmacodynamic marker of this compound's activity.[6]
Q3: Why might I be observing inconsistent or transient p-ERK inhibition after this compound treatment?
A3: Inconsistent p-ERK inhibition can arise from several factors, ranging from experimental variables to complex biological responses. Potential causes include:
-
Suboptimal Experimental Conditions: Issues with drug concentration, treatment duration, or the experimental assay itself.
-
Cell-Specific Responses: The genetic background of the cell line can influence its sensitivity to MEK inhibition.
-
Feedback Pathway Reactivation: Inhibition of MEK can relieve negative feedback loops, leading to the reactivation of upstream components like RAF, which can then phosphorylate MEK again, causing a rebound in p-ERK levels.[8]
-
Activation of Bypass Pathways: Cells may activate alternative signaling pathways, such as the PI3K/AKT pathway, to circumvent the MEK blockade and maintain proliferation signals.[9][10]
-
Acquired Resistance: Prolonged exposure to MEK inhibitors can lead to the selection of cells with resistance mechanisms, such as mutations in the MEK allosteric binding pocket.[11]
This compound Efficacy in Clinical Trials
While preclinical results can vary, this compound has demonstrated significant anti-tumor activity in clinical settings. The following tables summarize key efficacy data from clinical trials.
Table 1: Efficacy of this compound in Pediatric Patients with Neurofibromatosis Type 1 (NF1) with Plexiform Neurofibromas (PN)
| Efficacy Endpoint | Investigator (INV) Assessed | Blinded Independent Review Committee (BIRC) Assessed | Source |
| Objective Response Rate (ORR) | 60.5% (95% CI: 44.4-75.0) | 44.2% (95% CI: 29.1-60.1) | [12][13][14] |
| Median Time to Response | 4.7 months | 5.5 months | [12] |
| 1-Year Progression-Free Survival (PFS) Rate | 95.3% | Not Reported | [14] |
Table 2: Efficacy of this compound in Other Patient Populations
| Indication | Key Efficacy Results | Source |
| Pediatric Low-Grade Glioma (BRAF or NF1 alterations) | Confirmed ORR: 54.1%; Median Time to Response: 3.6 months | [15] |
| Adult Langerhans Cell Histiocytosis (LCH) and Histiocytic Neoplasms | Confirmed ORR: 82.8%; Complete Metabolic Response (CMR): 62.1%; Median Time to Response: 2.9 months | [5] |
Visualizing the Mechanism and Troubleshooting Workflow
To better understand the context of this compound's action and the troubleshooting process, refer to the diagrams below.
Caption: The RAS/RAF/MEK/ERK signaling pathway. This compound selectively inhibits MEK1/2.
Caption: A standard experimental workflow for troubleshooting inconsistent p-ERK inhibition.
Troubleshooting Guide
Use this guide to diagnose the potential cause of inconsistent p-ERK inhibition in your experiments.
Question 1: Have you validated your reagents and experimental setup?
Answer: Before investigating complex biological causes, it is critical to rule out technical issues.
-
This compound Stock: Confirm the integrity and concentration of your this compound stock solution. If possible, test its activity against a known sensitive cell line as a positive control.
-
Antibodies: Ensure your primary antibodies for p-ERK (Thr202/Tyr204) and total ERK are validated and used at the optimal dilution. Run controls, such as cells treated with a growth factor (e.g., EGF) to stimulate the pathway, to confirm antibody performance.
-
Western Blot Protocol: Optimize your Western blot technique. Ensure you are using a lysis buffer containing fresh phosphatase and protease inhibitors to preserve phosphorylation states. See the detailed protocol below.
Question 2: Is the p-ERK inhibition dose-dependent?
Answer: A lack of clear dose-dependency may point to issues with the compound or the cell model.
-
Action: Perform a dose-response experiment. Treat your cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed, short duration (e.g., 2-4 hours).
-
Expected Outcome: You should observe a gradual decrease in p-ERK levels with increasing concentrations of this compound.
-
Troubleshooting:
-
No Inhibition: If even high concentrations fail to inhibit p-ERK, your cell line may be intrinsically resistant, or your this compound stock may be inactive.
-
Shallow Curve: A shallow dose-response curve might indicate that only a fraction of the cell population is responding or that counteracting mechanisms are being activated quickly.
-
Question 3: What does the p-ERK inhibition look like over time?
Answer: A time-course experiment is crucial for revealing dynamic cellular responses like feedback reactivation.
-
Action: Treat your cells with an effective concentration of this compound (e.g., a dose that inhibits >90% of p-ERK at an early time point) and collect samples at various time points (e.g., 1, 4, 8, 24, and 48 hours).
-
Interpreting the Results:
-
Sustained Inhibition: p-ERK levels decrease and remain low across all time points. This is the ideal on-target effect.
-
Transient Inhibition (Rebound): p-ERK levels initially decrease but then recover at later time points (e.g., 24-48 hours). This pattern strongly suggests the activation of a feedback loop.[8] MEK inhibition can relieve ERK-dependent negative feedback on upstream kinases like RAF, leading to increased MEK phosphorylation and a rebound in ERK activity.
-
No Inhibition: If there is no inhibition at any time point, this reinforces the possibility of intrinsic resistance.
-
Caption: A logical flowchart for diagnosing the cause of inconsistent p-ERK inhibition.
Question 4: What are the next steps if I suspect feedback reactivation or bypass pathways?
Answer: If your data points towards a biological mechanism of resistance, further experiments are needed to identify the specific pathway.
-
Probing for Feedback: When you observe a p-ERK rebound, also probe your Western blots for phosphorylated MEK (p-MEK). An increase in p-MEK coinciding with the p-ERK rebound is a strong indicator of feedback reactivation of RAF.
-
Investigating Bypass Pathways: The PI3K/AKT/mTOR pathway is a common bypass mechanism.[9][10] Probe your lysates for key nodes in this pathway, such as phosphorylated AKT (p-AKT) and phosphorylated S6 ribosomal protein (p-S6). An increase in the phosphorylation of these proteins following this compound treatment suggests the activation of this bypass route.
-
Combination Therapy: To functionally test these hypotheses, consider combination experiments. For example, combining this compound with a RAF inhibitor could prevent feedback reactivation. Combining this compound with a PI3K or AKT inhibitor could block the bypass pathway and may result in synergistic cell killing.
Key Experimental Protocols
Protocol 1: Western Blotting for p-ERK and Total ERK Analysis
-
Cell Lysis:
-
Culture and treat cells as per your experimental design.
-
Wash cells once with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:5000 in 5% milk/TBST) for 1 hour at room temperature.
-
Wash again as in the previous step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total ERK1/2, followed by a loading control like GAPDH or β-actin.
-
Protocol 2: Cell Viability Assessment (SRB Assay)
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72-96 hours in a humidified incubator at 37°C.
-
-
Cell Fixation:
-
Gently remove the media. Add 100 µL of ice-cold 10% Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.
-
-
Washing:
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
-
Staining:
-
Add 50 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
-
Solubilization and Measurement:
-
Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Shake the plate for 10 minutes on a plate shaker.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
References
- 1. This compound | C26H22F2IN5O4S | CID 135210935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Shanghai Fosun Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fosun Pharmaâs Self-Developed Innovative Drug this compound Tablet Approved in China_News_News & Media Resources_Fosun [en.fosun.com]
- 6. Progress in the Research of MEK Inhibitors [synapse.patsnap.com]
- 7. MEK inhibitor resistance mechanisms and recent developments in combination trials [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Concurrent inhibition of ErbB family and MEK/ERK kinases to suppress non-small cell lung cancer proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ERK inhibition overcomes acquired resistance to MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Updated Data of this compound (FCN-159) Treating Pediatric Patients with Neurofibromatosis Type 1 Announced at the American Society of Clinical Oncology (ASCO) 2025 Annual Meeting_Press Release_News_Fosun Pharma [fosunpharma.com]
- 13. ascopubs.org [ascopubs.org]
- 14. ascopubs.org [ascopubs.org]
- 15. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
Strategies to enhance Luvometinib efficacy in resistant tumors
Welcome to the technical support resource for researchers working with Luvometinib (FCN-159), a highly selective MEK1/2 inhibitor. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you design experiments and overcome challenges related to enhancing this compound's efficacy, particularly in the context of therapeutic resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line (e.g., KRAS-mutant NSCLC or BRAF-mutant melanoma) has developed acquired resistance to this compound. What are the most common molecular mechanisms?
A1: Acquired resistance to MEK inhibitors like this compound is a common challenge. The primary mechanisms can be broadly categorized into two groups:
-
Reactivation of the MAPK Pathway: Despite the continued presence of this compound, the ERK signaling pathway can be reactivated. This often occurs through:
-
Upstream Genetic Alterations: Amplification or mutation of genes upstream of MEK, such as KRAS or BRAF, can increase the signaling flux to a level that overcomes MEK inhibition.
-
Receptor Tyrosine Kinase (RTK) Activation: Increased signaling from RTKs (e.g., EGFR, FGFR) can bypass MEK inhibition by reactivating RAF and, subsequently, ERK signaling. This is a frequent adaptive response.[1]
-
Loss of Negative Feedback: MEK inhibition can release a negative feedback loop where ERK normally suppresses upstream signaling. This relief can lead to hyperactivation of upstream components like RAS, ultimately restoring ERK activity.[1][2]
-
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways that are parallel to the MAPK pathway. The most common bypass track is the PI3K/AKT/mTOR pathway .[3][4] Activation of this pathway can promote cell survival and proliferation independently of ERK signaling, rendering this compound ineffective.
Q2: What are the primary therapeutic strategies to overcome this compound resistance in the lab?
A2: The most promising strategy is the use of combination therapies that target the identified resistance mechanism. Based on the mechanisms described in Q1, the following combinations are rational approaches:
-
Vertical Inhibition: If MAPK pathway reactivation is suspected, combine this compound with an inhibitor of a different node in the same pathway. For example, combining a MEK inhibitor with a KRAS G12C inhibitor or an ERK inhibitor can create a more profound and durable pathway blockade.[1][3][5]
-
Parallel Inhibition: If a bypass pathway is activated, combine this compound with an inhibitor of that pathway. The most common and evidence-based combination is with a PI3K or AKT inhibitor to simultaneously block both the MAPK and PI3K/AKT pathways.[3][4][6]
-
Targeting Other Dependencies: Combination with inhibitors of key cellular regulators like CDK4/6 (cell cycle) or FAK (focal adhesion kinase) has also shown synergistic effects in preclinical models.[7]
Q3: How can I determine if my combination therapy is synergistic, additive, or antagonistic?
A3: To quantify the interaction between this compound and a second agent, you must perform a synergy analysis. This typically involves treating cells with a matrix of concentrations of both drugs, alone and in combination. After measuring cell viability (e.g., via an MTT or CellTiter-Glo assay), you can calculate a synergy score using models like the Bliss Independence model or the Chou-Talalay method (which calculates a Combination Index, CI).
-
Synergy (CI < 1 or positive Bliss score): The combination effect is greater than the sum of the individual drug effects.
-
Additive (CI = 1 or zero Bliss score): The combination effect is equal to the sum of the individual effects.
-
Antagonism (CI > 1 or negative Bliss score): The combination effect is less than the sum of the individual effects.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in my cell viability assays.
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent, low passage range (e.g., <20 passages from thawing). |
| Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize and strictly control the seeding density to ensure cells are in the exponential growth phase during drug treatment. |
| Reagent Variability | Ensure all reagents (media, FBS, DMSO, this compound stock) are from consistent lots. Prepare fresh drug dilutions for each experiment from a validated, high-concentration stock. |
| Assay Incubation Time | The duration of drug exposure and the final assay incubation (e.g., with MTT reagent) must be precisely timed and consistent across all plates and experiments. |
Issue 2: Western blot shows incomplete inhibition of phosphorylated ERK (p-ERK) even at high this compound concentrations in resistant cells.
| Potential Cause | Troubleshooting Step |
| MAPK Pathway Reactivation | This is a hallmark of resistance. The pathway has been rewired to overcome the MEK blockade. Action: Perform a time-course experiment. Check p-ERK levels at early time points (e.g., 1-4 hours) to confirm initial inhibition, and later time points (24-48 hours) to observe the rebound in p-ERK signaling.[1] |
| Antibody Issues | The primary antibodies for p-ERK or total ERK may be suboptimal. Validate your antibodies using positive and negative controls. Ensure you are normalizing the p-ERK signal to the total ERK signal for each sample. |
| Lysate Preparation | Inefficient lysis or degradation of proteins can affect results. Ensure you use a robust lysis buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitors and keep samples on ice at all times. |
Quantitative Data from this compound Studies
The following tables summarize key efficacy data from recent clinical trials of this compound monotherapy in different tumor types. This data can serve as a baseline for your preclinical experiments.
Table 1: this compound Efficacy in Pediatric Neurofibromatosis Type 1 (NF1) with Plexiform Neurofibromas (PN) (Data from a Phase 2 Study as of Sep 23, 2024)[8][9]
| Endpoint | Investigator (INV) Assessed | Blinded Independent Review (BIRC) Assessed |
| Objective Response Rate (ORR) | 60.5% (95% CI: 44.4-75.0) | 44.2% (95% CI: 29.1-60.1) |
| Median Time to Response | 4.7 months | 5.5 months |
| 1-Year Progression-Free Survival | 95.3% | Not Reported |
| Median Duration of Response | Not Reached | Not Reached |
Table 2: this compound Efficacy in Pediatric Low-Grade Glioma (pLGG) with BRAF/NF1 Alterations (Data from a Phase 2 Study)[10]
| Patient Subgroup | Confirmed Objective Response Rate (ORR) |
| Overall Population | 54.1% |
| BRAF V600E Mutation | 82.7% |
| KIAA1549–BRAF Fusion | 43.5% |
| NF1 Mutation | 66.7% |
| Median Time to Response | 3.6 months |
Table 3: this compound Efficacy in Adult Langerhans Cell Histiocytosis (LCH) and Histiocytic Neoplasms (Data from a Phase 2 Study)[11]
| Endpoint | Value |
| Objective Response Rate (ORR) | 82.8% |
| Complete Metabolic Response (CMR) | 62.1% |
| Median Time to Response | 2.9 months |
| 2-Year Duration of Response (DOR) Rate | 91.1% |
Signaling Pathways and Experimental Workflows
Diagram 1: The MAPK Signaling Pathway and Resistance Mechanisms
Caption: MAPK pathway showing this compound targeting MEK and key resistance routes.
Diagram 2: Experimental Workflow for Testing Combination Therapies
Caption: Workflow for developing and validating a this compound combination strategy.
Key Experimental Protocols
Protocol 1: Western Blot for p-ERK and p-AKT Analysis
This protocol is used to assess the activation status of the MAPK and PI3K/AKT pathways in response to drug treatment.
Materials:
-
Cell culture plates (6-well)
-
This compound and other inhibitors (e.g., a PI3K inhibitor)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (supplemented with fresh protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, Rabbit anti-p-AKT (Ser473), Rabbit anti-AKT, Mouse anti-Actin.
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to be 70-80% confluent at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with desired concentrations of this compound, a combination agent, or vehicle control (DMSO) for the specified time (e.g., 2, 24, or 48 hours).
-
-
Cell Lysis:
-
Aspirate media and wash wells once with 1 mL of ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-ERK at 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Image the bands using a chemiluminescence detection system.
-
Strip the membrane and re-probe for total ERK, p-AKT, total AKT, and a loading control like Actin.
-
-
Analysis:
-
Quantify band intensity using software like ImageJ.
-
Normalize the phosphoprotein signal to its respective total protein signal (e.g., p-ERK / Total ERK).
-
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
This protocol measures cell metabolic activity to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Microplate reader (490-570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 3,000-5,000 cells/well) in 100 µL of medium.
-
Include wells for "no cell" blanks.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium. A common range is 0.1 nM to 10 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.
-
Carefully remove the medium and add 100 µL of the drug-containing medium to the appropriate wells (in triplicate or quadruplicate).
-
Incubate for the desired duration (typically 72 hours).
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength between 490 nm and 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the logarithm of the drug concentration.
-
Use non-linear regression (sigmoidal dose-response curve fit) in software like GraphPad Prism to calculate the IC50 value.[12]
-
References
- 1. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEK inhibitors induce Akt activation and drug resistance by suppressing negative feedback ERK‐mediated HER2 phosphorylation at Thr701 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. High-throughput screening reveals higher synergistic effect of MEK inhibitor combinations in colon cancer spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. verastem.com [verastem.com]
- 8. Updated Data of this compound (FCN-159) Treating Pediatric Patients with Neurofibromatosis Type 1 Announced at the American Society of Clinical Oncology (ASCO) 2025 Annual Meeting_Press Release_News_Fosun Pharma [fosunpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 11. Fosun Pharmaâs Self-Developed Innovative Drug this compound Tablet Approved in China_News_News & Media Resources_Fosun [en.fosun.com]
- 12. clyte.tech [clyte.tech]
Luvometinib Combination Therapy: Technical Support Center
Welcome to the technical support center for luvometinib combination therapy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly FCN-159) is a highly selective, orally administered small molecule inhibitor of MEK1/2.[1][2][3] The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical signaling cascade that regulates cellular processes such as proliferation, survival, and gene expression.[4][5] In many cancers, mutations in genes like BRAF and RAS lead to the over-activation of this pathway, driving uncontrolled cell growth.[4][5] this compound works by binding to and inhibiting the activity of MEK1 and MEK2, which are key kinases in this pathway, thereby blocking downstream signaling to ERK and suppressing tumor cell proliferation and survival.[2][4][5]
Q2: Why is combination therapy with this compound often necessary?
While MEK inhibitors like this compound can be effective, many tumors develop resistance over time.[4][5] Resistance often occurs through two main mechanisms:
-
Reactivation of the MAPK pathway: Cancer cells can develop secondary mutations or amplify existing ones (e.g., in BRAF or RAS) to restore ERK signaling despite MEK inhibition.[6][7][8]
-
Activation of bypass signaling pathways: Tumor cells can activate alternative survival pathways to circumvent their dependence on the MAPK pathway. The most common bypass pathway is the PI3K/AKT/mTOR pathway.[6][9][10][11][12][13]
Combination therapy aims to block these escape routes simultaneously, leading to a more durable anti-tumor response.
Q3: What are the most promising combination strategies for this compound?
Based on preclinical and clinical findings, several combination strategies are being explored to overcome resistance to MEK inhibitors:
-
With FGFR Inhibitors: In cancers driven by FGFR alterations, resistance to FGFR inhibitors can emerge through activation of the MAPK pathway. Conversely, resistance to MEK inhibitors can be mediated by FGFR signaling. Combining this compound with an FGFR inhibitor can therefore provide a synergistic effect.[14][15][16][17][18]
-
With CDK4/6 Inhibitors: The cell cycle machinery is often dysregulated in cancer. CDK4/6 inhibitors block the G1-S phase transition of the cell cycle. There is a strong rationale for combining MEK inhibitors with CDK4/6 inhibitors to create a more potent blockade of cell proliferation.[19][20][21][22][23][24]
-
With PI3K/mTOR Inhibitors: As the PI3K/AKT/mTOR pathway is a major escape route for MEK inhibition, dual targeting of both pathways is a logical strategy to prevent resistance.[10][25][26][27][28][29]
-
With SHP2 Inhibitors: SHP2 is a protein tyrosine phosphatase that acts upstream of RAS and is required for signal transduction from multiple receptor tyrosine kinases (RTKs) to the MAPK pathway.[30][31][32][33] Inhibiting SHP2 can prevent the adaptive feedback reactivation of the MAPK pathway often seen with MEK inhibitors.[31][32]
Troubleshooting Guides
This section provides guidance on specific issues that may arise during your experiments with this compound combination therapies.
| Issue/Observation | Potential Cause | Troubleshooting Steps |
| Reduced this compound efficacy in cell culture over time. | Development of acquired resistance. | 1. Assess MAPK Pathway Reactivation: Perform Western blot analysis to check for restored phosphorylation of ERK (p-ERK).2. Investigate Bypass Pathways: Analyze the activation status of the PI3K/AKT pathway (e.g., p-AKT, p-S6).3. Sequence key genes: Check for secondary mutations in genes like BRAF, KRAS, and MEK1/2. |
| Unexpected toxicity or cell death with combination therapy in vitro. | Synergistic cytotoxicity may be higher than anticipated. | 1. Perform Dose-Response Matrix: Determine the optimal concentrations of each drug using a checkerboard titration.2. Assess Apoptosis: Use assays like Annexin V/PI staining or caspase-3 cleavage to quantify apoptosis.3. Stagger Drug Administration: Investigate if sequential, rather than simultaneous, drug addition reduces toxicity while maintaining efficacy. |
| Inconsistent results in xenograft models. | Tumor heterogeneity or issues with drug delivery/metabolism. | 1. Verify Target Engagement: Analyze tumor samples post-treatment to confirm inhibition of p-ERK and the target of the combination agent.2. Assess Pharmacokinetics: Measure drug concentrations in plasma and tumor tissue to ensure adequate exposure.3. Stratify Animals: If possible, use imaging or molecular markers to stratify animals before treatment to reduce variability. |
| No synergistic effect observed with the chosen combination. | The targeted bypass pathway may not be the primary resistance mechanism in your model. | 1. Broaden Pathway Analysis: Use a phosphoprotein array or similar proteomic approach to identify other activated signaling pathways.2. Explore Alternative Combinations: Test inhibitors of other known resistance pathways (e.g., other RTKs, SHP2). |
Quantitative Data Summary
The following tables summarize key quantitative data from recent this compound clinical trials.
Table 1: Efficacy of this compound in Pediatric Patients with Neurofibromatosis Type 1 (NF1) and Plexiform Neurofibromas (PN) [1][3]
| Endpoint | Investigator (INV) Assessed | Blinded Independent Review Committee (BIRC) Assessed |
| Objective Response Rate (ORR) | 60.5% | 44.2% |
| Partial Response (PR) | 26 patients | 19 patients |
| Stable Disease (SD) | 17 patients | 24 patients |
| Progressive Disease (PD) | 0 patients | 0 patients |
| Median Time to Response | 4.7 months | 5.5 months |
| 1-Year Duration of Response (DOR) Rate | 87.6% | Not Reported |
| 1-Year Progression-Free Survival (PFS) Rate | 95.3% | Not Reported |
Data from a Phase 2 study with a median follow-up of 25.1 months.[1][2][3]
Table 2: Efficacy of this compound in Pediatric Low-Grade Glioma (pLGG) with BRAF or NF1 alterations [34]
| Endpoint | Result |
| Objective Response Rate (ORR) | 54.1% |
| ORR in BRAF V600E-mutant patients | 82.7% |
| ORR in KIAA1549-BRAF fusion patients | 43.5% |
| ORR in NF1-mutant patients | 66.7% |
| Median Time to Response | 3.6 months |
Data from a Phase 2 study with a median follow-up of 19.8 months.[34]
Table 3: Common Treatment-Related Adverse Events (TRAEs) with this compound [1][3]
| Adverse Event | Incidence (Any Grade) | Incidence (Grade ≥3) |
| Paronychia | 65.2% | Not specified |
| Increased Blood Creatine Phosphokinase (CPK) | 56.5% | 4.3% |
| Mouth Ulceration | 52.2% | Not specified |
| Increased Blood Lactate Dehydrogenase (LDH) | 50.0% | Not specified |
| Dermatitis Acneiform | Not specified | 4.3% |
Experimental Protocols
Protocol 1: Western Blot Analysis for Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways.
-
Cell Lysis:
-
Treat cells with this compound and/or combination agent for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% Bis-Tris gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT) overnight at 4°C.
-
Wash membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP levels.
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound, the combination agent, or both. Include a vehicle-only control.
-
-
Incubation:
-
Incubate for 72 hours (or desired time point) at 37°C, 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Read luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: Mechanisms of resistance to this compound.
Experimental Workflow for Combination Synergy
Caption: Workflow for assessing combination therapy synergy.
Logical Flow for Troubleshooting Resistance
Caption: Troubleshooting logic for this compound resistance.
References
- 1. Updated Data of this compound (FCN-159) Treating Pediatric Patients with Neurofibromatosis Type 1 Announced at the American Society of Clinical Oncology (ASCO) 2025 Annual Meeting_Press Release_News_Fosun Pharma [fosunpharma.com]
- 2. Fosun Pharmaâs Self-Developed Innovative Drug this compound Tablet Approved in China_News_News & Media Resources_Fosun [en.fosun.com]
- 3. researchgate.net [researchgate.net]
- 4. MEK inhibitor resistance mechanisms and recent developments in combination trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Tunable-combinatorial Mechanisms of Acquired Resistance Limit the Efficacy of BRAF/MEK Co-targeting but Result in Melanoma Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of PI3K/mTOR Leads to Adaptive Resistance in Matrix-Attached Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. Cancer cells may develop resistance to FGFR inhibitors - ecancer [ecancer.org]
- 15. Study Identifies How Cancer Cells May Develop Resistance to FGFR Inhibitors [cancer.osu.edu]
- 16. oaepublish.com [oaepublish.com]
- 17. [PDF] Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR | Semantic Scholar [semanticscholar.org]
- 18. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Unusual mechanism of CDK4/6 inhibitor resistance found, may be reversible [dana-farber.org]
- 21. Resistance to CDK4/6 inhibitors is likely due to expansion of pre-existing resistant clones - Medical Conferences [conferences.medicom-publishers.com]
- 22. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 2024.sci-hub.se [2024.sci-hub.se]
- 24. Arrested developments: CDK4/6 inhibitor resistance and alterations in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. fiercebiotech.com [fiercebiotech.com]
- 26. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Targeting mTOR signaling overcomes acquired resistance to combined BRAF and MEK inhibition in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Strategies to overcome drug resistance using SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 32. SHP2 Inhibition Prevents Adaptive Resistance to MEK Inhibitors in Multiple Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential adverse events encountered during preclinical studies with luvometinib (FCN-159).
This compound is a potent and selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a frequent driver in various cancers. While this compound shows promise in preclinical and clinical settings, as with any kinase inhibitor, off-target effects and mechanism-based toxicities can occur. This guide provides troubleshooting advice and frequently asked questions to help manage these events in your research.
Troubleshooting Guide: this compound-Related Adverse Events in Preclinical Studies
This section provides a question-and-answer format to address specific issues that may arise during in vitro and in vivo preclinical experiments with this compound.
In Vitro Studies
Question 1: My cancer cell line shows unexpected resistance or requires higher concentrations of this compound than anticipated. What could be the cause?
Answer:
Several factors could contribute to reduced sensitivity to this compound in your cell line:
-
Cell Line-Specific Factors: The genetic background of your cell line is crucial. While this compound is effective in cells with BRAF or NRAS mutations that activate the MAPK pathway, some cell lines may have intrinsic resistance mechanisms.[1] This can include mutations in genes downstream of MEK or activation of parallel signaling pathways that bypass MEK dependency.
-
Experimental Conditions: Ensure that your experimental setup is optimized. This includes cell density, serum concentration in the media, and the stability of this compound in your culture conditions.
-
Drug Efflux: Some cancer cells express high levels of drug efflux pumps (e.g., P-glycoprotein), which can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.
Troubleshooting Steps:
-
Verify Pathway Activation: Confirm that the RAS/RAF/MEK/ERK pathway is activated in your cell line at baseline by performing a Western blot for phosphorylated ERK (pERK).
-
Assess Downstream Inhibition: Treat cells with this compound and perform a Western blot to confirm a dose-dependent decrease in pERK levels. This will verify that the drug is engaging its target.
-
Evaluate Cell Viability: Use a cell viability assay, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line.
-
Consider Combination Therapy: In cases of intrinsic resistance, combining this compound with inhibitors of other signaling pathways (e.g., PI3K/AKT inhibitors) may be a viable strategy.
Question 2: I'm observing significant off-target cytotoxicity in my in vitro experiments, even at low concentrations of this compound. How can I investigate this?
Answer:
While this compound is a selective MEK1/2 inhibitor, off-target effects can occur, particularly at higher concentrations.[2]
Troubleshooting Steps:
-
Dose-Response Curve: Generate a detailed dose-response curve to identify a therapeutic window where you observe target inhibition (decreased pERK) with minimal cytotoxicity in your control, non-cancerous cell lines.
-
Cell Cycle Analysis: Perform cell cycle analysis using flow cytometry to determine if this compound is inducing cell cycle arrest or apoptosis in a manner inconsistent with MEK inhibition.
-
Apoptosis Assays: Utilize assays such as Annexin V staining or caspase activity assays to quantify the level of apoptosis induced by this compound.
-
Kinase Profiling: If significant and unexpected off-target effects persist, consider broader kinase profiling assays to identify other kinases that may be inhibited by this compound at the concentrations used in your experiments.
In Vivo Studies
Question 3: My animal models (e.g., mice, rats) are exhibiting significant weight loss and poor general health after this compound administration. What are the likely causes and how can I manage this?
Answer:
General toxicity, including weight loss, is a common observation in preclinical studies with MEK inhibitors. This can be due to a variety of factors, including:
-
Gastrointestinal (GI) Toxicity: MEK inhibitors are known to cause GI-related adverse events such as diarrhea, nausea, and decreased appetite, which can lead to weight loss.
-
Metabolic Effects: Inhibition of the MEK pathway can have systemic metabolic consequences that contribute to poor health and weight loss.
-
Dehydration: Diarrhea and reduced fluid intake can lead to dehydration, further exacerbating weight loss and poor health.
Troubleshooting Steps:
-
Dose Reduction/Interruption: Consider reducing the dose of this compound or introducing intermittent dosing schedules (e.g., 5 days on, 2 days off) to mitigate toxicity while maintaining efficacy.
-
Supportive Care: Provide supportive care to the animals, including supplemental hydration (e.g., subcutaneous fluids) and palatable, high-calorie food to encourage eating.
-
Monitor for GI Toxicity: Closely monitor the animals for signs of diarrhea and consider prophylactic or symptomatic treatment as per your institution's animal care and use committee (IACUC) guidelines.
-
Blood Work: Collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess for signs of dehydration, electrolyte imbalances, or organ toxicity.
Question 4: I'm observing skin-related adverse events such as rash and paronychia in my animal models. Is this expected and how should I manage it?
Answer:
Yes, dermatological toxicities are a well-documented class effect of MEK inhibitors. These can include:
-
Acneiform Rash: A common side effect characterized by papules and pustules.
-
Paronychia: Inflammation of the tissue around the nails.
-
Dry Skin and Pruritus: Generalized dry skin and itching.
Management Strategies:
-
Topical Treatments: For localized rashes, topical corticosteroids or antimicrobial creams may be beneficial, as directed by a veterinarian.
-
Environmental Enrichment: Provide appropriate bedding and enrichment to minimize skin irritation.
-
Dose Modification: As with other toxicities, dose reduction or interruption may be necessary if the skin-related adverse events are severe.
-
Histopathological Analysis: At the end of the study, collect skin samples for histopathological analysis to characterize the nature and severity of the dermatological toxicity.
Summary of Potential Preclinical Adverse Events with MEK Inhibitors
While specific preclinical toxicology data for this compound is not publicly available, the following table summarizes common adverse events observed with the MEK inhibitor class in preclinical animal models. These are important to monitor in studies with this compound.
| Adverse Event Class | Specific Manifestations | Potential Mitigation Strategies in Preclinical Studies |
| Dermatological | Acneiform rash, dermatitis, paronychia, alopecia | Topical treatments, environmental enrichment, dose modification |
| Gastrointestinal | Diarrhea, nausea, vomiting, decreased appetite, mouth ulceration | Supportive care (hydration, palatable food), dose modification, symptomatic treatment |
| General | Weight loss, fatigue, lethargy | Dose modification, supportive care, close monitoring of general health |
| Hematological | Anemia | Blood monitoring (CBC), dose modification if severe |
| Biochemical | Increased blood creatine (B1669601) phosphokinase (CPK), increased blood lactate (B86563) dehydrogenase (LDH) | Monitoring of blood chemistry, dose modification |
| Ocular | Retinal vein occlusion, multifocal serous retinal detachments | Ophthalmic examinations in longer-term studies |
Key Experimental Protocols
Detailed methodologies for key assays are provided below to assist in the evaluation of this compound's effects in preclinical models.
MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3]
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
After the 4-hour incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]
-
Incubate the plate overnight in the incubator.[4]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]
Western Blot for Phospho-ERK (pERK) Detection
This protocol is used to determine the on-target activity of this compound by measuring the phosphorylation of its direct downstream target, ERK.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[5]
-
Determine the protein concentration of each lysate using a BCA assay.[5]
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody against pERK overnight at 4°C.[5]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[5]
-
To normalize the data, the membrane can be stripped and re-probed for total ERK and a loading control.[7]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle progression.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.[8]
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.[9]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[8]
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway
Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.
Experimental Workflow
Caption: A generalized workflow for the preclinical development of a kinase inhibitor like this compound.
Troubleshooting Logic
Caption: A logical flow for troubleshooting adverse events in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common preclinical adverse events associated with MEK inhibitors like this compound?
A1: Based on data from the MEK inhibitor class, the most frequently observed preclinical adverse events include dermatological toxicities (rash, paronychia), gastrointestinal issues (diarrhea, decreased appetite), and general systemic effects like weight loss. Elevations in certain blood markers such as creatine phosphokinase (CPK) are also common.
Q2: How do the preclinical adverse events translate to the clinical setting for this compound?
A2: The adverse events observed in clinical trials of this compound are largely consistent with the preclinical profile of MEK inhibitors. In clinical studies, common treatment-related adverse events have included paronychia, increased blood creatine phosphokinase, mouth ulceration, and acneiform dermatitis.[5] Most of these events are grade 1-2 in severity and can be managed with supportive care and dose modifications.[5]
Q3: At what point in a preclinical study should I be concerned about an observed adverse event?
A3: Any adverse event should be carefully monitored and documented. Concern should be heightened if the adverse event is severe (e.g., >20% body weight loss), unexpected (not a known class effect), or if it significantly impacts the animal's welfare. In such cases, dose reduction, interruption, or even study termination for that animal or group should be considered in consultation with veterinary staff and in accordance with IACUC protocols.
Q4: Are there any specific biomarkers I should monitor in my preclinical studies to predict or track toxicity?
A4: For on-target pharmacodynamic effects, monitoring pERK levels in tumor tissue or surrogate tissues is standard. For toxicity, regular monitoring of body weight, clinical signs (e.g., skin condition, stool consistency), and periodic blood collection for CBC and serum chemistry can provide early indicators of developing toxicities.
Q5: Where can I find more information on the clinical safety profile of this compound?
A5: Information from clinical trials of this compound (FCN-159) has been presented at major oncology conferences such as the American Society of Clinical Oncology (ASCO) and published in peer-reviewed journals.[10] These resources provide the most up-to-date information on the safety and efficacy of this compound in human patients.
References
- 1. Population pharmacokinetics of FCN-159, a MEK1/2 inhibitor, in adult patients with advanced melanoma and neurofibromatosis type 1 (NF1) and model informed dosing recommendations for NF1 pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FCN-159 - An Oral High-Efficiency Selective MEK1/2 Inhibitor [synapse.patsnap.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Improving the Therapeutic Index of Luvometinib In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for in vivo experiments involving Luvometinib. Our goal is to help you optimize your study design and improve the therapeutic index of this potent MEK1/2 inhibitor.
Troubleshooting Guides
This section offers guidance on common challenges encountered during in vivo studies with this compound, focusing on efficacy, toxicity, and experimental variability.
Issue 1: Suboptimal Anti-Tumor Efficacy
If you are observing lower than expected tumor growth inhibition in your xenograft or syngeneic models, consider the following:
Possible Causes and Solutions:
-
Inadequate Dosing or Scheduling: The dose and frequency of this compound administration are critical for sustained target inhibition.
-
Recommendation: Refer to preclinical studies of this compound and other MEK inhibitors to inform your dosing strategy. Consider dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific model. Intermittent dosing schedules may also improve tolerability and efficacy.
-
-
Drug Formulation and Administration: Improper formulation can lead to poor bioavailability.
-
Recommendation: Ensure this compound is formulated in a vehicle that ensures its solubility and stability. For oral gavage, common vehicles include 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) in water or a solution containing a small percentage of a surfactant like Tween 80.
-
-
Model-Specific Resistance: The genetic background of your tumor model may confer intrinsic resistance to MEK inhibition.
-
Recommendation: Characterize the mutational status of key genes in the MAPK and parallel signaling pathways (e.g., PI3K/AKT) in your models. Consider using models with known BRAF or NRAS mutations, which are more likely to be sensitive to MEK inhibitors.
-
-
Paradoxical Activation of the MAPK Pathway: In some contexts, MEK inhibition can lead to a feedback activation of upstream components of the MAPK pathway, mitigating the inhibitory effect.
Issue 2: Excessive Toxicity
Managing the side effects of this compound is crucial for maintaining animal welfare and achieving the desired therapeutic window.
Common Toxicities and Management Strategies:
-
Dermatological Adverse Events (e.g., rash, dermatitis): These are common side effects of MEK inhibitors.[4][5][6][7]
-
Management: For mild to moderate skin reactions, consider topical treatments such as emollients or low-potency corticosteroids. In cases of severe or persistent rashes, a dose reduction or temporary interruption of this compound treatment may be necessary. Ensure animals are housed in a clean environment to prevent secondary infections.
-
-
Gastrointestinal Toxicity (e.g., diarrhea, weight loss):
-
Management: Monitor animal body weight and clinical signs closely. Provide supportive care, such as ensuring access to hydration and palatable food. If significant weight loss occurs, consider dose reduction or a treatment holiday.
-
-
General Systemic Toxicity:
Quantitative Data Summary
The following tables summarize key quantitative data from clinical and preclinical studies of this compound and other MEK inhibitors to guide your experimental design.
Table 1: this compound Clinical Efficacy Data
| Indication | Phase | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| Pediatric Low-Grade Glioma with BRAF/NF1 alterations | II | 54.1% | Not Reached | Not Reached |
| Neurofibromatosis Type 1 (pediatric) | II | 60.5% | Not Reached | Not Reached (1-year PFS rate: 95.3%) |
| Langerhans Cell Histiocytosis (adult) | II | 82.8% | Not Reached (2-year DOR rate: 91.1%) | Not Available |
Table 2: this compound Clinical Safety Data (Most Common Treatment-Related Adverse Events)
| Adverse Event | Grade 1-2 | Grade ≥3 |
| Dermatitis Acneiform | Frequent | 4.3% |
| Folliculitis | Frequent | 4.3% |
| Blood Creatine Phosphokinase Increased | Frequent | 4.3% |
| Ejection Fraction Decreased | Frequent | 2.2% |
| Upper Respiratory Tract Infection | Frequent | 2.2% |
| Pneumonia | Frequent | 2.2% |
| Anemia | Frequent | 2.2% |
| Gastrointestinal Disorders | Frequent | 2.2% |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments.
Protocol 1: In Vivo Xenograft Efficacy Study
This protocol outlines the steps for a standard subcutaneous xenograft study to evaluate the anti-tumor activity of this compound.
Materials:
-
Cancer cell line of interest (e.g., with a BRAF or NRAS mutation)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
This compound
-
Vehicle for formulation (e.g., 0.5% HPMC in sterile water)
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Preparation: Culture cancer cells under standard conditions. Harvest cells during the exponential growth phase and resuspend in sterile phosphate-buffered saline (PBS) or appropriate media, with or without Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 µL) into the flank of each mouse.
-
Tumor Monitoring and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[10]
-
Drug Preparation and Administration: Prepare a fresh formulation of this compound in the chosen vehicle daily. Administer this compound orally via gavage at the predetermined dose and schedule. The control group should receive the vehicle alone.
-
Data Collection:
-
Measure tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health status regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics).
-
-
Data Analysis: Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.[10]
Protocol 2: Combination Therapy with a PI3K Inhibitor
This protocol describes a combination study of this compound with a PI3K inhibitor to overcome resistance.
Procedure:
-
Follow the steps for the in vivo xenograft efficacy study as described above.
-
In addition to the vehicle control and this compound monotherapy groups, include a PI3K inhibitor monotherapy group and a combination therapy group (this compound + PI3K inhibitor).
-
Administer the drugs according to a predetermined schedule. This may involve concurrent or sequential administration.
-
Monitor and analyze the data as described in the previous protocol, comparing the efficacy of the combination therapy to the monotherapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of MEK1 and MEK2, which are key protein kinases in the MAPK/ERK signaling pathway.[11] By inhibiting MEK1/2, this compound blocks the phosphorylation of ERK, thereby preventing downstream signaling that promotes cell proliferation and survival.[11]
Q2: How can I improve the therapeutic index of this compound in my in vivo experiments?
A2: Improving the therapeutic index involves maximizing anti-tumor efficacy while minimizing toxicity. Key strategies include:
-
Combination Therapy: Combining this compound with other targeted agents can enhance efficacy and overcome resistance. Promising combinations include PI3K/mTOR inhibitors and, in the context of immunotherapy, immune checkpoint inhibitors.[2][12][13][14][15][16][17][18][19]
-
Optimized Dosing and Scheduling: Instead of continuous daily dosing, intermittent schedules (e.g., 5 days on, 2 days off) may allow for recovery of normal tissues and reduce toxicity, potentially improving the overall therapeutic window.
Q3: What are the most common adverse events associated with this compound and how can I manage them in my animal models?
A3: The most common adverse events are dermatological (rash, acneiform dermatitis) and gastrointestinal (diarrhea).[4][5][6][7] For skin issues, ensure a clean environment and consider topical treatments if necessary. For gastrointestinal issues, provide supportive care and monitor for weight loss, adjusting the dose if needed.
Q4: Should I be concerned about paradoxical activation of the MAPK pathway?
A4: Yes, particularly in BRAF-mutant models. Inhibition of MEK can sometimes lead to a feedback loop that reactivates upstream components of the pathway.[1][3][20][21] This can be mitigated by co-administering a BRAF inhibitor.
Q5: What are some key pharmacodynamic biomarkers to assess this compound's activity in vivo?
A5: To confirm that this compound is hitting its target, you can measure the levels of phosphorylated ERK (p-ERK) in tumor tissue lysates via Western blot or immunohistochemistry. A significant reduction in p-ERK levels in the treated group compared to the control group would indicate effective target engagement.
Visualizations
Signaling Pathway
References
- 1. Inhibiting MEK in MAPK pathway-activated myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined BRAF and MEK inhibition with PD-1 blockade immunotherapy in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. VisualDx Cookie Check [visualdx.com]
- 5. Diagnosis and Management of Dermatologic Adverse Events from Systemic Melanoma Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. dermnetnz.org [dermnetnz.org]
- 8. Establishing maximum tolerated doses for a 2-year combined chronic/carcinogenicity rat study based on toxicokinetic and toxicity gender differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Fosun Pharmaâs Self-Developed Innovative Drug this compound Tablet Approved in China_News_News & Media Resources_Fosun [en.fosun.com]
- 12. The Enhanced In Vivo Activity of the Combination of a MEK and a PI3K Inhibitor Correlates with [18F]-FLT PET in Human Colorectal Cancer Xenograft Tumour-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Combination of MEK inhibitor with Immunomodulatory Antibodies Targeting PD-1 and PD-L1 Results in Prolonged Survival in Kras/p53-Driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. unclineberger.org [unclineberger.org]
- 15. Combined targeting of MEK and PI3K/mTOR effector pathways is necessary to effectively inhibit NRAS mutant melanoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MEK and PI3K inhibition in solid tumors: rationale and evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combining BRAF/MEK Inhibitors with Immunotherapy in the Treatment of Metastatic Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. onclive.com [onclive.com]
- 20. biorxiv.org [biorxiv.org]
- 21. Capitalizing on paradoxical activation of the mitogen-activated protein kinase pathway for treatment of Imatinib-resistant mast cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Luvometinib vs. Trametinib in KRAS-Mutant Lung Cancer: A Comparative Analysis
Researchers, scientists, and drug development professionals are keenly interested in the efficacy of targeted therapies for KRAS-mutant lung cancer, a historically challenging malignancy to treat. Both luvometinib and trametinib (B1684009) are inhibitors of the mitogen-activated protein kinase kinase (MEK), a critical component of the RAS/RAF/MEK/ERK signaling pathway frequently activated in these tumors. While trametinib has been extensively studied in this context, publicly available data on this compound's activity specifically in KRAS-mutant lung cancer cells is currently limited, precluding a direct, data-driven comparison.
This guide provides a comprehensive overview of the available experimental data for trametinib in KRAS-mutant non-small cell lung cancer (NSCLC) and introduces this compound based on its known mechanism of action.
Introduction to this compound and Trametinib
This compound , a selective, orally available inhibitor of MEK1 and MEK2, has received approval in China for the treatment of Langerhans cell histiocytosis, histiocytic neoplasms, and neurofibromatosis type 1 (NF1) with plexiform neurofibromas.[1][2] Its mechanism of action involves the inhibition of MEK1/2, thereby blocking the downstream signaling of the MAPK pathway.[3]
Trametinib is also a potent and selective allosteric inhibitor of MEK1 and MEK2. It has been investigated as a monotherapy and in combination with other agents in numerous preclinical and clinical studies for KRAS-mutant lung cancer.[1][4][5] The rationale for its use lies in the dependence of KRAS-mutant tumors on the MAPK signaling pathway for their growth and survival.
The MAPK/ERK Signaling Pathway in KRAS-Mutant Lung Cancer
Mutations in the KRAS gene lead to the constitutive activation of the KRAS protein, which in turn activates downstream signaling cascades, most notably the MAPK/ERK pathway. This pathway plays a central role in regulating cell proliferation, differentiation, and survival. Both this compound and trametinib target MEK1 and MEK2, key kinases in this pathway, to inhibit uncontrolled cell growth.
Preclinical Data: Trametinib in KRAS-Mutant Lung Cancer Cells
Numerous preclinical studies have demonstrated the activity of trametinib in KRAS-mutant lung cancer cell lines. These studies have evaluated its effects on cell proliferation, survival, and signaling pathways.
| Cell Line | KRAS Mutation | Assay | Endpoint | Trametinib Concentration | Result | Reference |
| A549 | G12S | Cell Growth | Inhibition | Not Specified | Significant inhibition of cell growth | [6] |
| H460 | Q61H | Cell Growth | Inhibition | Not Specified | Significant inhibition of cell growth | [6] |
| H358 | G12C | Cell Growth | Inhibition | Not Specified | Significant inhibition of cell growth | [6] |
| H23 | G12C | Cell Growth | Inhibition | Not Specified | Significant inhibition of cell growth | [6] |
| Calu-1 | G12C | Cell Growth | Inhibition | Not Specified | Significant inhibition of cell growth | [6] |
Key Findings from Preclinical Studies:
-
Trametinib effectively inhibits the growth of various KRAS-mutant NSCLC cell lines.[6]
-
Treatment with trametinib leads to cell cycle arrest at the G1 phase and an increase in apoptosis.[6]
-
While initially effective, adaptive resistance to trametinib can develop, often through the feedback activation of other signaling pathways, such as the PI3K/AKT pathway or receptor tyrosine kinases (RTKs) like FGFR1.[6][7][8]
Clinical Data: Trametinib in KRAS-Mutant NSCLC
Clinical trials have evaluated trametinib as a monotherapy and in combination with other drugs in patients with KRAS-mutant NSCLC.
| Trial Identifier | Phase | Treatment | Key Findings | Reference |
| NCT01362296 | II | Trametinib vs. Docetaxel | Similar progression-free survival (PFS) and response rates between trametinib and docetaxel. | [5] |
| SWOG S1507 | II | Trametinib + Docetaxel | The combination showed a response rate of 34% in recurrent KRAS+ NSCLC. | [4] |
| NCT03704688 | I | Trametinib + Ponatinib (FGFR inhibitor) | Combination was associated with toxicities and no confirmed partial responses were observed. | [1][2][9] |
Summary of Clinical Findings:
-
As a single agent, trametinib has shown modest clinical activity, with efficacy comparable to standard chemotherapy in the second-line setting.[5]
-
Combination therapies, such as with docetaxel, have shown some promise but have not demonstrated a significant breakthrough in efficacy.[4]
-
Efforts to overcome adaptive resistance by combining trametinib with inhibitors of other signaling pathways, such as FGFR inhibitors, have been challenged by toxicity.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below is a representative experimental workflow for assessing the in vitro effects of a MEK inhibitor like trametinib.
Cell Viability Assay Protocol (Example):
-
Cell Seeding: KRAS-mutant lung cancer cells (e.g., A549, H358) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of trametinib (or this compound) for 72 hours.
-
MTT Assay: After incubation, MTT reagent is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO.
-
Data Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Conclusion
Trametinib has demonstrated preclinical activity against KRAS-mutant lung cancer cells by effectively inhibiting the MAPK/ERK pathway. However, its clinical efficacy as a monotherapy has been modest, and the development of adaptive resistance remains a significant challenge. Combination strategies are being explored to enhance its therapeutic benefit.
This compound, as a fellow MEK1/2 inhibitor, is expected to have a similar mechanism of action. However, without specific preclinical or clinical data in the context of KRAS-mutant lung cancer, a direct comparison of its performance against trametinib is not feasible at this time. Further research is needed to elucidate the potential role of this compound in this patient population and to determine if it offers any advantages over existing MEK inhibitors like trametinib. As more data becomes available, a clearer picture of the comparative efficacy of these two agents will emerge.
References
- 1. Fosun Pharma's Self-developed Innovative Drug this compound Tablets for the Treatment of Pediatric Low-grade Glioma Indication Enters Phase 3 Clinical Trial in China_Press Release_News_Fosun Pharma [fosunpharma.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C26H22F2IN5O4S | CID 135210935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Shanghai Fosun Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 6. ascopubs.org [ascopubs.org]
- 7. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study to Evaluate the Safety, Tolerability, PK Characteristics and Anti-tumor Activity of FCN-159 in Adult and Pediatric Participants With Neurofibromatosis Type 1 [clin.larvol.com]
- 9. Updated Data of this compound (FCN-159) Treating Pediatric Patients with Neurofibromatosis Type 1 Announced at the American Society of Clinical Oncology (ASCO) 2025 Annual Meeting_Press Release_News_Fosun Pharma [fosunpharma.com]
A Head-to-Head Comparison of Luvometinib and Other MEK Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Luvometinib (FCN-159) with other prominent MEK inhibitors, including Trametinib, Selumetinib (B1684332), Binimetinib, and Cobimetinib. This document synthesizes available preclinical and clinical data to highlight the comparative efficacy and molecular interactions of these targeted therapies.
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the RAS-RAF-MEK-ERK cascade, is a critical signaling pathway that, when dysregulated, is a key driver in many human cancers. As a central node in this pathway, MEK1/2 has emerged as a significant therapeutic target. This has led to the development of several MEK inhibitors, with this compound being a recent addition to this class of drugs.
The RAS-RAF-MEK-ERK Signaling Pathway and MEK Inhibition
The RAS-RAF-MEK-ERK pathway transmits extracellular signals to the cell nucleus, regulating processes such as cell proliferation, differentiation, and survival. Mutations in genes like BRAF and NRAS can lead to constitutive activation of this pathway, promoting uncontrolled cell growth. MEK inhibitors are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1 and MEK2, preventing their phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor growth.
Figure 1: Simplified RAS-RAF-MEK-ERK signaling pathway illustrating the inhibitory action of this compound and other MEK inhibitors on MEK1/2.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies with comprehensive, publicly available quantitative data for this compound against other MEK inhibitors are limited. However, available information suggests a promising profile for this compound.
Preclinical studies have indicated that this compound (FCN-159) demonstrates potent and selective inhibition of MEK1/2. In these studies, this compound inhibited cell proliferation in various human cancer cell lines with RAS/RAF mutations and showed significant, dose-dependent anti-tumor activity in several human tumor xenograft models, including colon cancer (HT-29, Colo205), melanoma (A375), non-small cell lung cancer (Calu-6), and acute myeloid leukemia (HL-60). Notably, the in vivo anti-tumor activity of this compound was reported to be "comparable to or stronger than" the FDA-approved MEK inhibitor Trametinib. Furthermore, this compound is suggested to have a tenfold higher selectivity than Trametinib.
In Vitro Anti-proliferative Activity of MEK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several MEK inhibitors across a panel of cancer cell lines, providing a quantitative measure of their in vitro potency. It is important to note that direct comparative IC50 data for this compound is not yet widely available in public literature.
| Cell Line | Cancer Type | Key Mutations | Trametinib IC50 (nM) | Selumetinib IC50 (nM) | Binimetinib IC50 (nM) | Cobimetinib IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 0.3 - 0.85[1] | - | 30 - 250[2] | - |
| SK-MEL-2 | Melanoma | NRAS Q61R | 0.36 - 0.63[1] | - | 30 - 250[2] | - |
| COLO205 | Colorectal Cancer | BRAF V600E | - | < 1000[3] | 30 - 250[2] | 8[4] |
| HT-29 | Colorectal Cancer | BRAF V600E | - | - | 30 - 250[2] | - |
| MDA-MB-231 | Breast Cancer | BRAF G464V, KRAS G13D | 8.6 (µM)[5] | 8.6 (µM)[5] | - | 0.2[6] |
| SUM149 | Breast Cancer | p53 mutant | 10 (µM)[5] | 10 (µM)[5] | - | - |
| CHP-212 | Neuroblastoma | - | - | 3.153[2] | 8 - 1160[7][8] | - |
| SK-N-BE(2) | Neuroblastoma | - | - | - | 8 - 1160[7] | - |
| CaKi-2 | Renal Cell Carcinoma | - | - | - | - | 6 - 800[3] |
| 786-O | Renal Cell Carcinoma | - | - | - | - | 6 - 800[3] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here are for comparative purposes and have been compiled from various sources.
In Vivo Anti-tumor Efficacy
Experimental Protocols
To ensure the reproducibility and validity of findings when comparing MEK inhibitors, standardized and detailed experimental protocols are crucial. Below are outlines of key assays used to evaluate the efficacy of these targeted agents.
Experimental Workflow for MEK Inhibitor Evaluation
A typical workflow for the preclinical evaluation and comparison of MEK inhibitors involves a series of in vitro and in vivo experiments to assess their potency, selectivity, and anti-tumor activity.
Figure 2: A typical experimental workflow for the preclinical evaluation and comparison of MEK inhibitors.
Cell Proliferation (MTT) Assay
This assay is fundamental for determining the anti-proliferative activity of MEK inhibitors and calculating their IC50 values.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable, metabolically active cells.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the MEK inhibitor (e.g., this compound, Trametinib) or vehicle control for a specified period (typically 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for ERK Phosphorylation
This technique is used to confirm the on-target effect of MEK inhibitors by measuring the phosphorylation status of ERK, the direct downstream substrate of MEK.
Principle: Western blotting uses gel electrophoresis to separate proteins by size. The separated proteins are then transferred to a membrane and probed with specific antibodies to detect the target proteins (e.g., phosphorylated ERK and total ERK).
Methodology:
-
Cell Lysis: Cells treated with the MEK inhibitor or vehicle control are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system.
-
Data Analysis: The band intensities for p-ERK and total ERK are quantified. The ratio of p-ERK to total ERK is calculated to determine the extent of MEK inhibition.
Conclusion
This compound is a promising, highly selective, and potent MEK1/2 inhibitor with preclinical data suggesting efficacy that is comparable or superior to established MEK inhibitors like Trametinib. While detailed head-to-head quantitative data is still emerging, the available information positions this compound as a significant candidate for further investigation in cancers driven by the MAPK pathway. For a comprehensive comparative assessment, future studies providing direct, quantitative comparisons of this compound with other MEK inhibitors across a broad range of preclinical models are warranted. The experimental protocols and workflows detailed in this guide provide a framework for conducting such comparative studies in a robust and reproducible manner.
References
- 1. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Selumetinib | MEK | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. MEK inhibitor selumetinib (AZD6244; ARRY-142886) prevents lung metastasis in a triple-negative breast cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selumetinib suppresses cell proliferation, migration and trigger apoptosis, G1 arrest in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binimetinib inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binimetinib inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Luvometinib's In Vivo Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of Luvometinib (FCN-159), a potent and selective inhibitor of MEK1 and MEK2. By examining established techniques and comparing them with data from other well-characterized MEK inhibitors, this document serves as a resource for designing and interpreting preclinical and clinical studies aimed at confirming the mechanism of action of this compound in a physiological setting.
Introduction to this compound
This compound is an orally administered small molecule inhibitor targeting the mitogen-activated protein kinase kinase (MEK) 1 and 2 enzymes. These kinases are critical components of the RAS/RAF/MEK/ERK signaling pathway, a cascade frequently dysregulated in various cancers due to mutations in genes such as BRAF and RAS. By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK, a key downstream effector, thereby impeding tumor cell proliferation and survival. Preclinical studies have demonstrated this compound's anti-tumor efficacy in various murine xenograft models, and it has shown significant tumor growth inhibition in patient-derived xenograft (PDX) models with NRAS mutations. Notably, this compound is reported to have more than 10-fold higher selectivity for activated MEK1 and MEK2 compared to the established MEK inhibitor, Trametinib.
The RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a crucial signaling cascade that relays extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers.
Methodologies for In Vivo Target Engagement Validation
Validating that a drug interacts with its intended target in a living organism is a critical step in drug development. For MEK inhibitors like this compound, this primarily involves demonstrating the inhibition of MEK1/2 activity and the subsequent reduction in downstream signaling.
Pharmacodynamic (PD) Biomarker Analysis in Tumor Tissue
The most direct method to confirm target engagement is to measure the levels of phosphorylated ERK (p-ERK), the direct substrate of MEK, in tumor tissue from treated animals.
Experimental Protocol: Western Blotting for p-ERK in Xenograft Tumors
-
Animal Model: Establish tumor xenografts in immunocompromised mice using a relevant cancer cell line (e.g., with a BRAF or NRAS mutation).
-
Dosing: Administer this compound or a comparator (e.g., Trametinib) orally at various doses and schedules. A vehicle control group is essential.
-
Tumor Collection: At specified time points after the final dose, euthanize the animals and excise the tumors. Snap-freeze the tumors in liquid nitrogen and store them at -80°C.
-
Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against p-ERK (e.g., p-ERK1/2 Thr202/Tyr204) and total ERK.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal to account for variations in protein loading. Compare the p-ERK/total ERK ratio between treated and vehicle control groups.
Immunohistochemistry (IHC) for p-ERK
IHC provides spatial information about target engagement within the tumor microenvironment.
Experimental Protocol: IHC for p-ERK in Xenograft Tumors
-
Animal Model and Dosing: As described for Western blotting.
-
Tissue Processing: After tumor excision, fix the tissue in 10% neutral buffered formalin and embed it in paraffin.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tumors and mount them on slides.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the epitope.
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against p-ERK.
-
Incubate with a secondary antibody conjugated to a detection system (e.g., HRP).
-
Add a chromogenic substrate (e.g., DAB) to visualize the antibody binding.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis: Scan the slides and quantify the p-ERK staining intensity and the percentage of p-ERK-positive cells using image analysis software.
Comparative In Vivo Target Engagement Data
The following tables summarize hypothetical and published data for this compound and other MEK inhibitors, illustrating how their in vivo target engagement can be compared.
Table 1: In Vivo p-ERK Inhibition in HT-29 Xenograft Model
| Compound | Dose (mg/kg, p.o., q.d.) | Time Point (post-last dose) | % p-ERK Inhibition (vs. Vehicle) | Data Source |
| This compound | 1 | 4 hours | 85% | Hypothetical Preclinical Data |
| 3 | 4 hours | 95% | Hypothetical Preclinical Data | |
| Trametinib | 1 | 4 hours | 75% | Published Preclinical Data |
| 3 | 4 hours | 90% | Published Preclinical Data | |
| Selumetinib | 25 | 2 hours | 80% | Published Preclinical Data |
Table 2: Tumor Growth Inhibition in A375 (BRAF V600E) Xenograft Model
| Compound | Dose (mg/kg, p.o., q.d.) | % Tumor Growth Inhibition (TGI) | Data Source |
| This compound | 3 | 98% | Hypothetical Preclinical Data |
| Trametinib | 3 | 92% | Published Preclinical Data |
| Selumetinib | 25 | 85% | Published Preclinical Data |
Alternative and Emerging Methodologies
While analysis of p-ERK in tumor tissue is the gold standard, other methods can provide valuable insights into target engagement.
Surrogate Tissue Analysis
Analyzing pharmacodynamic biomarkers in more accessible tissues like peripheral blood mononuclear cells (PBMCs) or skin biopsies can be a less invasive way to assess target engagement, particularly in a clinical setting.
In Vivo Imaging
Advanced imaging techniques, such as positron emission tomography (PET) with radiolabeled tracers that bind to MEK, can provide a non-invasive, whole-body assessment of target engagement and drug distribution.
NanoBRET™ Target Engagement Assays
Bioluminescence Resonance Energy Transfer (BRET)-based assays can be adapted for in vivo imaging to directly measure the binding of a drug to its target in real-time within a living animal.
Conclusion
Validating the in vivo target engagement of this compound is essential for its continued development and clinical application. By employing robust pharmacodynamic assays, such as measuring p-ERK levels in tumor and surrogate tissues, researchers can confirm that this compound effectively inhibits the MEK1/2 pathway in a physiological context. Comparing these results with data from other MEK inhibitors like Trametinib and Selumetinib will provide a clear understanding of this compound's potency and potential clinical advantages. The integration of established and emerging methodologies will be crucial for building a comprehensive data package to support the clinical translation of this promising therapeutic agent.
Luvometinib's Synergistic Dance with BRAF Inhibitors in Melanoma: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of luvometinib's synergistic effects with various BRAF inhibitors in melanoma cell lines, supported by experimental data and detailed methodologies.
The combination of a MEK inhibitor, such as this compound (also known as MEK162 or binimetinib), with a BRAF inhibitor represents a cornerstone of targeted therapy for BRAF-mutant melanoma. This dual-pronged attack on the mitogen-activated protein kinase (MAPK) pathway has demonstrated superior efficacy over monotherapy by delaying the onset of resistance and improving patient outcomes. This guide delves into the preclinical and clinical data underpinning this synergy, offering a comparative analysis for research and development purposes.
Quantitative Analysis of Synergy
The synergistic interaction between this compound and BRAF inhibitors has been evaluated in numerous melanoma cell lines. The following tables summarize key quantitative data from these studies, including IC50 values (the concentration of a drug that inhibits a biological process by 50%) and Combination Indices (CI), where a CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: In Vitro Synergy of this compound (Binimetinib) with Encorafenib in BRAF-mutant Melanoma Cell Lines
| Cell Line | This compound IC50 (nM) | Encorafenib IC50 (nM) | Combination Effect (Synergy Score) | Reference |
| Malme3M | Data not available | Data not available | -2.493 | [1] |
| WM3734 | Data not available | Data not available | -3.251 | [1] |
Table 2: In Vitro Synergy of this compound (Binimetinib) with Vemurafenib in BRAF-mutant Melanoma Cell Lines
| Cell Line | This compound IC50 (nM) | Vemurafenib IC50 (nM) | Combination Effect | Reference |
| A375 | Data not available | Data not available | Synergistic | [2] |
| IgR3 | Data not available | Data not available | Synergistic | [2] |
| Mel-RMu | Data not available | Data not available | Synergistic | [2] |
Table 3: Clinical Efficacy of this compound (Binimetinib) in Combination with Encorafenib (COLUMBUS Trial)
| Parameter | Encorafenib + this compound | Vemurafenib Monotherapy | Encorafenib Monotherapy |
| Median Progression-Free Survival (PFS) | 14.9 months | 7.3 months | 9.6 months |
| Overall Response Rate (ORR) | 63% | 40% | 51% |
| 5-Year Overall Survival (OS) Rate | 35% | 21% | Not Reported |
Data from the COLUMBUS Phase 3 clinical trial in patients with BRAF V600-mutant melanoma.
Signaling Pathway and Experimental Workflow
The synergy between this compound and BRAF inhibitors stems from their complementary inhibition of the MAPK signaling pathway. BRAF inhibitors target the mutated BRAF protein, while this compound inhibits the downstream MEK1/2 kinases. This dual blockade prevents the reactivation of the pathway, a common mechanism of resistance to BRAF inhibitor monotherapy.
The following diagram illustrates a typical experimental workflow for assessing the synergy between this compound and a BRAF inhibitor in melanoma cell lines.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of common protocols used to assess the synergy between this compound and BRAF inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Melanoma cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, a BRAF inhibitor, and their combination. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.
-
Solubilization: The formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined using non-linear regression analysis. Combination indices are calculated using software like CompuSyn, which is based on the Chou-Talalay method.[3][4]
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells are treated with this compound, a BRAF inhibitor, or the combination at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared.
Western Blot Analysis for MAPK Pathway Proteins
-
Cell Lysis: Following drug treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key MAPK pathway proteins (e.g., p-MEK, MEK, p-ERK, ERK, and a loading control like β-actin). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software to determine the relative protein expression and phosphorylation levels.[5][6]
Conclusion
The combination of this compound with BRAF inhibitors demonstrates significant synergistic anti-tumor activity in BRAF-mutant melanoma cell lines and has translated into improved clinical outcomes for patients. The dual blockade of the MAPK pathway at both the BRAF and MEK levels effectively overcomes and delays the onset of acquired resistance. The experimental protocols and data presented in this guide provide a framework for further research into optimizing combination therapies for melanoma and other cancers driven by the MAPK pathway.
References
- 1. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raceoncology.com [raceoncology.com]
- 3. Kinase inhibitor library screening identifies synergistic drug combinations effective in sensitive and resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Luvometinib and cobimetinib in preclinical models
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the preclinical performance of two prominent MEK1/2 inhibitors, Luvometinib (FCN-159) and Cobimetinib (GDC-0973), with supporting experimental data and detailed methodologies.
Introduction
The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Mitogen-activated protein kinase kinase (MEK) 1 and 2 are key components of this cascade, and their inhibition has emerged as a promising strategy in oncology. This guide provides a comparative analysis of two selective MEK1/2 inhibitors, this compound and Cobimetinib, based on available preclinical data.
This compound (FCN-159) is a highly selective, orally administered MEK1/2 inhibitor recently approved in China for the treatment of certain rare malignancies.[1][2] Cobimetinib (GDC-0973), another potent and selective MEK1/2 inhibitor, is approved in combination with the BRAF inhibitor vemurafenib (B611658) for the treatment of BRAF V600 mutation-positive melanoma. Both drugs function by binding to and inhibiting the activity of MEK1 and MEK2, thereby preventing the phosphorylation and activation of their sole known substrates, ERK1 and ERK2.[3] This ultimately leads to the suppression of tumor cell growth and induction of apoptosis.[4][1]
This guide will delve into the preclinical data available for both compounds, presenting a comparative overview of their in vitro and in vivo activities.
Mechanism of Action: Targeting the MAPK Pathway
Both this compound and Cobimetinib are allosteric inhibitors of MEK1 and MEK2. They do not compete with ATP but rather bind to a unique pocket on the MEK enzyme, locking it in an inactive conformation. This prevents the phosphorylation of ERK1 and ERK2, effectively blocking downstream signaling in the MAPK pathway.
Figure 1: Simplified MAPK signaling pathway illustrating the inhibitory action of this compound and Cobimetinib on MEK1/2.
In Vitro Potency and Anti-proliferative Activity
The potency of MEK inhibitors is often evaluated through in vitro kinase assays and cell-based proliferation assays.
Kinase Inhibition
Cell Proliferation
The anti-proliferative activity of both drugs has been demonstrated across a range of cancer cell lines, particularly those harboring BRAF or RAS mutations, which lead to constitutive activation of the MAPK pathway.
| Drug | Cell Line | Cancer Type | Genotype | IC50 | Citation(s) |
| Cobimetinib | COLO205 | Colorectal | BRAF V600E | 8 nM | [5] |
| A375 | Melanoma | BRAF V600E | 5 nM | [6] | |
| ED013 | Melanoma | BRAF V600E | 40 nM | [8] | |
| This compound | - | - | - | Data not publicly available | - |
Table 1: Comparative In Vitro Anti-proliferative Activity of Cobimetinib. Data for this compound in comparable preclinical cell line studies is not as widely published.
In Vivo Efficacy in Preclinical Models
The anti-tumor activity of this compound and Cobimetinib has been evaluated in vivo using xenograft models, where human tumor cells are implanted into immunodeficient mice.
This compound (FCN-159): Preclinical studies have shown that this compound exhibits anti-tumor efficacy in various murine xenograft tumor models, particularly those with RAS/RAF mutations.[9] It has demonstrated significant tumor growth inhibition in patient-derived xenograft models with NRAS mutations.[10]
Cobimetinib (GDC-0973): In mice implanted with tumor cell lines expressing the BRAF V600E mutation, Cobimetinib effectively inhibited tumor growth. In a BRAF V600E mutant melanoma xenograft model (A375.X1), oral administration of Cobimetinib at doses greater than 3 mg/kg resulted in significant tumor growth inhibition.[11] In a KRAS G12C mutant non-small cell lung carcinoma xenograft model (NCI-H2122), a 10 mg/kg dose approached tumor stasis.[11]
| Drug | Model | Cancer Type | Genotype | Dosing | Efficacy | Citation(s) |
| This compound | Murine Xenograft | Various | RAS/RAF mutant | Not specified | Antitumor efficacy | [9] |
| PDX | Melanoma | NRAS mutant | Not specified | Significant tumor growth inhibition | [10] | |
| Cobimetinib | A375.X1 Xenograft | Melanoma | BRAF V600E | >3 mg/kg, p.o., daily | Intense tumor growth inhibition | [11] |
| NCI-H2122 Xenograft | NSCLC | KRAS G12C | 10 mg/kg, p.o., daily | Approached tumor stasis | [11] |
Table 2: Summary of In Vivo Efficacy in Xenograft Models.
Experimental Protocols
To ensure reproducibility and allow for critical evaluation of the presented data, this section outlines the general methodologies for key experiments used in the preclinical assessment of MEK inhibitors.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Figure 2: General workflow for a cell viability MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compound (this compound or Cobimetinib) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours.[12][13]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[12][13]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Western Blotting for MAPK Pathway Analysis
Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated forms of MEK and ERK, to confirm target engagement and pathway inhibition.
Figure 3: Standard workflow for Western blot analysis of MAPK pathway proteins.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a method such as the BCA assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total ERK, phospho-MEK, total MEK) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.
In Vivo Tumor Xenograft Studies
Xenograft studies in immunodeficient mice are crucial for evaluating the anti-tumor efficacy of a drug in a living organism.
Figure 4: General workflow for a tumor xenograft study in mice.
Detailed Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or NSG mice).[15][16]
-
Tumor Growth and Randomization: Once the tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control (vehicle) groups.[16]
-
Drug Administration: Administer this compound or Cobimetinib orally at the predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting or immunohistochemistry, to confirm target modulation.
Conclusion
Both this compound and Cobimetinib are potent and selective inhibitors of MEK1/2 with demonstrated preclinical anti-tumor activity, particularly in cancer models with activated MAPK signaling. Cobimetinib has a well-documented preclinical profile with specific IC50 values and in vivo efficacy data. While detailed quantitative preclinical data for this compound is less accessible in the public domain, its high selectivity and efficacy in xenograft models have been highlighted.
For a more definitive comparison, direct head-to-head preclinical studies under identical experimental conditions would be necessary. Such studies would provide a clearer picture of the relative potency and efficacy of these two important MEK inhibitors. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses. As more preclinical data on this compound becomes available, a more comprehensive and quantitative comparison will be possible, further guiding its clinical development and potential therapeutic applications.
References
- 1. Fosun Pharmaâs Self-Developed Innovative Drug this compound Tablet Approved in China_News_News & Media Resources_Fosun [en.fosun.com]
- 2. Updated Data of this compound (FCN-159) Treating Pediatric Patients with Neurofibromatosis Type 1 Announced at the American Society of Clinical Oncology (ASCO) 2025 Annual Meeting_Press Release_News_Fosun Pharma [fosunpharma.com]
- 3. Facebook [cancer.gov]
- 4. A first-in-human phase I study to evaluate the MEK1/2 inhibitor, cobimetinib, administered daily in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cobimetinib | GDC-0973 | MEK1 inhibitor | TargetMol [targetmol.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tumor.informatics.jax.org [tumor.informatics.jax.org]
Luvometinib's Anti-Tumor Activity: An In Vivo Comparative Guide
Luvometinib (FCN-159), a highly selective inhibitor of MEK1/2, has recently gained approval for the treatment of specific rare tumors, demonstrating promising clinical efficacy. This guide provides an objective comparison of this compound's anti-tumor activity with other MEK inhibitors, namely Selumetinib and Trametinib, based on available preclinical and clinical data. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive overview of its in vivo validation.
Mechanism of Action: Targeting the MAPK Pathway
This compound, like other MEK inhibitors, targets the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[1] In many cancers, mutations in genes like BRAF, KRAS, and NRAS lead to the constitutive activation of this pathway, driving uncontrolled tumor growth. By selectively binding to and inhibiting MEK1 and MEK2, this compound prevents the downstream phosphorylation of ERK, thereby blocking the signaling cascade and inducing tumor cell apoptosis.[2]
Caption: Inhibition of the MAPK signaling pathway by this compound.
Comparative In Vivo Efficacy
While direct head-to-head preclinical studies comparing this compound with other MEK inhibitors are not publicly available, we can infer its potential relative efficacy by examining individual in vivo studies in relevant disease models.
Neurofibromatosis Type 1 (NF1) Plexiform Neurofibromas
NF1 is a genetic disorder where tumors, such as plexiform neurofibromas (PN), can grow on nerves. The MAPK pathway is hyperactive in these tumors.
This compound: While specific preclinical data on tumor volume reduction in animal models for this compound is not available in the searched literature, clinical trials have demonstrated significant anti-tumor activity. In a Phase II study in pediatric patients with NF1-related PN, this compound achieved an objective response rate (ORR) of 60.5% as assessed by investigators.[3][4]
Selumetinib: Preclinical studies in a mouse model of NF1-related neurofibroma showed that Selumetinib treatment led to a 67% decrease in neurofibroma volume in 12 out of 18 mice.[5] This preclinical efficacy translated to clinical success, with a confirmed partial response rate of 71% in a pediatric clinical trial.[5]
| Drug | Animal Model | Key Efficacy Endpoint | Outcome |
| This compound | Data Not Available | Objective Response Rate (ORR) - Clinical | 60.5% (Investigator Assessed)[3][4] |
| Selumetinib | NF1 Mouse Model | Tumor Volume Reduction | 67% reduction in 12 of 18 mice[5] |
Histiocytic Neoplasms
Histiocytic neoplasms, such as Langerhans cell histiocytosis (LCH), are rare cancers characterized by the accumulation of histiocytes. These disorders are often driven by mutations in the MAPK pathway, particularly BRAF mutations.
This compound: In a Phase II clinical trial for adult patients with LCH and other histiocytic neoplasms, this compound demonstrated a confirmed ORR of 82.8%, with a complete metabolic response rate of 62.1%.[2]
Trametinib: In a BRAFV600E-mutant LCH mouse model, Trametinib has been shown to be effective.[1] While specific tumor growth inhibition data from this preclinical model is not detailed in the provided search results, clinical case studies have reported successful treatment of LCH and other histiocytic disorders with Trametinib, showing rapid and durable responses.[6][7]
| Drug | Animal Model | Key Efficacy Endpoint | Outcome |
| This compound | Data Not Available | Objective Response Rate (ORR) - Clinical | 82.8% (IRC Assessed)[2] |
| Trametinib | BRAFV600E LCH Mouse Model | Efficacy Demonstrated | Effective in preclinical model[1] |
Experimental Protocols
Detailed experimental protocols for the preclinical studies cited are summarized below to provide insight into the methodologies used to validate the anti-tumor activity of these MEK inhibitors.
Selumetinib in NF1 Mouse Model
-
Animal Model: A genetically engineered mouse model of neurofibromatosis type 1 that develops neurofibromas.
-
Treatment: Selumetinib was administered to the mice. The exact dosage and administration schedule were not specified in the provided search result.
-
Tumor Assessment: Changes in neurofibroma volume were monitored using volumetric magnetic resonance imaging (MRI) analysis.[5]
-
Efficacy Endpoint: The primary efficacy endpoint was the percentage change in tumor volume from baseline.[5]
Caption: Experimental workflow for Selumetinib in an NF1 mouse model.
Trametinib in BRAFV600E LCH Mouse Model
-
Animal Model: A mouse model where the BRAFV600E mutation is expressed in dendritic cells (BRAFV600ECD11c), leading to an LCH-like phenotype.[1]
-
Treatment: The study utilized HDL nanoparticles loaded with Trametinib for targeted delivery to phagocytic cells.[1]
-
Assessment: The efficacy of the treatment was evaluated, although the specific parameters for assessing anti-tumor activity (e.g., tumor size, survival) are not detailed in the provided abstract. The study focused on the impact of MEK inhibition on dendritic cell migration and accumulation in lesions.[1]
Conclusion
This compound has demonstrated significant clinical efficacy in treating NF1-associated plexiform neurofibromas and histiocytic neoplasms, comparable to or exceeding the reported clinical efficacy of other MEK inhibitors like Selumetinib and Trametinib. However, a direct comparison of its preclinical in vivo anti-tumor activity is challenging due to the lack of publicly available data from animal model studies. The available preclinical data for Selumetinib and Trametinib provide a strong rationale for the clinical application of MEK inhibitors in these diseases. Further publication of this compound's preclinical data will be crucial for a more comprehensive and direct comparison of its anti-tumor profile against other agents in its class. Researchers are encouraged to consider the clinical data presented as a strong indicator of this compound's potent anti-tumor activity.
References
- 1. RAF/MEK/extracellular signal–related kinase pathway suppresses dendritic cell migration and traps dendritic cells in Langerhans cell histiocytosis lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fosun Pharmaâs Self-Developed Innovative Drug this compound Tablet Approved in China_News_News & Media Resources_Fosun [en.fosun.com]
- 3. researchgate.net [researchgate.net]
- 4. Updated Data of this compound (FCN-159) Treating Pediatric Patients with Neurofibromatosis Type 1 Announced at the American Society of Clinical Oncology (ASCO) 2025 Annual Meeting_Press Release_News_Fosun Pharma [fosunpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 7. Trametinib in Histiocytic Sarcoma with an Activating MAP2K1 (MEK1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MEK Inhibitors in Colorectal Cancer Xenografts: Focus on Binimetinib
A direct comparative analysis of luvometinib versus binimetinib (B1684341) in colorectal cancer xenograft models is not feasible at this time due to a lack of publicly available preclinical data on this compound in this specific cancer type. Extensive research, however, has been published on the use of binimetinib, a potent and selective MEK1/2 inhibitor, in various colorectal cancer xenograft models, particularly in the context of combination therapies. This guide provides a comprehensive overview of binimetinib's performance in these preclinical settings, offering valuable insights for researchers, scientists, and drug development professionals.
Binimetinib (also known as MEK162) is an orally available, allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a common driver of tumorigenesis in colorectal cancer, making MEK an attractive therapeutic target. Preclinical studies in colorectal cancer xenografts have primarily focused on evaluating binimetinib's efficacy in combination with other targeted agents, particularly in tumors harboring BRAF V600E or RAS mutations.
Binimetinib in Combination Therapy: Preclinical Efficacy
The majority of preclinical research on binimetinib in colorectal cancer xenografts has explored its synergistic effects with inhibitors of the BRAF and EGFR pathways, as well as with chemotherapy. This approach is based on the understanding that targeting MEK alone can lead to feedback activation of other signaling pathways, limiting its therapeutic efficacy.
Combination with BRAF and EGFR Inhibition in BRAF V600E-Mutant Colorectal Cancer
In BRAF V600E-mutant colorectal cancer, inhibition of BRAF alone has shown limited activity due to feedback activation of the EGFR signaling pathway. Preclinical studies in xenograft models demonstrated that the combination of a BRAF inhibitor (encorafenib) and an EGFR inhibitor (cetuximab) with binimetinib resulted in synergistic tumor growth inhibition.[2] This triplet therapy has shown promising results in patient-derived xenograft (PDX) models, which are known to better recapitulate the heterogeneity and therapeutic response of human tumors.[3]
Experimental Data Summary: Binimetinib in BRAF V600E-Mutant Colorectal Cancer Xenografts
| Xenograft Model | Treatment | Key Findings | Reference |
| Patient-Derived Xenograft (PDX) | Encorafenib + Binimetinib + Cetuximab | Synergistic inhibition of tumor growth. | [2] |
Combination with Other Targeted Agents in RAS-Mutant Colorectal Cancer
RAS mutations are prevalent in colorectal cancer and are associated with resistance to EGFR-targeted therapies. Preclinical studies have investigated the combination of binimetinib with other targeted agents in RAS-mutant xenograft models. For instance, a co-clinical trial using PDX models of RAS-mutant colorectal cancer showed that the combination of binimetinib with the CDK4/6 inhibitor palbociclib (B1678290) led to tumor regression in 60% of the models.[4]
Experimental Data Summary: Binimetinib in RAS-Mutant Colorectal Cancer Xenografts
| Xenograft Model | Treatment | Key Findings | Reference |
| Patient-Derived Xenograft (PDX) | Binimetinib + Palbociclib | 60% of tumors showed regression. | [4] |
| Patient-Derived Xenograft (PDX) | Binimetinib + Crizotinib (B193316) (MET inhibitor) | Poor tolerability and no objective responses observed. | [5] |
Combination with Chemotherapy
The combination of binimetinib with standard-of-care chemotherapy has also been explored. Preclinical data suggested that intermittent dosing of binimetinib could enhance the activity of cytotoxic agents.[1] A phase I clinical trial combining binimetinib with FOLFOX in patients with metastatic colorectal cancer showed that continuous dosing of binimetinib resulted in a median progression-free survival of 3.5 months in a heavily pre-treated population.[1]
Experimental Protocols
The methodologies employed in these preclinical studies are crucial for interpreting the results and for designing future experiments. Below are representative experimental protocols for establishing and utilizing colorectal cancer xenograft models.
Patient-Derived Xenograft (PDX) Model Establishment and Drug Treatment
-
Tumor Implantation: Fresh tumor tissue from consenting colorectal cancer patients is surgically implanted subcutaneously into immunodeficient mice (e.g., NOD-scid gamma mice).
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³). The tumors are then harvested and can be passaged to subsequent cohorts of mice for expansion.
-
Treatment Initiation: Once tumors in the experimental cohort reach a palpable size (e.g., 150-300 mm³), mice are randomized into treatment and control groups.
-
Drug Administration:
-
Binimetinib: Typically administered orally (p.o.) twice daily (BID) at doses ranging from 30 to 45 mg/kg.[5]
-
Encorafenib: Administered orally once daily.
-
Cetuximab: Administered intraperitoneally (i.p.) weekly.
-
Palbociclib: Administered orally once daily.
-
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint Analysis: The experiment is terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed. Endpoints include tumor growth inhibition, progression-free survival, and overall survival. Pharmacodynamic markers, such as the phosphorylation levels of ERK, are often assessed in tumor tissue.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow for evaluating drug efficacy in xenograft models.
Caption: Targeted inhibition of the RAS/RAF/MEK/ERK pathway by binimetinib.
Caption: A typical workflow for a patient-derived xenograft (PDX) study.
Conclusion
While a direct comparison between this compound and binimetinib in colorectal cancer xenografts is currently not possible due to the absence of published data for this compound, the available evidence strongly supports the activity of binimetinib in preclinical models of this disease, particularly when used in combination with other targeted therapies. The data from PDX models, which more closely mimic the clinical setting, are especially encouraging. Further research is warranted to explore the full potential of binimetinib in different molecular subtypes of colorectal cancer and to identify optimal combination strategies. Should preclinical data for this compound in colorectal cancer xenografts become available, a direct comparison would be of significant interest to the research community.
References
- 1. A phase I clinical trial of binimetinib in combination with FOLFOX in patients with advanced metastatic colorectal cancer who failed prior standard therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binimetinib, Encorafenib, and Cetuximab Triplet Therapy for Patients With BRAF V600E–Mutant Metastatic Colorectal Cancer: Safety Lead-In Results From the Phase III BEACON Colorectal Cancer Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Targeting RAS Mutant Colorectal Cancer with Dual Inhibition of MEK and CDK4/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase Ia/b study of MEK1/2 inhibitor binimetinib with MET inhibitor crizotinib in patients with RAS mutant advanced colorectal cancer (MErCuRIC) - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Luvometinib Sensitivity: A Comparative Guide to Biomarkers
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the predictive biomarkers for sensitivity to Luvometinib, a selective MEK1/2 inhibitor. By objectively comparing its performance with alternative MEK inhibitors and providing supporting experimental data, this document serves as a valuable resource for advancing precision oncology.
This compound is an oral inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway, often through mutations in genes like BRAF and NF1, is a critical driver in several cancers.[1] this compound has been approved for the treatment of adult patients with Langerhans cell histiocytosis (LCH) and histiocytic neoplasms, as well as pediatric patients aged two years and older with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas (PN).[1][2]
The RAS/RAF/MEK/ERK Signaling Pathway and this compound's Mechanism of Action
The RAS/RAF/MEK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in components of this pathway, such as BRAF and NF1, lead to its constitutive activation, driving uncontrolled cell growth. This compound selectively inhibits MEK1 and MEK2, thereby blocking downstream signaling to ERK and inhibiting tumor cell proliferation.
Predictive Biomarkers for this compound Sensitivity
Clinical and preclinical data strongly indicate that the efficacy of this compound is closely linked to the genetic status of the RAS/RAF/MEK/ERK pathway. The primary biomarkers for predicting sensitivity are mutations in the BRAF and NF1 genes.
Table 1: this compound Performance in Biomarker-Positive Patient Populations
| Biomarker | Disease | Study Phase | Objective Response Rate (ORR) |
| NF1 alterations | Pediatric Neurofibromatosis Type 1 with Plexiform Neurofibromas | Phase 2 | 60.5% (Investigator Assessed)[2][3][4] |
| 44.2% (Blinded Independent Review Committee)[2][3][4] | |||
| Not Specified (likely MAPK pathway activated) | Adult Langerhans Cell Histiocytosis and Histiocytic Neoplasms | Phase 2 | 82.8%[1] |
Comparison with Alternative MEK Inhibitors
Several other MEK inhibitors have been developed and have shown efficacy in patient populations with similar biomarker profiles. The data below provides a comparative perspective on the predictive value of key biomarkers across different MEK inhibitors.
Table 2: Performance of Alternative MEK Inhibitors Based on Biomarker Status
| MEK Inhibitor | Biomarker | Disease | Study Phase | ORR (Biomarker Positive) | ORR (Biomarker Negative/Wild-Type) |
| Binimetinib | MAPK Pathway Alterations (BRAF, NRAS, NF1, etc.) | Recurrent Low-Grade Serous Ovarian Cancer | Phase 3 (MILO/ENGOT-ov11) | 41% | 13% |
| Trametinib | BRAF V600E/K mutation | Metastatic Melanoma | Phase 3 | 22% | N/A |
| Selumetinib | NF1 alterations | Pediatric Neurofibromatosis Type 1 with Plexiform Neurofibromas | Phase 2 (SPRINT) | 68% | N/A |
| Cobimetinib (in combination with Vemurafenib) | BRAF V600 mutation | Advanced Melanoma | Phase 3 (coBRIM) | 70% | N/A |
Experimental Protocols
Accurate and reliable detection of predictive biomarkers is crucial for patient selection. Below are detailed methodologies for the key experiments cited in the evaluation of BRAF and NF1 mutations.
BRAF V600 Mutation Detection by Real-Time PCR
This protocol describes a common method for detecting BRAF V600 mutations from formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
1. Specimen Preparation:
-
A pathologist reviews an H&E stained slide to identify tumor-rich areas.
-
At least 50% tumor cell content is recommended for optimal results.
-
Five to ten 10-micron thick unstained sections are cut from the FFPE block.
2. DNA Extraction:
-
DNA is extracted from the tumor tissue sections using a commercially available kit optimized for FFPE samples.
-
DNA concentration and purity are assessed using spectrophotometry (e.g., NanoDrop).
3. Real-Time PCR Assay:
-
A real-time PCR-based assay, such as the cobas® 4800 BRAF V600 Mutation Test, is used.
-
The assay utilizes allele-specific primers and fluorescently labeled probes to detect the V600E and other V600 mutations.
-
The PCR reaction is performed on a real-time PCR instrument.
-
The instrument's software analyzes the amplification curves to determine the presence or absence of a BRAF V600 mutation.
NF1 Mutation Detection by Next-Generation Sequencing (NGS)
Due to the large size of the NF1 gene and the wide variety of potential mutations, a comprehensive sequencing approach is often employed.
1. Specimen and DNA Preparation:
-
Similar to BRAF testing, DNA is extracted from FFPE tumor tissue or from peripheral blood for germline mutation analysis.
-
DNA quality and quantity are assessed.
2. Library Preparation:
-
The extracted DNA is fragmented, and adapters are ligated to the ends of the DNA fragments to create a sequencing library.
-
Target enrichment is performed to specifically capture the NF1 gene and its flanking regions using custom probes.
3. Next-Generation Sequencing:
-
The enriched library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
The sequencer generates millions of short DNA reads.
4. Bioinformatic Analysis:
-
The sequencing reads are aligned to the human reference genome.
-
Variant calling algorithms are used to identify single nucleotide variants (SNVs), insertions, deletions (indels), and copy number variations (CNVs) within the NF1 gene.
-
The identified variants are annotated and classified for their potential pathogenicity based on established databases and guidelines.
Conclusion
The presence of activating mutations in the RAS/RAF/MEK/ERK pathway, particularly in BRAF and NF1, are strong predictive biomarkers for sensitivity to this compound and other MEK inhibitors. The quantitative data presented in this guide demonstrates a significant difference in treatment response between biomarker-positive and biomarker-negative patient populations for MEK inhibitors. The use of robust and validated experimental protocols for biomarker detection is essential for the successful implementation of a precision medicine approach with this compound. Further clinical studies with direct comparisons in biomarker-defined subgroups will continue to refine our understanding of the optimal patient populations for this therapy.
References
- 1. Fosun Pharmaâs Self-Developed Innovative Drug this compound Tablet Approved in China_News_News & Media Resources_Fosun [en.fosun.com]
- 2. Updated Data of this compound (FCN-159) Treating Pediatric Patients with Neurofibromatosis Type 1 Announced at the American Society of Clinical Oncology (ASCO) 2025 Annual Meeting_Press Release_News_Fosun Pharma [fosunpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. ASCO Meetings [meetings.asco.org]
A Comparative Analysis of Luvometinib and Other MEK Inhibitors for Glioma Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade frequently dysregulated in various cancers, including gliomas. A key component of this pathway, MEK (Mitogen-activated protein kinase kinase), has emerged as a promising therapeutic target. Luvometinib (FCN-159) is a novel, highly selective MEK1/2 inhibitor currently under investigation for the treatment of gliomas and other malignancies. This guide provides a comparative overview of this compound against other notable MEK inhibitors—Trametinib, Selumetinib, Binimetinib (B1684341), and Cobimetinib—with a focus on their application in glioma treatment. The information presented herein is based on available preclinical and clinical data to aid researchers and drug development professionals in their understanding of the current landscape of MEK inhibition in neuro-oncology.
Mechanism of Action: Targeting the MAPK/ERK Pathway
MEK inhibitors are a class of targeted therapies that function by allosterically binding to and inhibiting the activity of MEK1 and MEK2. These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway. In many gliomas, activating mutations in genes such as BRAF or loss of function of tumor suppressors like NF1 lead to constitutive activation of this pathway, promoting tumor cell proliferation, survival, and differentiation. By blocking MEK, these inhibitors prevent the phosphorylation and activation of ERK1/2, thereby impeding downstream signaling and mitigating the oncogenic effects of pathway hyperactivation.[1]
Figure 1: Simplified MAPK/ERK signaling pathway and the point of intervention for MEK inhibitors.
Clinical Efficacy in Glioma
The clinical development of MEK inhibitors in glioma has primarily focused on pediatric low-grade gliomas (pLGG), where alterations in the MAPK pathway are common drivers of tumorigenesis. More recently, investigations have extended to high-grade gliomas (HGG), often in combination with BRAF inhibitors for tumors harboring BRAF V600E mutations.
Low-Grade Glioma (LGG)
The following table summarizes the clinical efficacy of this compound and other MEK inhibitors as monotherapy or in combination therapy for the treatment of low-grade glioma.
| MEK Inhibitor | Trade Name | Therapy | Patient Population | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Key Findings & Citations |
| This compound | (FCN-159) | Monotherapy | Pediatric recurrent/progressive LGG with MAPK pathway alterations | 54.1% (Confirmed ORR) - BRAF V600E: 82.7% - KIAA1549-BRAF fusion: 43.5% - NF1 alterations: 66.7% | Not Reached (at median follow-up of 19.8 months) | Promising efficacy with a manageable safety profile in pLGG. A Phase 3 trial is currently recruiting.[2][3] |
| Trametinib | Mekinist® | Monotherapy | Pediatric BRAF V600-mutant LGG | 15% | Median: 16.4 months | Modest activity as a monotherapy.[4][5] |
| + Dabrafenib | Pediatric BRAF V600-mutant LGG | 25% | Median: 36.9 months | Combination therapy demonstrated improved response rates and PFS compared to monotherapy.[4][5] | ||
| Selumetinib | Koselugo® | Monotherapy | Pediatric recurrent/refractory LGG | 7.1% - 40% (Varies by patient stratum and genetic alteration) | 2-year PFS: 57.1% - 96% (Varies by stratum) | Showed stability and responses across various pLGG subgroups, with some patients achieving long-term disease control.[6][7] |
| Binimetinib | Mektovi® | Monotherapy | Pediatric progressive/recurrent LGG | 43% - 69% (Varies by patient stratum) | Not Reported | Demonstrated high efficacy in both NF1-associated and sporadic pLGG.[8] |
| Cobimetinib | Cotellic® | Monotherapy | Pediatric relapsed/refractory solid tumors (including LGG) | 5.4% (Overall cohort); 3/32 LGG patients had partial responses. | Not Reported | Showed clinical activity in LGG patients with known/suspected MAPK pathway activation.[9][10] |
High-Grade Glioma (HGG)
Data for MEK inhibitors in HGG, such as glioblastoma (GBM), are more limited and often involve combination therapies, particularly with BRAF inhibitors in the context of BRAF V600E mutations.
| MEK Inhibitor | Trade Name | Therapy | Patient Population | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Key Findings & Citations |
| Trametinib | Mekinist® | + Dabrafenib | Adult and pediatric HGG with BRAF V600E mutation | 40% (HGG) | 6-month PFS: 67% 12-month PFS: 44% | Combination therapy shows promising anti-tumor efficacy in this molecularly defined subgroup of HGG.[11][12] |
| Selumetinib | Koselugo® | Monotherapy | Pediatric and young adult HGG with MAPK alterations | 0% | 6-month PFS: 15% | Limited efficacy as a monotherapy in treatment-refractory HGG with MAPK alterations.[2] |
| Binimetinib | Mektovi® | + Encorafenib (B612206) | Adult recurrent HGG with BRAF V600E mutation | 60% (in a small cohort of 5 patients) | Not Reported | Positive tumor responses observed in a small series, warranting further investigation.[13] |
| Cobimetinib | Cotellic® | + Vemurafenib | Not specifically reported for HGG monotherapy in the provided results. | Not Available | Not Available | Clinical trials are ongoing for combination therapy in BRAF-mutated cancers, which may include glioma patients.[14][15][16] |
Safety and Tolerability Profile
The safety profile of MEK inhibitors is an important consideration in their clinical application. The following table summarizes common treatment-related adverse events (TRAEs) observed with this compound and other MEK inhibitors in glioma clinical trials.
| MEK Inhibitor | Common Adverse Events (Any Grade) | Common Grade ≥3 Adverse Events | Key Safety Findings & Citations |
| This compound | Paronychia, increased blood creatine (B1669601) phosphokinase (CPK), mouth ulceration, increased blood lactate (B86563) dehydrogenase (LDH). | Folliculitis, dermatitis acneiform, increased blood CPK, decreased ejection fraction, infections, anemia, gastrointestinal disorders. | The majority of TRAEs were grade 1 or 2. No grade ≥4 events were reported in the pLGG trial.[2][17] |
| Trametinib | Monotherapy: Paronychia, diarrhea, dry skin. + Dabrafenib: Pyrexia, dry skin. | Monotherapy: Mucosal inflammation, hyponatremia. + Dabrafenib: Decreased ejection fraction. | Adverse event-related treatment discontinuations were more common with monotherapy (54%) compared to combination therapy (22%).[18] |
| Selumetinib | Nausea, vomiting, diarrhea, asymptomatic CPK elevation, acneiform rash, paronychia. | Elevated CPK, maculopapular rash. | Most adverse events were mild, and no treatment-related deaths were reported in the pLGG studies.[15][19] |
| Binimetinib | Rash, elevated CPK, truncal weakness. | Elevated CPK, rash, truncal weakness. | A notable percentage of patients required dose reduction (49%) or discontinued (B1498344) treatment (22%) due to toxicity.[8][20] |
| Cobimetinib | Gastrointestinal and skin disorders. | Ocular toxicity events were reported as dose-limiting toxicities. | The safety profile in pediatric patients was similar to that observed in adults.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of MEK inhibitors in glioma research.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on the metabolic activity of cultured glioma cells, which serves as an indicator of cell viability.
References
- 1. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selumetinib in Children and Young Adults With Tumors With Activating MAPK Pathway Alterations - The ASCO Post [ascopost.com]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor Effect of Selumetinib for Brainstem Glioma in an Adult With NF1: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. [PDF] LTBK-04. LATE BREAKING ABSTRACT: MEK162 (binimetinib) in children with progressive or recurrent low-grade glioma: a multi-institutional phase II and target validation study | Semantic Scholar [semanticscholar.org]
- 9. Fosun Pharmaâs Self-Developed Innovative Drug this compound Tablet Approved in China_News_News & Media Resources_Fosun [en.fosun.com]
- 10. researchgate.net [researchgate.net]
- 11. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 12. Development of clinically relevant orthotopic xenograft mouse model of metastatic lung cancer and glioblastoma through surgical tumor tissues injection with trocar - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Response rate and molecular correlates to encorafenib and binimetinib in BRAF-V600E mutant high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Facebook [cancer.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Updated Data of this compound (FCN-159) Treating Pediatric Patients with Neurofibromatosis Type 1 Announced at the American Society of Clinical Oncology (ASCO) 2025 Annual Meeting_Press Release_News_Fosun Pharma [fosunpharma.com]
- 18. Frontiers | Pre-clinical models for evaluating glioma targeted immunotherapies [frontiersin.org]
- 19. Efficacy and Safety of Trametinib Monotherapy or in Combination With Dabrafenib in Pediatric BRAF V600-Mutant Low-Grade Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Luvometinib
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of Luvometinib, a selective MEK1/2 inhibitor. Adherence to these procedures is vital to ensure personnel safety and regulatory compliance. This compound is classified as an antineoplastic (or cytotoxic) agent and must be handled as hazardous waste.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
-
Gloves: Wear double chemotherapy-tested gloves. Change gloves every 30 minutes or immediately if contaminated or punctured.[1]
-
Gown: A disposable, solid-front gown made of a low-permeability fabric should be worn.
-
Eye and Face Protection: Use safety goggles or a full-face shield to protect against splashes.
-
Respiratory Protection: If there is a risk of aerosol generation, a NIOSH-approved respirator is necessary.
All handling of this compound waste should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure risks.
This compound Waste Categorization and Disposal Plan
Proper segregation of waste is critical. This compound waste is categorized into "trace" and "bulk" contamination levels, each requiring a specific disposal pathway.
| Waste Category | Description | Disposal Container |
| Trace Waste | Items contaminated with small, non-pourable amounts of this compound. This includes empty vials, syringes, IV bags, tubing, gloves, gowns, and other contaminated disposable materials.[2] | Yellow, puncture-resistant sharps containers labeled "Chemo Sharps" for sharps.[3] Yellow bags labeled "Chemotherapy Waste" for non-sharp items.[3] |
| Bulk Waste | Items containing pourable or significant quantities of this compound. This includes partially used vials, expired drug product, and materials used to clean up large spills.[2] | Black, puncture-resistant, leak-proof containers specifically designated for bulk hazardous drug waste.[3] These must be labeled as "Hazardous Waste" and specify the contents.[3] |
Step-by-Step Disposal Procedures
Follow these procedural steps to ensure the safe disposal of this compound and associated materials.
1. Preparation and Segregation:
- At the point of use, segregate waste into the appropriate categories: trace sharps, trace non-sharps, and bulk waste.
- Have the correct, color-coded, and labeled disposal containers readily accessible in the work area.[1]
2. Disposing of Trace Waste:
- Sharps: Immediately place all needles, syringes, and other sharp items with trace contamination into a designated yellow "Chemo Sharps" container. Do not recap, bend, or break needles.[1][3]
- Non-Sharps: Place all non-sharp trace waste, such as used PPE, empty vials, and IV bags, into a yellow "Chemotherapy Waste" bag.[3]
3. Disposing of Bulk Waste:
- Carefully place all bulk this compound waste into a designated black hazardous waste container.[3]
- Ensure the container is securely sealed to prevent leakage.
- Label the container clearly with "Hazardous Waste," the name "this compound," and the approximate quantity.
4. Final Disposal:
- Once waste containers are full (do not overfill), securely seal them.
- Store sealed containers in a designated, secure area away from general traffic until they are collected by a licensed hazardous waste disposal service.
- Follow all institutional, local, state, and federal regulations for the disposal of antineoplastic agents.[4]
Experimental Protocols Cited
The disposal procedures outlined above are based on established guidelines for handling and disposing of antineoplastic and other hazardous drugs. Specific experimental protocols involving this compound should incorporate these waste management steps into their standard operating procedures (SOPs). The principles are derived from sources such as institutional safety guidelines and OSHA recommendations for handling hazardous drugs.[1][3][4]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Luvometinib
For Immediate Implementation: This document provides crucial safety and logistical protocols for laboratory personnel handling Luvometinib. Adherence to these guidelines is mandatory to ensure a safe research environment and prevent hazardous exposure.
This compound is a potent and selective inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Due to its cytotoxic potential, similar to other chemotherapeutic agents, stringent safety measures are imperative during handling, storage, and disposal.
Personal Protective Equipment (PPE)
The following table outlines the minimum personal protective equipment required for handling this compound. All personnel must be trained in the proper donning, doffing, and disposal of PPE.[2]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs. | Protects skin and clothing from contamination. Must be resistant to permeability by hazardous drugs. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosols. |
| Face Protection | A full-face shield should be worn in addition to goggles when there is a risk of splashing. | Provides a barrier for the entire face. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator. | Required when handling powders outside of a containment device or when there is a risk of aerosolization. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the spread of contamination outside of the designated handling area. |
Operational Plan: Handling and Preparation
Receiving and Unpacking:
-
Visually inspect the shipping container for any signs of damage or leakage.
-
Don appropriate PPE before opening the package in a designated receiving area.
-
Verify that the container is properly labeled.
Storage:
-
Store this compound in a clearly marked, dedicated, and secure location away from incompatible materials.
-
The storage area should be well-ventilated and have restricted access.
Preparation (Compounding):
-
All manipulations of this compound, especially of the powdered form, must be performed within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to prevent inhalation exposure and environmental contamination.
-
Use disposable equipment whenever possible.
-
Employ "safe handling" techniques, such as the use of closed system drug-transfer devices (CSTDs), to minimize the generation of aerosols.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Contaminated PPE | All used gloves, gowns, shoe covers, etc., must be placed in a designated, sealed, and clearly labeled hazardous waste container immediately after removal. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant, leak-proof sharps container labeled for cytotoxic waste. |
| Unused/Expired Drug | Dispose of as hazardous pharmaceutical waste according to institutional and local regulations. Do not discard in regular trash or down the drain. |
| Contaminated Labware | All disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound must be disposed of in the designated hazardous waste container. |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a research setting, emphasizing safety at each step.
Caption: A flowchart outlining the procedural steps for safely handling this compound.
This compound Signaling Pathway
This compound is an inhibitor of MEK1 and MEK2, which are central components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, differentiation, and survival.
Caption: The inhibitory effect of this compound on the RAS-RAF-MEK-ERK signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
